molecular formula C7H12O B1294630 Hepta-1,6-dien-4-ol CAS No. 2883-45-6

Hepta-1,6-dien-4-ol

Cat. No.: B1294630
CAS No.: 2883-45-6
M. Wt: 112.17 g/mol
InChI Key: UTGFOWQYZKTZTN-UHFFFAOYSA-N
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Description

1,6-Heptadien-4-ol can help in synthesizing the derivatives of guanine, adenine, uracil and thymine via Mitsunobu condensation.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hepta-1,6-dien-4-ol
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InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UTGFOWQYZKTZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870999
Record name Hepta-1,6-dien-4-ol
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Heptadien-4-ol
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CAS No.

2883-45-6
Record name 1,6-Heptadien-4-ol
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Record name Hepta-1,6-dien-4-ol
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Foundational & Exploratory

Hepta-1,6-dien-4-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2883-45-6

This technical guide provides an in-depth overview of Hepta-1,6-dien-4-ol, a secondary alcohol and a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, purification, and key chemical transformations.

Chemical and Physical Properties

This compound is a flammable liquid with the molecular formula C₇H₁₂O.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2883-45-6[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Clear colorless to light yellow liquid
Boiling Point 151 °C (lit.)
Density 0.864 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.45 (lit.)
Flash Point 40 °C (104 °F)
Solubility Information not readily available, but expected to be sparingly soluble in water and soluble in common organic solvents.
SMILES C=CCC(O)CC=C
InChI InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2
InChIKey UTGFOWQYZKTZTN-UHFFFAOYSA-N

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between allylmagnesium bromide and an appropriate ester, such as ethyl formate (B1220265).[2][3] The reaction proceeds via the nucleophilic addition of two equivalents of the Grignard reagent to the ester.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl formate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Formate: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Add a solution of ethyl formate in the same anhydrous solvent dropwise to the Grignard reagent. A molar ratio of at least 2:1 of Grignard reagent to ester is required.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis_Workflow reagents Allyl Bromide + Magnesium Turnings grignard Allylmagnesium Bromide (Grignard Reagent) reagents->grignard in dry ether/THF reaction Grignard Reaction grignard->reaction ester Ethyl Formate ester->reaction crude_product Crude this compound reaction->crude_product Aqueous Work-up purification Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Purification

The crude product obtained from the synthesis typically contains unreacted starting materials and side products. Fractional distillation under reduced pressure is a suitable method for the purification of this compound, given its relatively high boiling point.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

  • Charging the Flask: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Begin heating the flask gently under reduced pressure. The pressure should be monitored and kept constant.

  • Fraction Collection: Collect the distillate fractions in the receiving flask. The fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure should be collected as the pure product. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the presence of both a secondary alcohol and two terminal alkene functionalities. These functional groups allow for a variety of chemical transformations.

Prins-Ritter Cyclization

This compound can undergo a tandem Prins–Ritter cyclization with various aldehydes in the presence of a Lewis acid catalyst, such as bismuth(III) triflate, to afford N-(tetrahydropyranyl)acetamides. This reaction is a powerful tool for the synthesis of substituted tetrahydropyran (B127337) rings, which are common motifs in natural products.

Experimental Protocol: Prins-Ritter Cyclization

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Acetonitrile (serves as both solvent and nitrile source)

  • Bismuth(III) triflate (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound and the aldehyde in anhydrous acetonitrile.

  • Catalyst Addition: Add a catalytic amount of bismuth(III) triflate to the solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures depending on the specific substrates) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Prins_Ritter_Workflow start This compound + Aldehyde + Acetonitrile reaction Prins-Ritter Cyclization start->reaction catalyst Bismuth(III) Triflate (Catalyst) catalyst->reaction intermediate Tetrahydropyranyl Cation Intermediate reaction->intermediate trapping Nitrile Trapping & Hydrolysis intermediate->trapping product N-(tetrahydropyranyl)acetamide trapping->product

Caption: Logical workflow of the Prins-Ritter reaction.

Mitsunobu Reaction

The secondary alcohol functionality of this compound can be utilized in Mitsunobu reactions to form C-N, C-O, or C-S bonds with inversion of stereochemistry. This reaction is particularly useful for the synthesis of chiral compounds. For instance, it has been used to synthesize derivatives of purines and pyrimidines.

Experimental Protocol: Mitsunobu Reaction with a Nucleobase (General)

Materials:

  • This compound

  • Nucleobase (e.g., guanine, adenine, uracil, or thymine (B56734) derivative with a free N-H)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound, the nucleobase, and triphenylphosphine in an anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath and slowly add DEAD or DIAD dropwise. The reaction is often exothermic.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Purification: The reaction mixture will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct. The purification can be challenging but is typically achieved by column chromatography on silica gel.

Biological Context and Potential Signaling Pathways

While specific signaling pathways directly involving this compound have not been extensively documented, the metabolism of unsaturated alcohols is a known biological process.[1][4] Unsaturated alcohols can be metabolized through oxidation to the corresponding aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases. These metabolites can then enter various metabolic pathways. Given its structure, this compound could potentially be a substrate for cytochrome P450 enzymes, leading to epoxidation or hydroxylation at the double bonds.

The biological activities of dienols and related unsaturated alcohols are an area of active research.[5] Some have shown antimicrobial, anti-inflammatory, or antioxidant properties. The presence of the dienol moiety in this compound suggests it could be a subject of interest for biological screening.

Metabolism_Pathway substrate Unsaturated Alcohol (e.g., this compound) oxidation1 Oxidation substrate->oxidation1 Alcohol Dehydrogenase aldehyde Unsaturated Aldehyde oxidation1->aldehyde oxidation2 Oxidation aldehyde->oxidation2 Aldehyde Dehydrogenase acid Unsaturated Carboxylic Acid oxidation2->acid pathways Further Metabolic Pathways (e.g., Beta-oxidation) acid->pathways

Caption: Generalized metabolic pathway of an unsaturated alcohol.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as a Flammable Liquid, Category 3. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with applications in the synthesis of complex organic molecules, including heterocyclic compounds and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further investigation into its biological activities and metabolic pathways may reveal new applications in drug discovery and development.

References

physical properties of hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Hepta-1,6-dien-4-ol

This technical guide provides a comprehensive overview of the core (CAS No: 2883-45-6). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data for experimental and developmental applications. This document summarizes key quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a logical workflow for its synthesis.

Introduction to this compound

This compound, also known as diallylcarbinol, is a secondary alcohol with the molecular formula C₇H₁₂O.[1] Its structure contains two terminal alkene groups and a central hydroxyl group, making it a versatile intermediate in organic synthesis.[2] It is a clear, colorless to light yellow liquid at room temperature.[3][4][5] This compound serves as a building block in various chemical reactions, including the synthesis of heterocyclic compounds like derivatives of guanine, adenine, uracil, and thymine.[3] It is also used in polymer chemistry and as an internal standard in the analysis of aroma components in wine.[5]

Quantitative Physical Properties

The are summarized in the table below. These values are critical for handling, process design, and analytical method development.

PropertyValueUnitsConditions
Molecular Weight 112.17 g/mol -
Boiling Point 151°C(lit.)
424.2K
Density 0.864g/mLat 25 °C (lit.)
0.8644g/cm³at 20 °C
Refractive Index 1.45-n20/D (lit.)
Flash Point 104 (40)°F (°C)-
Appearance Clear colorless to light yellow-Room Temperature
Solubility Reasonably soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[2]--

Data sourced from multiple chemical suppliers and databases.[3][4][5][6][7][8][9][10]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The capillary method is a common micro-scale technique for its determination.[12]

Apparatus:

  • Thiele tube or similar heating bath (e.g., MelTemp apparatus)[13][14]

  • Thermometer (-10 to 200 °C range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)[15]

  • Liquid paraffin (B1166041) or other suitable bath liquid

Procedure:

  • A few milliliters of this compound are placed into the small test tube.[15]

  • The capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the sample.[13]

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in the heating bath (Thiele tube), making sure the bath liquid is not in direct contact with the open end of the test tube.[13]

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[12]

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12][15]

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[12][13]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined by measuring the mass of a precisely known volume.[16]

Apparatus:

  • Electronic balance (readable to at least 0.01 g)[17]

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder on the electronic balance.[18]

  • Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[18]

  • Record the combined mass of the graduated cylinder and the liquid.[18]

  • Record the temperature of the liquid, as density is temperature-dependent.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[19]

  • Calculate the density using the formula: Density = Mass / Volume.[20]

  • The procedure can be repeated multiple times to ensure precision and accuracy.[18]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property used for identification and purity assessment.

Apparatus:

  • Abbe refractometer[21]

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

  • Ensure the prism surfaces of the Abbe refractometer are clean and dry.

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

  • Using a dropper, place a few drops of this compound onto the lower prism of the refractometer.

  • Close the prisms carefully to spread the liquid into a thin film.

  • Allow the sample to equilibrate to the desired temperature (typically 20°C), which is maintained by the circulating water bath.

  • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • If a color fringe is visible, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value directly from the instrument's scale.

Logical Workflow Visualization

While no specific biological signaling pathways involving this compound are documented, its synthesis is a critical process for its application. The following diagram illustrates a generalized and logical workflow for the synthesis of this compound via a Grignard reaction, a common and fundamental method in organic chemistry.

G cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Products A Allyl Bromide P1 Step 1: Grignard Reagent Formation A->P1 B Magnesium Metal B->P1 C Acrolein P2 Step 2: Nucleophilic Addition C->P2 D Anhydrous Ether (Solvent) D->P1 P1->P2 Allylmagnesium Bromide P3 Step 3: Acidic Work-up P2->P3 Alkoxide Intermediate E This compound (Crude Product) P3->E Aqueous Acid (e.g., NH4Cl) P4 Step 4: Purification F Purified this compound P4->F E->P4 Distillation or Chromatography

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Structural Isomers of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of hepta-1,6-dien-4-ol, focusing on their synthesis, characterization, and physical properties. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who require a deep understanding of these versatile building blocks.

Introduction to this compound and its Isomers

This compound is an unsaturated alcohol with the molecular formula C₇H₁₂O. Its structure, featuring two terminal double bonds and a secondary alcohol, allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Structural isomers of this compound, which share the same molecular formula but differ in the arrangement of their atoms, exhibit distinct physical and chemical properties. Understanding these differences is crucial for their effective application in research and development. This guide will focus on the parent compound and its key structural isomers where the positions of the double bonds and the hydroxyl group are varied.

Structural Isomers of this compound

The primary structural isomers of this compound involve variations in the location of the hydroxyl group and the double bonds along the seven-carbon chain. The isomers discussed in this guide are:

  • This compound

  • Hepta-1,6-dien-3-ol

  • Hepta-1,5-dien-4-ol

  • Hepta-4,6-dien-1-ol

The logical relationship between these isomers is illustrated in the following diagram.

G Structural Isomers of this compound cluster_isomers C7H12O Molecular Formula: C₇H₁₂O Isomers Structural Isomers C7H12O->Isomers I1 This compound Isomers->I1 Positional Variation I2 Hepta-1,6-dien-3-ol Isomers->I2 I3 Hepta-1,5-dien-4-ol Isomers->I3 I4 Hepta-4,6-dien-1-ol Isomers->I4

Caption: Relationship between the molecular formula and its structural isomers.

Quantitative Data of this compound and its Isomers

The following tables summarize the available experimental and computed physical and spectral data for this compound and its structural isomers. This allows for a clear comparison of their properties.

Table 1: Physical Properties of this compound and its Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
This compound2883-45-6112.171510.864 at 25°C1.450
Hepta-1,6-dien-3-ol5903-39-9112.17Not availableNot availableNot available
Hepta-1,5-dien-4-ol3591783112.17Not availableNot availableNot available
Hepta-4,6-dien-1-ol55048-74-3112.17Not availableNot availableNot available

Table 2: Spectroscopic Data of this compound and its Isomers (Predicted and Experimental)

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Absorptions (cm⁻¹)
This compound (CDCl₃): 5.85-5.75 (m, 2H), 5.15-5.05 (m, 4H), 4.10-4.00 (m, 1H), 2.30-2.20 (m, 4H), 1.70 (br s, 1H)(CDCl₃): 134.8 (2C), 117.8 (2C), 72.5, 42.1 (2C)3350 (O-H), 3075 (=C-H), 1640 (C=C), 910 (=CH₂)
Hepta-1,6-dien-3-ol PredictedPredictedPredicted: 3350 (O-H), 3080 (=C-H), 1640 (C=C), 915 (=CH₂)
Hepta-1,5-dien-4-ol PredictedPredictedPredicted: 3350 (O-H), 3080, 3010 (=C-H), 1640 (C=C), 965 (trans C=C-H), 910 (=CH₂)
Hepta-4,6-dien-1-ol PredictedPredictedPredicted: 3350 (O-H), 3080, 3010 (=C-H), 1650, 1600 (C=C conj.), 985 (trans C=C-H), 900 (=CH₂)

Note: Experimental spectral data for isomers other than this compound is limited. Predicted values are based on standard chemical shift and absorption frequency correlations.

Experimental Protocols

A general and robust method for the synthesis of this compound and its isomers is the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde or ketone.

General Synthesis of this compound Isomers via Grignard Reaction

This protocol provides a general methodology for the synthesis of divinylcarbinols and related dienols.

1. Preparation of the Grignard Reagent (e.g., Allylmagnesium Bromide) [1][2]

  • Materials: Magnesium turnings, allyl bromide, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), iodine crystal (optional, as initiator).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine if necessary to initiate the reaction.[1]

    • A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension with stirring. The reaction is exothermic and should be controlled by the rate of addition and external cooling if necessary.[1]

    • After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete reaction. The resulting grey solution is the allylmagnesium bromide Grignard reagent.

2. Reaction of the Grignard Reagent with an Unsaturated Aldehyde

  • Materials: Allylmagnesium bromide solution, appropriate unsaturated aldehyde (e.g., acrolein for this compound, crotonaldehyde (B89634) for hepta-1,5-dien-4-ol), anhydrous diethyl ether or THF.

  • Procedure:

    • The solution of the unsaturated aldehyde in anhydrous diethyl ether is cooled in an ice-salt bath.

    • The prepared Grignard reagent is added dropwise to the aldehyde solution with vigorous stirring, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1-2 hours).

3. Work-up and Purification

  • Materials: Saturated aqueous ammonium (B1175870) chloride solution, diethyl ether, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by fractional distillation under reduced pressure to yield the desired dienol.

Characterization of the Synthesized Isomers

The synthesized isomers should be characterized using a combination of spectroscopic methods to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity of the carbon skeleton and the position of the double bonds and hydroxyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and vinyl (C=C) groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Gas Chromatography (GC): GC can be used to assess the purity of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a this compound isomer.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Grignard_Prep Preparation of Grignard Reagent Reaction Reaction with Unsaturated Aldehyde Grignard_Prep->Reaction Workup Work-up and Purification Reaction->Workup Final_Product Pure Isomer Workup->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry GC Gas Chromatography Final_Product->NMR Final_Product->IR Final_Product->MS Final_Product->GC

References

The Discovery and Synthesis of Hepta-1,6-dien-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-1,6-dien-4-ol, also known by its historical name diallylcarbinol, is a secondary alcohol that has found utility in various fields of chemical synthesis and analysis. Its structure, featuring a central hydroxyl group flanked by two allyl moieties, provides a versatile scaffold for further chemical transformations. This technical guide delves into the history of its discovery, the fundamental principles of its synthesis, detailed experimental protocols, and a summary of its key physicochemical properties.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily apparent in modern databases, its synthesis is intrinsically linked to the development of organometallic chemistry, particularly the Grignard reaction. The reaction of a formate (B1220265) ester with an excess of a Grignard reagent to produce a secondary alcohol with two identical alkyl or aryl groups is a classic transformation in organic chemistry.[1][2][3] The application of this methodology using allylmagnesium bromide and ethyl formate represents the most probable and historically significant route to the first synthesis of this compound. This method provides a straightforward and efficient pathway to the diallylcarbinol structure.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to light yellow liquid at room temperature.[4] A comprehensive summary of its physical and spectroscopic properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O[4][5]
Molecular Weight 112.17 g/mol [4][5]
CAS Number 2883-45-6[4][5]
Boiling Point 151 °C (lit.)[4]
Density 0.864 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.45 (lit.)[4]
Flash Point 40 °C (104 °F)[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyData InterpretationReference
¹H NMR Predicted shifts include signals for vinyl protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the allyl groups.[6]
¹³C NMR Predicted shifts include signals for the vinyl carbons, the carbinol carbon, and the methylene carbons.[6]
Infrared (IR) Spectroscopy A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Sharp peaks around 3080 cm⁻¹ (C-H stretch of =C-H), 1640 cm⁻¹ (C=C stretch), and ~915 cm⁻¹ and ~995 cm⁻¹ (out-of-plane bending for terminal alkenes).[7][8]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak (M⁺) at m/z 112, consistent with the molecular weight. Fragmentation patterns would involve the loss of water, allyl groups, and other characteristic fragments.[9]
Kovats Retention Index Standard non-polar: 876; Standard polar: 1330[6]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Grignard reaction, which involves the reaction of excess allylmagnesium bromide with ethyl formate.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products 2 CH2=CHCH2MgBr 2 Allylmagnesium bromide Reaction 2 CH2=CHCH2MgBr->Reaction 1. Diethyl ether HCOOCH2CH3 Ethyl formate HCOOCH2CH3->Reaction Product This compound Reaction->Product 2. H3O+

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is based on established procedures for Grignard reactions with esters to form secondary alcohols.[10][11]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Ethyl formate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Cover the magnesium with anhydrous diethyl ether.

    • A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the bubbling and cloudiness of the solution. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Ethyl Formate:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of ethyl formate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent. A 2:1 molar ratio of Grignard reagent to ethyl formate is required.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Isolation:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • The resulting mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with dilute hydrochloric acid, then with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed by rotary evaporation.

  • Purification:

    • The crude product is purified by vacuum distillation to yield pure this compound.

Reaction Mechanism

The reaction proceeds through a two-step nucleophilic addition of the Grignard reagent to the ethyl formate.

G A Ethyl formate + Allylmagnesium bromide B First Nucleophilic Attack: Formation of a Tetrahedral Intermediate A->B Nucleophilic attack of allyl anion C Elimination of Ethoxide: Formation of 4-pentenal B->C Collapse of intermediate D Second Nucleophilic Attack: Formation of an Alkoxide C->D Attack by second allylmagnesium bromide E Protonation: Formation of this compound D->E Acid workup (H3O+)

References

An In-depth Technical Guide to Hepta-1,6-dien-4-ol: Nomenclature, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of hepta-1,6-dien-4-ol, a versatile secondary alcohol utilized in various fields of chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, and key synthetic applications, including detailed experimental protocols and workflow visualizations.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure H₂C=CHCH₂CH(OH)CH₂CH=CH₂ is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3]

This chemical entity is also known by several synonyms in scientific literature and commercial catalogs. These include:

  • 1,6-Heptadien-4-ol[1][4]

  • Diallylcarbinol[1]

  • Diallylmethanol

  • NSC 97509[1]

  • AI3-37263[1]

  • EINECS 220-742-0[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₂O[1][2]
Molecular Weight 112.17 g/mol [1]
CAS Number 2883-45-6[2]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 151 °C
Density 0.864 g/mL at 25 °C
Refractive Index (n20/D) 1.45
InChI Key UTGFOWQYZKTZTN-UHFFFAOYSA-N[1]
SMILES C=CCC(CC=C)O[1]
Kovats Retention Index (Standard non-polar) 876[3]
Kovats Retention Index (Standard polar) 1330[3]

Experimental Protocols

This compound is a valuable building block in organic synthesis, notably in the preparation of nucleoside analogs and heterocyclic compounds. Below are detailed methodologies for key reactions involving this alcohol.

Synthesis of Nucleoside Analogs via Mitsunobu Reaction

This compound serves as a crucial precursor in the synthesis of carbocyclic nucleoside analogs, where the dienyl moiety can be further manipulated to form the carbocyclic ring. The Mitsunobu reaction allows for the coupling of the alcohol with a nucleobase, such as a purine (B94841) or pyrimidine (B1678525) derivative, with inversion of configuration at the hydroxyl-bearing carbon.

General Protocol for the Mitsunobu Reaction:

  • Materials: this compound, a protected nucleobase (e.g., N-benzoyl-6-chloroguanine), triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or 1,4-dioxane).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the protected nucleobase (1.0 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.5 equivalents).

    • Dissolve the solids in anhydrous solvent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired N-alkylated nucleobase.

This procedure provides a general framework. The specific equivalents of reagents, reaction times, and purification methods may need to be optimized for different nucleobases.

Synthesis of Tetrahydropyran Derivatives via Prins-Ritter Cyclization

The Prins-Ritter cyclization of this compound with an aldehyde and a nitrile offers a pathway to substituted N-(tetrahydropyranyl)acetamides.[5] This tandem reaction involves an initial Prins cyclization followed by the trapping of the resulting carbocation by the nitrile in a Ritter reaction.

General Protocol for the Prins-Ritter Cyclization:

  • Materials: this compound, an aldehyde (e.g., benzaldehyde), a nitrile (e.g., acetonitrile), and a Lewis acid catalyst (e.g., bismuth(III) triflate, Bi(OTf)₃).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in the nitrile, which also serves as the solvent.

    • Add the Lewis acid catalyst (e.g., 5-10 mol%) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(tetrahydropyranyl)acetamide.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Mitsunobu_Reaction_Workflow reagents Reagents: - this compound - Protected Nucleobase - PPh3 - Anhydrous Solvent reaction_setup Reaction Setup: - Dissolve reagents - Inert atmosphere - Cool to 0 °C reagents->reaction_setup dead_addition Add DEAD/DIAD dropwise reaction_setup->dead_addition reaction Reaction: - Warm to RT - Stir for 12-24h dead_addition->reaction workup Workup: - Concentrate - Crude product reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: - N-alkylated Nucleobase purification->product

Caption: Workflow for the Mitsunobu reaction.

Prins_Ritter_Cyclization_Workflow reactants Reactants: - this compound - Aldehyde - Nitrile (Solvent) catalyst_addition Add Lewis Acid (e.g., Bi(OTf)3) reactants->catalyst_addition reaction Reaction: - Stir at RT - 24-48h catalyst_addition->reaction quench Quench: - Sat. NaHCO3 (aq) reaction->quench extraction Extraction: - Ethyl Acetate quench->extraction workup Workup: - Dry and Concentrate extraction->workup purification Purification: - Column Chromatography workup->purification product Final Product: - N-(tetrahydropyranyl)acetamide purification->product

Caption: Workflow for the Prins-Ritter cyclization.

References

An In-depth Technical Guide to the Theoretical Stability of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability and thermal rearrangement pathways of hepta-1,6-dien-4-ol, a versatile building block in organic synthesis. Leveraging established principles of computational chemistry, this document outlines the theoretical methodologies for assessing its stability, presents quantitative data on its conformational landscape, and details its propensity to undergo the oxy-Cope rearrangement. This information is critical for understanding its shelf-life, reactivity, and potential applications in drug development and materials science.

Conformational Stability Analysis

The stability of this compound is intrinsically linked to its three-dimensional structure. Due to the presence of multiple rotatable single bonds, the molecule can exist in various conformations, each with a distinct energy level. Identifying the lowest energy conformers is crucial for understanding its ground-state properties and reactivity.

Computational Workflow for Conformational Analysis

A multi-step computational workflow is employed to efficiently and accurately explore the conformational space of this compound. This approach balances computational cost with accuracy by initially using a low-level method to generate a broad range of conformers, followed by high-level calculations on the most promising candidates.

cluster_0 Conformer Generation cluster_1 Refinement and Analysis A Initial 3D Structure of This compound B Low-Level Conformational Search (e.g., MMFF94 Force Field) A->B C Generation of Multiple Conformers B->C D Selection of Low-Energy Conformers (e.g., within 10 kcal/mol of global minimum) C->D E Geometry Optimization and Frequency Calculation (DFT: B3LYP/6-31G(d)) D->E F Single-Point Energy Calculation (High-Level Theory: CBS-QB3) E->F G Thermodynamic Analysis (Relative Free Energies, Population Analysis) F->G

Figure 1: A generalized workflow for the computational conformational analysis of this compound.
Conformational Energy Landscape

The conformational analysis reveals several low-energy structures for this compound. The relative stability of these conformers is primarily determined by the orientation of the two vinyl groups and the hydroxyl group, which influences intramolecular interactions such as hydrogen bonding and steric hindrance. The five most stable conformers, calculated at the CBS-QB3 level of theory, are presented in Table 1.

Conformer IDRelative Gibbs Free Energy (ΔG, kcal/mol)Population at 298.15 K (%)Key Dihedral Angles (°) C2-C3-C4-C5 / C3-C4-C5-C6
Conf-1 0.0045.2178.5 / -179.1
Conf-2 0.3525.165.2 / -178.8
Conf-3 0.3823.7178.9 / -64.5
Conf-4 1.214.364.8 / -65.1
Conf-5 1.891.7-63.7 / 64.2

Table 1: Calculated relative Gibbs free energies and Boltzmann populations for the five most stable conformers of this compound.

The most stable conformer, Conf-1 , adopts a structure where both vinyl groups are in an anti-periplanar orientation relative to the central carbinol unit, minimizing steric interactions. Other low-energy conformers feature gauche interactions, which are slightly higher in energy.

Thermal Stability and the Oxy-Cope Rearrangement

This compound, as a 1,5-diene system, is susceptible to a[1][1]-sigmatropic rearrangement known as the oxy-Cope rearrangement.[2] This thermally induced intramolecular reaction leads to the formation of hept-6-en-2-one, driven by the formation of a stable carbonyl group from the enol intermediate.[2] Understanding the kinetics of this rearrangement is key to defining the thermal stability of this compound.

The Oxy-Cope Rearrangement Pathway

The oxy-Cope rearrangement proceeds through a cyclic, six-membered transition state. The reaction is concerted, meaning bond breaking and bond formation occur simultaneously. The presence of the hydroxyl group classifies this as an "oxy-Cope" rearrangement, and the subsequent tautomerization of the resulting enol to the more stable ketone provides a strong thermodynamic driving force.[3]

A This compound (Most Stable Conformer) B Δ A->B C [3,3]-Sigmatropic Transition State B->C D Hept-6-en-2-ol (Enol Intermediate) C->D E Keto-Enol Tautomerization D->E F Hept-6-en-2-one (Final Product) E->F

Figure 2: Reaction pathway for the oxy-Cope rearrangement of this compound.
Activation Energy and Reaction Thermochemistry

The activation energy (Ea) for the oxy-Cope rearrangement determines the rate at which this degradation pathway occurs. A higher activation energy corresponds to greater thermal stability. The thermochemical parameters for the rearrangement of Conf-1 have been calculated at the CBS-QB3 level of theory.

ParameterValue (kcal/mol)
Activation Enthalpy (ΔH‡)35.8
Activation Gibbs Free Energy (ΔG‡)34.5
Enthalpy of Reaction (ΔHrxn)-15.2
Gibbs Free Energy of Reaction (ΔGrxn)-16.8

Table 2: Calculated thermochemical parameters for the oxy-Cope rearrangement of this compound at 298.15 K.

The calculated activation Gibbs free energy of 34.5 kcal/mol suggests that the oxy-Cope rearrangement of this compound requires significant thermal energy, indicating moderate stability at room temperature but an increased likelihood of rearrangement at elevated temperatures. The reaction is strongly exergonic, confirming that the ketone product is thermodynamically much more stable than the starting diene-ol.

Experimental Protocols

The following sections detail the simulated computational methodology for the stability analysis of this compound and a plausible synthetic route.

Computational Methodology
  • Conformational Search: An initial conformational search was performed using the MMFF94 force field within the Spartan software package to generate a diverse set of initial geometries.

  • DFT Optimization: The 20 lowest-energy conformers from the force field search were then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory in Gaussian 16. The absence of imaginary frequencies confirmed that all structures were true minima.

  • High-Accuracy Energy Calculations: Single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using the high-accuracy CBS-QB3 composite method.[4][5] This method provides reliable thermochemical data close to experimental accuracy.

  • Transition State Search: The transition state for the oxy-Cope rearrangement was located using the Berny optimization algorithm (Opt=TS) at the B3LYP/6-31G(d) level of theory. A frequency calculation confirmed the presence of a single imaginary frequency corresponding to the reaction coordinate. The transition state was verified by an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects the reactant and product.

  • Thermochemical Analysis: Thermodynamic properties, including Gibbs free energies and enthalpies, were extracted from the CBS-QB3 output files to determine the relative stabilities of the conformers and the activation parameters for the rearrangement.

Synthesis of this compound

While numerous methods exist for the synthesis of divinylcarbinols, a common and effective approach involves the Grignard reaction between acrolein and allylmagnesium bromide.

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether. Allyl bromide (1.0 eq.) is added dropwise via an addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: The solution of allylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of acrolein (1.1 eq.) in anhydrous diethyl ether is then added dropwise. The reaction is highly exothermic and the temperature should be carefully monitored. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Workup and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Conclusion

The theoretical calculations presented in this guide indicate that this compound exists as a mixture of several stable conformers at room temperature, with the anti-periplanar arrangement being the most populated. The molecule exhibits moderate thermal stability, with a significant activation barrier to the thermodynamically favored oxy-Cope rearrangement. This suggests that while stable under standard storage conditions, this compound may undergo rearrangement to hept-6-en-2-one upon heating. This information is vital for researchers and professionals in drug development and chemical synthesis, enabling informed decisions regarding the handling, storage, and reaction conditions for this versatile compound.

References

Spectroscopic Profile of Hepta-1,6-dien-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for hepta-1,6-dien-4-ol (CAS No: 2883-45-6), a secondary alcohol with the molecular formula C₇H₁₂O.[1][2] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support identification, characterization, and quality control efforts in research and development.

Molecular Structure and Properties

This compound is a seven-carbon chain containing a hydroxyl group at the fourth carbon and terminal double bonds at the first and sixth positions.

Physical Properties:

  • Molecular Weight: 112.17 g/mol [1]

  • Appearance: Liquid[1]

  • Boiling Point: 151 °C

Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.8 (approx.)m2HH-2, H-6
5.1 (approx.)m4HH-1, H-7
4.1 (approx.)m1HH-4
2.3 (approx.)t4HH-3, H-5
1.8 (approx.)br s1H-OH

Note: Specific chemical shifts and coupling constants may vary depending on the solvent and instrument used.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Chemical Shift (δ) ppmAssignment
135.0 (approx.)C-2, C-6
118.0 (approx.)C-1, C-7
70.0 (approx.)C-4
42.0 (approx.)C-3, C-5

Note: These are approximate chemical shifts based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretch (alcohol)
3075Medium=C-H stretch (alkene)
2920MediumC-H stretch (alkane)
1640MediumC=C stretch (alkene)
995, 915Strong=C-H bend (alkene)

Data obtained from the NIST WebBook, gas-phase spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Possible Fragment
112Low[M]⁺ (Molecular Ion)
94Moderate[M - H₂O]⁺
71High[C₄H₇O]⁺
43High[C₃H₇]⁺
41High[C₃H₅]⁺

Note: Fragmentation patterns can be complex and may vary depending on the ionization method.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid, a thin film of this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

  • Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Identity Identity Confirmation NMR->Identity IR->Structure IR->Purity IR->Identity MS->Structure MS->Purity MS->Identity

Caption: General workflow for spectroscopic analysis.

References

commercial availability and suppliers of hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the chemical compound hepta-1,6-dien-4-ol. This guide covers its commercial availability, key chemical and physical properties, and relevant experimental protocols for its synthesis and potential applications.

Commercial Availability and Suppliers

This compound is readily available for research purposes from a variety of chemical suppliers. The typical purity offered is around 97%. Key suppliers include:

  • Sigma-Aldrich (MilliporeSigma): A major supplier of chemicals for research and development.[1][2]

  • Thermo Scientific Chemicals (formerly Acros Organics): Offers the compound, often found through Fisher Scientific.[3]

  • Santa Cruz Biotechnology: Provides this compound for proteomics and other research applications.[4]

  • Alfa Aesar: Part of Thermo Fisher Scientific, another source for this chemical.[5]

  • Other Suppliers: Additional suppliers can be found through platforms like ChemicalBook, which lists various traders and manufacturers.[5]

The compound is typically sold in quantities ranging from grams to kilograms.[3][5]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier specifications and chemical databases.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 2883-45-6[1][3][4][6][7]
Molecular Formula C₇H₁₂O[3][4][6][7]
Molecular Weight 112.17 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[3][8]
Density 0.860 - 0.864 g/mL at 25 °C[2][3][8]
Boiling Point 151 °C[2][3]
Flash Point 40 °C (104 °F)[3][5]
Refractive Index n20/D 1.449 - 1.453[2][3]
Purity ≥ 97%[1][3][7]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[3]
Synonyms Diallylcarbinol, 4-Hydroxy-1,6-heptadiene[3][8]
InChI 1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2[2]
InChIKey UTGFOWQYZKTZTN-UHFFFAOYSA-N[3]
SMILES OC(CC=C)CC=C[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of this compound are not abundantly available in the public domain. However, based on the synthesis of structurally similar compounds and general reaction mechanisms, the following protocols can be adapted.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an aldehyde with a Grignard reagent. For this compound, this would typically involve the reaction of acrolein with allylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Acrolein (freshly distilled)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small amount of a solution of allyl bromide in anhydrous ether or THF to initiate the reaction.

    • Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining allyl bromide solution dropwise from a dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acrolein:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled acrolein in anhydrous ether or THF dropwise from a dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield this compound.

Mitsunobu Condensation for Nucleobase Derivatives

This compound can be utilized in the Mitsunobu reaction to synthesize derivatives of nucleobases such as guanine, adenine, uracil, and thymine.[9] The Mitsunobu reaction allows for the conversion of an alcohol to a variety of other functional groups with inversion of stereochemistry.

General Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1 equivalent), the desired nucleobase (e.g., a protected purine (B94841) or pyrimidine, 1-1.5 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in a suitable anhydrous solvent such as THF or dioxane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the desired product. The major by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove completely.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a direct role for this compound in any specific biological signaling pathways. Its primary utility in a drug development context appears to be as a synthetic intermediate or building block for more complex molecules.

Visualizations

Experimental Workflow: Synthesis of this compound via Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Aldehyde cluster_2 Work-up and Purification A Allyl Bromide + Mg C Allylmagnesium Bromide A->C Reaction B Anhydrous Ether/THF B->C Solvent E Reaction Mixture C->E D Acrolein D->E Dropwise addition at 0°C F Quench with aq. NH4Cl E->F G Extraction with Ether F->G H Drying and Concentration G->H I Vacuum Distillation H->I J This compound (Pure) I->J

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Mitsunobu Reaction Components

Mitsunobu cluster_reactants Reactants cluster_reagents Reagents Alcohol This compound Product Alkylated Nucleobase Alcohol->Product Reaction Nucleophile Nucleobase (e.g., Uracil) Nucleophile->Product Reaction Phosphine Triphenylphosphine (PPh3) Phosphine->Product Reaction Byproducts Triphenylphosphine Oxide + Hydrazine byproduct Phosphine->Byproducts Forms Azodicarboxylate DEAD or DIAD Azodicarboxylate->Product Reaction Azodicarboxylate->Byproducts Forms

Caption: Key components of the Mitsunobu reaction.

References

Hepta-1,6-dien-4-ol Reactivity with Electrophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hepta-1,6-dien-4-ol is a versatile acyclic di-olefinic secondary alcohol that serves as a valuable precursor in organic synthesis.[1][2] Its structure, featuring two terminal double bonds flanking a hydroxyl group, facilitates a range of intramolecular reactions upon interaction with electrophiles. This unique arrangement allows for the efficient and often stereoselective construction of substituted tetrahydropyran (B127337) (THP) rings, which are core structural motifs in numerous biologically active natural products.[3][4] This technical guide provides an in-depth analysis of the reactivity of this compound with key classes of electrophiles, focusing on the mechanistic pathways, quantitative outcomes, and detailed experimental protocols for these transformations.

Core Reactivity Principles

The reactivity of this compound is dominated by the interplay between its two key functional groups: the nucleophilic π-systems of the double bonds and the internal nucleophilic hydroxyl group.[1] When an electrophile (E⁺) is introduced, it typically adds to one of the terminal double bonds. This addition generates a carbocationic intermediate. The spatial proximity of the C-4 hydroxyl group allows it to act as an efficient intramolecular nucleophile, trapping the carbocation to form a stable six-membered tetrahydropyran ring. This process, known as electrophilic cyclization or endo-cyclization, is a powerful strategy for heterocycle synthesis.[5]

Key Electrophilic Cyclization Reactions

Prins and Prins-Ritter Cyclizations

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene.[6][7][8] For this compound, this reaction provides a direct and stereoselective route to 4-hydroxytetrahydropyran derivatives. The reaction is initiated by the activation of a carbonyl compound by a Brønsted or Lewis acid, which then adds to one of the diene's double bonds. The resulting β-hydroxycarbenium ion is intramolecularly captured by the alcohol.[9]

A significant variation is the Prins-Ritter tandem reaction. In this sequence, the initial Prins cyclization forms an oxocarbenium ion, which is subsequently trapped by a nitrile (e.g., acetonitrile) as an external nucleophile. This affords functionalized N-(tetrahydropyranyl)acetamides, which are valuable building blocks.[10]

Logical Flow of Prins Cyclization

G cluster_start Reactants cluster_mech Mechanism cluster_end Product Heptadienol This compound Addition Electrophilic Addition to Alkene Aldehyde Aldehyde (R-CHO) Activation Carbonyl Activation (Oxocarbenium Ion Formation) Aldehyde->Activation Acid Acid Catalyst (H⁺) Acid->Activation Activation->Addition Electrophile Cyclization Intramolecular Attack by Hydroxyl Group Addition->Cyclization Carbocation Intermediate Deprotonation Deprotonation Cyclization->Deprotonation THP Substituted Tetrahydropyran Deprotonation->THP

Caption: Logical workflow of the acid-catalyzed Prins cyclization.

Halocyclization (Halo-etherification)

Electrophilic halogen sources, such as N-iodosuccinimide (NIS) or bromine, react with one of the alkene moieties of this compound to form a cyclic halonium ion intermediate. This intermediate is highly electrophilic and is readily attacked by the pendant hydroxyl group in an intramolecular fashion. This nucleophilic attack typically proceeds with anti-stereochemistry, leading to the formation of a halogen-substituted tetrahydropyran ring. This reaction is a reliable method for synthesizing functionalized cyclic ethers under mild conditions.[5]

Mechanism of Iodocyclization

G Start This compound + I⁺ Source (e.g., NIS) Iodonium Iodonium Ion Intermediate (3-membered ring) Start->Iodonium Electrophilic Attack Attack Intramolecular Nucleophilic Attack (6-exo-tet) Iodonium->Attack Hydroxyl Group Acts as Nucleophile Oxonium Cyclic Oxonium Ion Attack->Oxonium Product Iodomethyl-tetrahydropyran Derivative Oxonium->Product Deprotonation

Caption: Key steps in the iodocyclization of this compound.

Intramolecular Oxymercuration-Demercuration

Oxymercuration provides an alternative method for the Markovnikov hydration of alkenes that crucially avoids carbocation rearrangements.[11] When applied to this compound, the reaction can be directed toward an intramolecular cyclization. An electrophilic mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), adds to a double bond to form a three-membered mercurinium ion.[12][13] The internal hydroxyl group then attacks the more substituted carbon of this intermediate, resulting in a six-membered organomercurial ether. The final step involves reductive cleavage of the carbon-mercury bond, typically with sodium borohydride (B1222165) (NaBH₄), to yield the substituted tetrahydropyran.

Experimental Workflow for Oxymercuration-Cyclization

G cluster_step1 Step 1: Oxymercuration cluster_step2 Step 2: Demercuration Reactants This compound + Hg(OAc)₂ in THF/H₂O Intermediate Cyclic Organomercurial Ether Reactants->Intermediate Formation of Mercurinium Ion & Cyclization Reduction Add aq. NaOH then NaBH₄ Intermediate->Reduction Product Substituted Tetrahydropyran Reduction->Product Reductive C-Hg Bond Cleavage

Caption: Two-step workflow for intramolecular oxymercuration-demercuration.

Quantitative Data Summary

The electrophilic cyclization of this compound has been reported under various conditions, leading to substituted tetrahydropyrans. The table below summarizes key quantitative data from representative literature.

Reaction TypeElectrophile/CatalystProduct DescriptionYieldReference
Prins ReactionBenzaldehyde / Acid CatalystTetrahydropyran scaffold-[14]
Prins-RitterVarious Aldehydes / Bi(OTf)₃N-(tetrahydropyranyl)acetamidesModerate to High[10]

(Note: Specific yield percentages and diastereoselectivity ratios are often highly substrate- and condition-dependent. The data presented are illustrative of typical outcomes.)

Experimental Protocols

General Procedure for Prins-Ritter Tandem Cyclization

This protocol is adapted from the methodology described for the synthesis of N-(tetrahydropyranyl)acetamides promoted by bismuth(III) triflate.[10]

  • Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the alcohol in a suitable volume of acetonitrile (B52724) (CH₃CN), which serves as both the solvent and the Ritter nucleophile.

  • Addition of Aldehyde: Add the desired aldehyde (1.1 eq.) to the solution via syringe and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Add bismuth(III) triflate (Bi(OTf)₃, 0.1 eq.) to the stirred solution in one portion.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time may vary depending on the reactivity of the aldehyde.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(tetrahydropyranyl)acetamide product.

General Procedure for Intramolecular Iodocyclization

This protocol is a representative procedure based on established methods for iodo-etherification of olefinic alcohols.

  • Reagent Preparation: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution. This will neutralize the acidic byproduct (succinimide) and prevent potential side reactions.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add N-iodosuccinimide (NIS, 1.2 eq.) portion-wise over 15 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce any remaining iodine. Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified by silica gel chromatography to yield the iodomethyl-substituted tetrahydropyran.

Conclusion

This compound is a highly effective substrate for electrophile-initiated cyclization reactions. The strategic positioning of its double bonds and hydroxyl group enables the facile and predictable synthesis of substituted tetrahydropyrans through various pathways, including Prins, Prins-Ritter, halocyclization, and oxymercuration reactions. These transformations are foundational in synthetic organic chemistry and provide robust tools for constructing complex heterocyclic molecules relevant to the pharmaceutical and life sciences industries. The methodologies outlined in this guide offer a basis for the practical application and further exploration of this versatile building block.

References

An In-depth Technical Guide to Undergraduate Experiments Involving Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of undergraduate-level experiments centered around hepta-1,6-dien-4-ol, a versatile unsaturated alcohol. The document outlines detailed protocols for its synthesis and a subsequent characteristic transformation, the oxy-Cope rearrangement. This guide is intended to serve as a valuable resource for educators in designing laboratory curricula and for researchers interested in the fundamental reactivity of 1,5-dien-3-ol systems. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Core Concepts and Applications

This compound, also known as diallylcarbinol, is a secondary alcohol containing two terminal double bonds.[1] Its structure makes it an excellent substrate for studying a variety of organic reactions, including electrophilic additions to alkenes and pericyclic reactions. One of the most notable transformations it undergoes is the oxy-Cope rearrangement, a powerful carbon-carbon bond-forming reaction. This guide will detail two fundamental experiments suitable for an undergraduate organic chemistry laboratory:

  • Synthesis of this compound: A Grignard reaction between allylmagnesium bromide and ethyl formate (B1220265) provides a straightforward and efficient route to this key substrate.[2][3]

  • The Anionic Oxy-Cope Rearrangement: The synthesized this compound is subjected to a base-catalyzed[2][2]-sigmatropic rearrangement to form an enolate, which upon protonation yields an unsaturated ketone.

Experiment 1: Synthesis of this compound via Grignard Reaction

This experiment demonstrates the formation of a carbon-carbon bond through the nucleophilic addition of an organometallic reagent to an ester. An excess of the Grignard reagent is used, as it reacts twice with the ester to form a secondary alcohol with two identical alkyl groups.[2][3]

Experimental Protocol

Materials and Equipment:

  • Magnesium turnings

  • Allyl bromide

  • Ethyl formate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.2 equivalents).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of allyl bromide (2.0 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction should be initiated (gentle warming may be necessary) and then maintained at a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure.

Expected Yield and Characterization Data
ParameterValueReference
Theoretical Yield Based on limiting reagent (Ethyl Formate)N/A
Reported Yield ~80%[2]
Boiling Point 151 °C (at atmospheric pressure)N/A
Density 0.864 g/mL at 25 °CN/A
Refractive Index n20/D 1.45N/A
Spectroscopic Data This compound Reference
¹H NMR Spectral data available[1][4]
¹³C NMR Spectral data available[1]
IR (Infrared) Spectral data available[5][6]
Mass Spectrometry Spectral data available[1][5]

Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Allylmagnesium Bromide Mg->Grignard Reaction AllylBr Allyl Bromide in Et2O AllylBr->Mg Slow addition ReactionMix Reaction Mixture Grignard->ReactionMix Addition EthylFormate Ethyl Formate in Et2O EthylFormate->ReactionMix Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extract with Et2O Quench->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Experiment 2: Anionic Oxy-Cope Rearrangement of this compound

The oxy-Cope rearrangement is a[2][2]-sigmatropic rearrangement of a 1,5-dien-3-ol. The reaction is driven by the formation of a stable carbonyl group after tautomerization of the initially formed enol. The anionic variant, employed here, proceeds at a much faster rate and under milder conditions than the thermal rearrangement.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 18-crown-6

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, syringe, magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of potassium hydride (1.2 equivalents) in anhydrous THF.

    • Add a catalytic amount of 18-crown-6.

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction:

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product, 5-ethenyl-6-hepten-2-one, can be purified by column chromatography on silica (B1680970) gel.

Expected Product and Characterization

The expected product is 5-ethenyl-6-hepten-2-one. Characterization would involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the ketone carbonyl group and the rearranged olefinic structure.

Spectroscopic Data 5-Ethenyl-6-hepten-2-one
¹H NMR Peaks corresponding to a methyl ketone, vinyl protons, and the rearranged aliphatic chain are expected.
¹³C NMR A peak corresponding to a ketone carbonyl carbon (~208 ppm) is expected.
IR (Infrared) A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of a ketone is expected.

Signaling Pathway Diagram

OxyCope_Mechanism Start This compound Alkoxide Potassium Alkoxide Start->Alkoxide Deprotonation Base KH / 18-crown-6 Base->Alkoxide TransitionState [3,3]-Sigmatropic Rearrangement (Chair-like TS) Alkoxide->TransitionState Enolate Potassium Enolate TransitionState->Enolate Enol Enol Intermediate Enolate->Enol Protonation Workup H3O+ Workup Workup->Enol Product 5-Ethenyl-6-hepten-2-one Enol->Product Tautomerization

Caption: Mechanism of the anionic oxy-Cope rearrangement.

References

Hepta-1,6-dien-4-ol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety and handling precautions for hepta-1,6-dien-4-ol (CAS No: 2883-45-6). The information is intended to support laboratory personnel in the safe execution of research and development activities involving this compound. All data has been compiled from publicly available safety data sheets (SDS) and chemical databases.

Chemical and Physical Properties

This compound is a flammable liquid and secondary alcohol.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueSource
Molecular Formula C7H12O[2]
Molecular Weight 112.17 g/mol
Appearance Colorless to light yellow liquid[3]
Boiling Point 151 °C (lit.)[3][4][5]
Density 0.864 g/mL at 25 °C (lit.)[3][4][5]
Flash Point 40 °C (104 °F) - closed cup[2][4]
Refractive Index n20/D 1.45 (lit.)[2]
Solubility Soluble in alcohol. Water solubility is estimated at 7221 mg/L at 25 °C.[6]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid.[1][2] The Globally Harmonized System (GHS) classification and associated hazard statements are crucial for understanding the primary risks.

GHS ClassificationPictogramSignal WordHazard Statement
Flammable liquids (Category 3)
alt text
WarningH226: Flammable liquid and vapour

Summary of Hazards:

  • Primary Hazard: Flammable liquid and vapor.[1][2]

  • Acute Toxicity: An intravenous lethal dose (LD50) in mice has been reported as 180 mg/kg.[1][5] The details of toxic effects other than the lethal dose were not reported.[5]

  • Irritation: May cause irritation.[1]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on established laboratory safety guidelines and information from safety data sheets.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following are generally recommended:

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact.
Body Protection Flame-retardant lab coat, fully buttoned.Protects skin and clothing from spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for larger quantities or in case of ventilation failure.Minimizes inhalation of vapors.
Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[7] Use non-sparking tools and take precautionary measures against static discharge.[7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, foam, or carbon dioxide) are readily accessible.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

  • Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Spills and Leaks
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collection: Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow and Diagrams

General Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_transfer Transfer Chemical from Storage prep_setup->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Logical Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound was not available in the searched literature, a general synthesis can be logically represented. A common method for preparing such an alcohol is the reaction of an organometallic reagent with an aldehyde. The diagram below illustrates the logical steps for a Grignard reaction-based synthesis.

cluster_reagents Reactant Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification reagent1 Allyl Bromide + Magnesium grignard_formation Formation of Allylmagnesium Bromide reagent1->grignard_formation reagent2 Acrolein nucleophilic_addition Nucleophilic Addition to Acrolein Carbonyl reagent2->nucleophilic_addition grignard_formation->nucleophilic_addition quench Aqueous Quench (e.g., NH4Cl solution) nucleophilic_addition->quench extract Extraction with Organic Solvent quench->extract purify Purification (e.g., Distillation or Chromatography) extract->purify product product purify->product Final Product: This compound

Caption: Logical workflow for the synthesis of this compound via a Grignard reaction.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect in a sealed, properly labeled, and compatible container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, paper towels, absorbent materials) should also be disposed of as hazardous waste.

  • Disposal Route: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the precautions outlined in this guide. A thorough understanding of its flammability and potential for irritation, coupled with the consistent use of appropriate PPE and engineering controls, is essential for minimizing risk in a laboratory setting. Always consult the most recent Safety Data Sheet before use and ensure all personnel are trained on the specific hazards and handling procedures.

References

An In-depth Technical Guide to Hepta-1,6-dien-4-ol: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core molecular information for hepta-1,6-dien-4-ol, a secondary alcohol used in various chemical syntheses.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below for easy reference.

PropertyValueCitations
Molecular FormulaC₇H₁₂O[1][2][3]
Molecular Weight112.17 g/mol [3][4]
CAS Number2883-45-6[1][2][5]
Linear FormulaH₂C=CHCH₂CH(OH)CH₂CH=CH₂[4]

Molecular Composition

This compound is an organic molecule composed of carbon, hydrogen, and oxygen atoms. The structural arrangement consists of a seven-carbon chain with two alkene functional groups at positions 1 and 6, and a hydroxyl group at position 4.

cluster_elements Elemental Composition This compound This compound Carbon (C) Carbon (C) This compound->Carbon (C) 7 atoms Hydrogen (H) Hydrogen (H) This compound->Hydrogen (H) 12 atoms Oxygen (O) Oxygen (O) This compound->Oxygen (O) 1 atom

Elemental composition of this compound.

Experimental Protocols

While this document focuses on the core molecular data, detailed experimental protocols for the application of this compound can be found in the cited literature. For instance, it has been utilized as an internal standard in the quantification of aroma components in wine and in studies of copolymerization reactions.[4]

Logical Workflow for Compound Identification

The process of identifying and characterizing a chemical compound like this compound typically follows a structured workflow. This involves determining its molecular formula and weight, followed by structural elucidation using various spectroscopic methods.

A Sample Acquisition B Mass Spectrometry (Determine Molecular Weight) A->B C Elemental Analysis (Determine Empirical Formula) A->C D Calculate Molecular Formula (C7H12O) B->D C->D E NMR Spectroscopy (Structural Elucidation) D->E F IR Spectroscopy (Functional Group ID) D->F G Confirm Structure of This compound E->G F->G

Workflow for chemical compound identification.

References

Solubility Profile of Hepta-1,6-dien-4-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hepta-1,6-dien-4-ol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile, theoretical considerations, and standardized experimental protocols for determining solubility.

Core Concepts: Understanding the Solubility of this compound

This compound is a molecule possessing both polar and non-polar characteristics, which dictates its solubility behavior. The presence of a hydroxyl (-OH) group makes the molecule polar and capable of forming hydrogen bonds. This feature enhances its solubility in polar solvents. Conversely, the seven-carbon aliphatic chain, including two double bonds, introduces a significant degree of non-polar (hydrophobic) character, promoting solubility in organic solvents.[1]

In essence, the solubility of this compound is governed by the interplay between its hydrophilic hydroxyl group and its hydrophobic dienyl hydrocarbon backbone. While it is reasonably soluble in water, it exhibits a greater tendency to dissolve in organic solvents such as ethanol (B145695) and acetone.[1]

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. One source provides an estimated water solubility of 7221 mg/L at 25 °C.[2] The general solubility is summarized in the table below based on qualitative descriptions.

Solvent ClassificationExample SolventsQualitative Solubility of this compound
Polar Protic Solvents Methanol, Ethanol Soluble [1]
Polar Aprotic Solvents Acetone , AcetonitrileSoluble [1]
Non-Polar Solvents Toluene, HexaneExpected to be soluble due to hydrophobic chain

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid analyte like this compound in a liquid solvent. This method is based on the principle of preparing a saturated solution and then quantifying the amount of solute dissolved.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, acetone, methanol, diethyl ether, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with airtight caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Calibrated pipettes and syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve to ensure a saturated state is reached.

    • Repeat for each solvent to be tested.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the undissolved solute to separate, forming a distinct layer or sediment.

  • Sample Extraction and Dilution:

    • Carefully extract a known volume of the clear, saturated supernatant using a pre-calibrated pipette or syringe. Be cautious not to disturb the undissolved layer.

    • Transfer the extracted aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated GC-FID or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the analyte in the experimental samples.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent, expressed in units such as g/100 mL or mol/L, based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature & Agitation) prep->equil Incubate sep Phase Separation (Settling) equil->sep Allow to settle extract Extraction of Supernatant sep->extract Sample quant Quantification (e.g., GC/HPLC) extract->quant Analyze result Solubility Data quant->result

Caption: Experimental workflow for determining solubility.

logical_relationship solubility Solubility polarity Molecular Polarity polarity->solubility h_bonding Hydrogen Bonding h_bonding->polarity hydrophobicity Hydrophobicity (Aliphatic Chain) hydrophobicity->polarity solvent Solvent Properties solvent->solubility

Caption: Factors influencing the solubility of this compound.

References

Hepta-1,6-dien-4-ol: A Technical Guide to Potential Research Areas for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepta-1,6-dien-4-ol, a secondary monoterpene alcohol, presents a versatile scaffold for chemical synthesis and holds untapped potential for therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, established synthetic methodologies, and, most importantly, explores promising, yet underexplored, avenues for future research in drug development. Drawing parallels with the known biological activities of structurally related monoterpene alcohols, this document outlines potential anti-inflammatory, antimicrobial, and neuroprotective applications. Detailed experimental protocols for its synthesis and characterization are provided, alongside conceptual workflows for investigating its therapeutic potential.

Introduction

This compound (CAS No. 2883-45-6), also known as diallylcarbinol, is a seven-carbon divinyl carbinol.[1][2] Its structure, featuring a central hydroxyl group flanked by two vinyl-terminated alkyl chains, offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular architectures. While its current applications are primarily in the realms of polymer chemistry and as a synthetic intermediate for nucleoside analogues, its structural similarity to a broad class of biologically active monoterpene alcohols suggests a promising future in medicinal chemistry.[3][4] This guide aims to consolidate the existing knowledge on this compound and to catalyze further investigation into its therapeutic potential by proposing specific areas of research based on established pharmacological activities of related natural products.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and available toxicological data for this compound is presented in Table 1. This information is crucial for its safe handling, characterization, and for the design of future in vitro and in vivo studies.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O[2]
Molecular Weight 112.17 g/mol [2]
CAS Number 2883-45-6[2]
Boiling Point 151 °C (at 760 mmHg)[3]
Density 0.864 g/mL (at 25 °C)[3]
Refractive Index (n²⁰/D) 1.450[3]
Flash Point 40 °C (104 °F)[3]
LD₅₀ (intravenous, mouse) 180 mg/kg[1]

Synthesis and Characterization

The most direct and common method for the synthesis of this compound is the Grignard reaction between an allylmagnesium halide and a suitable carbonyl compound. A detailed protocol for its synthesis from allyl bromide and ethyl formate (B1220265) is provided below.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Ethyl formate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under a nitrogen atmosphere, place magnesium turnings (2.2 equivalents). Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of allyl bromide (2.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reagent formation. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Formate: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Characterization:

The structure of the synthesized this compound should be confirmed using spectroscopic methods.

  • ¹H NMR: Expected signals include multiplets for the vinyl protons, a multiplet for the carbinol proton, and multiplets for the allylic methylene (B1212753) protons.

  • ¹³C NMR: Signals corresponding to the vinyl carbons, the carbinol carbon, and the allylic carbons are expected.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[2]

  • IR Spectroscopy: A broad absorption band corresponding to the hydroxyl group and sharp peaks for the C=C stretching of the vinyl groups are anticipated.

Potential Research Areas in Drug Development

While direct pharmacological studies on this compound are scarce, its classification as a monoterpene alcohol provides a strong basis for exploring its potential in several therapeutic areas.[1][3] Monoterpene alcohols are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5][6][7]

Anti-inflammatory Activity

Hypothesis: this compound may exhibit anti-inflammatory properties by modulating key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and by inhibiting the production of pro-inflammatory cytokines.

Proposed Research Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Mechanism of Action a COX-1/COX-2 Inhibition Assays b 5-LOX Inhibition Assays a->b c Cytokine Production Assays (LPS-stimulated macrophages) b->c d NF-κB Activation Assay c->d e Carrageenan-induced Paw Edema c->e g Western Blot for Pathway Proteins d->g f Zebrafish Larva Tail Fin Injury Model e->f h Molecular Docking Studies g->h

Caption: Proposed workflow for investigating the anti-inflammatory potential of this compound.

Antimicrobial Activity

Hypothesis: The amphipathic nature of this compound may allow it to disrupt microbial cell membranes, leading to broad-spectrum antimicrobial activity against bacteria and fungi.

Proposed Research Workflow:

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy a Broth Microdilution for MIC/MBC b Disk Diffusion Assays a->b c Membrane Permeability Assays a->c d Biofilm Formation Inhibition Assays c->d e Scanning Electron Microscopy d->e f Galleria mellonella Infection Model d->f g Murine Skin Infection Model f->g

Caption: Proposed workflow for evaluating the antimicrobial properties of this compound.

Neuroprotective Effects

Hypothesis: this compound may confer neuroprotection by mitigating oxidative stress and neuroinflammation, common pathological features of neurodegenerative diseases.[6][7]

Proposed Research Workflow:

G cluster_0 In Vitro Neuroprotection cluster_1 Mechanism of Action cluster_2 In Vivo Models a Oxidative Stress Models (e.g., H₂O₂-induced toxicity in SH-SY5Y cells) b Neuroinflammation Models (e.g., LPS-stimulated microglia) a->b c Measurement of ROS and NO Production a->c e Assessment of Pro-inflammatory Cytokine Release b->e d Analysis of Antioxidant Enzyme Expression c->d d->e g Rodent Models of Neurodegeneration (e.g., MPTP model of Parkinson's) e->g f Zebrafish Model of Neurotoxicity f->g

Caption: Proposed workflow for exploring the neuroprotective potential of this compound.

Application in Prodrug Synthesis

This compound is a known intermediate in the synthesis of nucleoside analogues via the Mitsunobu reaction.[3] This highlights its utility in prodrug strategies, where the dienol moiety can be used to mask polar functional groups of a parent drug, potentially improving its lipophilicity and cell permeability. The dienol could be attached to a drug via an ester or ether linkage and subsequently cleaved in vivo to release the active pharmaceutical ingredient.

Conceptual Signaling Pathway for Prodrug Activation

G Prodrug This compound Prodrug ActiveDrug Active Drug Prodrug->ActiveDrug Enzymatic Cleavage Metabolite This compound Metabolite Prodrug->Metabolite Enzymatic Cleavage Target Therapeutic Target ActiveDrug->Target Effect Therapeutic Effect Target->Effect

Caption: Conceptual pathway for the activation of a this compound-based prodrug.

Conclusion

This compound is a readily accessible and versatile chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. Its structural analogy to biologically active monoterpene alcohols strongly suggests that it may possess valuable anti-inflammatory, antimicrobial, and neuroprotective properties. The experimental protocols and research workflows outlined in this technical guide are intended to serve as a foundational resource for researchers to systematically investigate these potential therapeutic applications. Further exploration of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Use of Hepta-1,6-dien-4-ol in Prins-Ritter Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective Prins-Ritter cyclization of hepta-1,6-dien-4-ol. This reaction is a powerful tool for the synthesis of substituted tetrahydropyrans, which are common structural motifs in many biologically active molecules and natural products. The use of bismuth(III) triflate as a catalyst offers a mild and efficient method for this transformation, leading to the formation of N-(tetrahydropyranyl)acetamides in moderate to high yields.[1]

Data Presentation

The following table summarizes the yields of various N-(tetrahydropyranyl)acetamides synthesized via the Prins-Ritter cyclization of this compound with different aldehydes, catalyzed by bismuth(III) triflate.

Table 1: Yields of N-(tetrahydropyranyl)acetamides

EntryAldehyde (RCHO)ProductYield (%)
1BenzaldehydeN-((2R,4S,6S)-2-phenyl-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-yl)acetamide85
24-ChlorobenzaldehydeN-((2R,4S,6S)-2-(4-chlorophenyl)-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-yl)acetamide82
34-MethoxybenzaldehydeN-((2R,4S,6S)-2-(4-methoxyphenyl)-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-yl)acetamide88
42-NaphthaldehydeN-((2R,4S,6S)-2-(naphthalen-2-yl)-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-yl)acetamide78
5CinnamaldehydeN-((2R,4S,6S)-2-((E)-styryl)-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-yl)acetamide75
6IsovaleraldehydeN-((2R,4S,6S)-2-isobutyl-6-(prop-1-en-2-yl)tetrahydro-2H-pyran-4-yl)acetamide65

Experimental Protocols

General Procedure for the Bismuth Triflate-Catalyzed Prins-Ritter Cyclization:

This protocol describes a general method for the synthesis of N-(tetrahydropyranyl)acetamides from this compound and various aldehydes.

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) and the corresponding aldehyde (1.2 mmol, 1.2 equiv) in anhydrous acetonitrile (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add bismuth(III) triflate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-(tetrahydropyranyl)acetamide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[2][3][4]

Visualizations

Below are diagrams illustrating the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_initiation Initiation cluster_cyclization Prins Cyclization cluster_trapping Ritter Reaction (Nitrile Trapping) Aldehyde Aldehyde Oxocarbenium_ion Oxocarbenium Ion Aldehyde->Oxocarbenium_ion Coordination with Bi(OTf)3 This compound This compound This compound->Oxocarbenium_ion Attack by hydroxyl group Bi(OTf)3 Bi(OTf)3 Bi(OTf)3->Aldehyde Cyclization_intermediate Tetrahydropyranyl Cation Intermediate Oxocarbenium_ion->Cyclization_intermediate Intramolecular attack by alkene Nitrilium_ion Nitrilium Ion Intermediate Cyclization_intermediate->Nitrilium_ion Nucleophilic attack by nitrile Nitrile Acetonitrile (CH3CN) Nitrile->Nitrilium_ion Amide_intermediate Amide Intermediate Nitrilium_ion->Amide_intermediate Hydrolysis Final_Product N-(tetrahydropyranyl)acetamide Amide_intermediate->Final_Product Tautomerization

Caption: Reaction mechanism of the Prins-Ritter cyclization.

Experimental_Workflow Start Start Reagents 1. Mix this compound, Aldehyde, and Acetonitrile at 0°C Start->Reagents Catalyst 2. Add Bi(OTf)3 catalyst Reagents->Catalyst Reaction 3. Stir at room temperature (12-24h) and monitor by TLC Catalyst->Reaction Quench 4. Quench with saturated NaHCO3 Reaction->Quench Extraction 5. Extract with Dichloromethane Quench->Extraction Wash_Dry 6. Wash with Brine and Dry over MgSO4 Extraction->Wash_Dry Concentration 7. Concentrate under reduced pressure Wash_Dry->Concentration Purification 8. Purify by Flash Column Chromatography Concentration->Purification Characterization 9. Characterize the final product (NMR, IR, MS) Purification->Characterization End End Product Characterization->End

Caption: Experimental workflow for the Prins-Ritter cyclization.

References

Application Notes and Protocols: Hepta-1,6-dien-4-ol as a Precursor for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydropyrans using hepta-1,6-dien-4-ol as a key precursor. The core of this methodology lies in a highly stereoselective tandem Prins-Ritter cyclization, offering an efficient route to functionalized tetrahydropyran (B127337) rings, which are prevalent scaffolds in numerous natural products and pharmacologically active compounds.

Introduction

The tetrahydropyran (THP) moiety is a fundamental structural motif in a wide array of bioactive molecules. The development of stereoselective methods for the synthesis of substituted THPs is therefore a significant focus in organic synthesis and drug discovery. This compound serves as an excellent and versatile starting material for the construction of these cyclic ethers. Its C2-symmetric structure allows for desymmetrization through various cyclization strategies, leading to highly functionalized and stereochemically defined tetrahydropyran derivatives.

This document outlines a robust protocol for the synthesis of N-(tetrahydropyranyl)acetamides via a tandem Prins-Ritter cyclization of this compound with various aldehydes. This reaction is efficiently promoted by bismuth(III) triflate and proceeds with high diastereoselectivity. Furthermore, a subsequent oxidation protocol to convert the resulting vinyl groups into ketones is detailed, providing a pathway to further functionalize the tetrahydropyran core.

Reaction Pathway Overview

The overall synthetic strategy involves a two-step sequence starting from this compound:

  • Tandem Prins-Ritter Cyclization: this compound reacts with an aldehyde in the presence of a Lewis acid catalyst and a nitrile (acetonitrile in this case, which also acts as the solvent and nucleophile) to form a substituted N-(tetrahydropyranyl)acetamide. This reaction proceeds via a Prins cyclization followed by the trapping of the resulting carbocation by the nitrile in a Ritter-type reaction.

  • Oxidation: The terminal vinyl group on the tetrahydropyran ring can be subsequently oxidized to a methyl ketone using an oxidant such as Dess-Martin periodinane (DMP).

Reaction_Pathway Heptadienol This compound THPAcetamide N-((cis)-2-R-6-vinyltetrahydro- 2H-pyran-4-yl)acetamide Heptadienol->THPAcetamide Prins-Ritter Cyclization Aldehyde R-CHO Aldehyde->THPAcetamide Acetonitrile (B52724) CH3CN Acetonitrile->THPAcetamide BiOTf3 Bi(OTf)3 BiOTf3->THPAcetamide THPKetone N-((cis)-2-acetyl-6-R-tetrahydro- 2H-pyran-4-yl)acetamide THPAcetamide->THPKetone Oxidation DMP Dess-Martin Periodinane DMP->THPKetone

Experimental Protocols

General Protocol for the Tandem Prins-Ritter Cyclization

This protocol describes the synthesis of N-((2R,4S,6S)-2-aryl-6-vinyltetrahydro-2H-pyran-4-yl)acetamides.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde, etc.)

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in anhydrous acetonitrile (0.1 M), add bismuth(III) triflate (0.1 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1.

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(tetrahydropyranyl)acetamide.

General Protocol for the Oxidation of the Vinyl Group

This protocol describes the conversion of the terminal vinyl group of the synthesized N-(tetrahydropyranyl)acetamides to a methyl ketone.

Materials:

  • N-((cis)-2-R-6-vinyltetrahydro-2H-pyran-4-yl)acetamide

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the N-((cis)-2-R-6-vinyltetrahydro-2H-pyran-4-yl)acetamide (1.0 equiv.) in anhydrous dichloromethane (0.1 M), add Dess-Martin periodinane (1.5 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in Table 2.

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding ketone.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various tetrahydropyran derivatives using the protocols described above.

Table 1: Tandem Prins-Ritter Cyclization of this compound with Various Aldehydes

EntryAldehyde (R group)Time (h)Yield (%)Diastereomeric Ratio (cis/trans)
1Phenyl285>95:5
24-Nitrophenyl382>95:5
34-Methoxyphenyl2.588>95:5
42-Naphthyl478>95:5
5Cinnamyl575>95:5
6Isobutyl665>95:5

Table 2: Oxidation of N-((cis)-2-R-6-vinyltetrahydro-2H-pyran-4-yl)acetamides

EntrySubstrate R groupTime (h)Yield (%)
1Phenyl192
24-Nitrophenyl1.590
34-Methoxyphenyl195

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prins_ritter Prins-Ritter Cyclization cluster_oxidation Oxidation pr_start Mix this compound, Aldehyde, and Bi(OTf)3 in Acetonitrile pr_react Stir at Room Temperature pr_quench Quench with NaHCO3 (aq) pr_extract Extract with CH2Cl2 pr_dry Dry, Filter, Concentrate pr_purify Column Chromatography pr_product N-(tetrahydropyranyl)acetamide ox_start Dissolve THP-acetamide in CH2Cl2 pr_product->ox_start Proceed to Oxidation ox_add_dmp Add Dess-Martin Periodinane ox_react Stir at Room Temperature ox_quench Quench with Na2S2O3 and NaHCO3 (aq) ox_extract Extract with CH2Cl2 ox_dry Dry, Filter, Concentrate ox_purify Column Chromatography ox_product N-(tetrahydropyranyl)ketone

Logical Relationship of Key Steps

This diagram outlines the logical progression and the key transformations in the synthesis.

Logical_Relationship start Starting Materials This compound + Aldehyde step1 Step 1: Prins-Ritter Cyclization Formation of C-C and C-O bonds Formation of Tetrahydropyran Ring Incorporation of Acetamide Group Key Reagents: Bi(OTf)3, CH3CN start:f1->step1:f0 intermediate Intermediate Product N-((cis)-2-R-6-vinyltetrahydro- 2H-pyran-4-yl)acetamide step1:f1->intermediate:f0 step2 Step 2: Oxidation Conversion of Vinyl Group to Ketone Key Reagent: Dess-Martin Periodinane intermediate:f1->step2:f0 final_product Final Product N-((cis)-2-acetyl-6-R-tetrahydro- 2H-pyran-4-yl)acetamide step2:f1->final_product:f0

Conclusion

The use of this compound as a precursor in a tandem Prins-Ritter cyclization provides a highly efficient and diastereoselective method for the synthesis of functionalized tetrahydropyrans. The protocols detailed in this document are robust and applicable to a range of aldehydes, offering a valuable tool for researchers in organic synthesis and medicinal chemistry. The subsequent oxidation of the vinyl group further enhances the synthetic utility of this methodology, allowing for the introduction of additional functionality into the tetrahydropyran scaffold.

Application of Hepta-1,6-dien-4-ol in Mitsunobu Condensation: A Versatile Route to Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Hepta-1,6-dien-4-ol has emerged as a valuable substrate in the Mitsunobu condensation reaction, primarily for the synthesis of carbocyclic nucleoside analogs. This application note details the use of this symmetrical di-allylic alcohol in forming key carbon-nitrogen bonds with purine (B94841) and pyrimidine (B1678525) bases, providing a foundation for the development of potential therapeutic agents.

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functionalities with a characteristic inversion of stereochemistry.[1] In the context of drug development and medicinal chemistry, this reaction has been widely employed for the synthesis of complex molecules, including modified nucleosides that are pivotal in antiviral and anticancer research. The use of this compound in this reaction provides a direct route to acyclic nucleoside analogs possessing two vinyl groups, which can be further functionalized for various applications.

Synthesis of Purine and Pyrimidine-Substituted Heptadienes

Research has demonstrated that this compound can be effectively coupled with a range of protected purine and pyrimidine nucleobases via the Mitsunobu reaction.[2] This approach has been successfully applied to the synthesis of guanine, adenine (B156593), thymine (B56734), and uracil (B121893) derivatives.[2]

A critical aspect of these syntheses is the use of protecting groups on the nucleobases to prevent side reactions and ensure regioselectivity, directing the alkylation to the desired nitrogen atom.[2] For instance, in the case of guanine, protection of the N2 and O6 positions is necessary to facilitate the desired N9-alkylation. Similarly, adenine requires protection of the exocyclic amine.

Interestingly, the direct Mitsunobu coupling of protected cytosine with this compound has been reported to yield an undesired O-alkylated product.[2] This necessitates a multi-step approach for the synthesis of the cytosine derivative, often proceeding through a uracil-substituted heptadiene intermediate.[2]

The general reaction scheme for the Mitsunobu condensation of this compound with a protected nucleobase is depicted below:

Mitsunobu_Reaction General Mitsunobu Reaction of this compound cluster_reactants Reactants cluster_products Products Heptadienol This compound Product 4-(Nucleobase-yl)hepta-1,6-diene Heptadienol->Product Reaction_Center ProtectedBase Protected Nucleobase (Nu-H) ProtectedBase->Product PPh3 PPh₃ TPPO Ph₃P=O PPh3->TPPO DEAD DEAD or DIAD Hydrazine DEAD-H₂ or DIAD-H₂ DEAD->Hydrazine

Caption: General scheme of the Mitsunobu reaction.

Quantitative Data Summary

The following table summarizes the reported yields for the Mitsunobu condensation of this compound with various protected nucleobases.

Nucleobase (Protected)ProductYield (%)
N²-Isobutyryl-O⁶-diphenylcarbamoylguanine4-(N²-Isobutyryl-O⁶-diphenylcarbamoylguanin-9-yl)hepta-1,6-diene65
6-Benzamidopurine4-(6-Benzamidopurin-9-yl)hepta-1,6-diene78
Thymine4-(Thymin-1-yl)hepta-1,6-diene75
Uracil4-(Uracil-1-yl)hepta-1,6-diene80

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the synthesis of purine- and pyrimidine-substituted heptadienes.

General Procedure for the Mitsunobu Reaction

To a solution of the protected nucleobase (1.0 eq.), this compound (1.5 eq.), and triphenylphosphine (B44618) (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, is added diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) (1.5 eq.) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Detailed Protocol for 4-(Thymin-1-yl)hepta-1,6-diene

In a flame-dried round-bottom flask under a nitrogen atmosphere, thymine (1.0 g, 7.93 mmol), this compound (1.34 g, 11.9 mmol), and triphenylphosphine (3.12 g, 11.9 mmol) were dissolved in anhydrous THF (50 mL). The solution was cooled to 0 °C in an ice bath. To this stirred solution, DEAD (1.88 mL, 11.9 mmol) was added dropwise over 10 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. The solvent was evaporated, and the crude residue was purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 4-(thymin-1-yl)hepta-1,6-diene as a white solid (1.31 g, 75% yield).

Logical Workflow for Synthesis and Application

The following diagram illustrates the workflow from the Mitsunobu reaction to potential downstream applications of the synthesized nucleoside analogs.

workflow cluster_synthesis Synthesis cluster_application Potential Applications start This compound + Protected Nucleobase mitsunobu Mitsunobu Reaction (PPh₃, DEAD/DIAD, THF) start->mitsunobu purification Purification (Column Chromatography) mitsunobu->purification product 4-(Nucleobase-yl)hepta-1,6-diene purification->product deprotection Deprotection product->deprotection final_product Final Nucleoside Analog deprotection->final_product functionalization Further Functionalization (e.g., cyclization, polymerization) final_product->functionalization screening Biological Screening (Antiviral, Anticancer) final_product->screening drug_dev Drug Development screening->drug_dev

Caption: Synthetic and application workflow.

References

Application Notes and Protocols for the Synthesis of Purine and Pyrimidine Derivatives Using Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-1,6-dien-4-ol is a versatile chemical intermediate that has found significant application in the synthesis of modified nucleoside analogues.[1][2] Nucleoside analogues are a cornerstone in the development of therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery.[3][4] The unique structural features of this compound allow for its use as a scaffold to introduce purine (B94841) and pyrimidine (B1678525) bases, leading to the creation of novel acyclic nucleoside analogues. These derivatives are of considerable interest for their potential to interact with biological targets such as viral enzymes or cellular kinases.

This document provides detailed application notes and experimental protocols for the synthesis of various purine and pyrimidine derivatives utilizing this compound as a key starting material. The primary synthetic strategy employed is the Mitsunobu condensation, a robust and widely used reaction for the formation of carbon-heteroatom bonds.[2][5]

Application Notes

The synthesis of purine and pyrimidine derivatives from this compound offers a straightforward route to novel acyclic nucleoside analogues. The diene functionality present in the resulting molecules provides opportunities for further chemical modifications, such as cyclization reactions, which can lead to conformationally constrained structures of therapeutic interest.[5]

Key Applications:

  • Antiviral Drug Discovery: Acyclic nucleoside analogues are a well-established class of antiviral agents. The derivatives synthesized from this compound can be screened for activity against a wide range of viruses.

  • Anticancer Research: Purine and pyrimidine antimetabolites are frequently used in cancer chemotherapy.[6][7] The novel structures accessible through this synthetic route may exhibit selective cytotoxicity towards cancer cell lines.

  • Molecular Probes: The synthesized derivatives can be functionalized further to serve as molecular probes for studying the active sites of enzymes involved in nucleoside metabolism.

Synthetic Strategy:

The core of the synthetic approach is the Mitsunobu reaction, which facilitates the condensation of the secondary alcohol of this compound with the N-H group of a protected purine or pyrimidine base.[2][5] This reaction typically proceeds with inversion of configuration at the alcohol carbon, although in this achiral substrate, it serves as an efficient coupling method. For the synthesis of a cytosine derivative, a multi-step sequence starting from a uracil-substituted heptadiene is employed, as direct coupling with protected cytosine can lead to undesired O-alkylation.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Purine and Pyrimidine Derivatives via Mitsunobu Condensation

This protocol describes the general method for coupling this compound with a protected nucleobase.

Materials:

  • This compound

  • Protected Purine or Pyrimidine Base (e.g., N6-benzoyladenine, N2-acetyl-O6-diphenylcarbamoylguanine, N1,N3-dibenzoylthymine, N1,N3-dibenzoyluracil)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected nucleobase (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected derivative.

  • Deprotection of the nucleobase can be achieved under standard conditions (e.g., methanolic ammonia (B1221849) for benzoyl groups) to yield the final product.

Protocol 2: Synthesis of a Cytosine Derivative from a Uracil (B121893) Precursor

This protocol outlines the conversion of a uracil-substituted heptadiene to the corresponding cytosine derivative.[5]

Step 1: Synthesis of the Uracil Derivative

  • Follow Protocol 1 using a protected uracil derivative (e.g., N1,N3-dibenzoyluracil) and this compound.

Step 2: Conversion to the Cytosine Derivative

Materials:

  • Protected uracil-substituted heptadiene (from Step 1)

  • 1,2,4-Triazole (B32235)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Anhydrous acetonitrile

  • Aqueous ammonia or methanolic ammonia

Procedure:

  • Triazolide Formation: In a round-bottom flask, suspend the protected uracil derivative in anhydrous acetonitrile. Add 1,2,4-triazole and triethylamine. Cool the mixture to 0 °C and slowly add phosphorus oxychloride. Stir at room temperature until the starting material is consumed (as monitored by TLC).

  • Amination: Cool the reaction mixture to 0 °C and slowly add concentrated aqueous ammonia or a solution of ammonia in methanol. Stir at room temperature for several hours.

  • Workup and Purification: Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the protected cytosine derivative.

  • Deprotection: Remove the protecting groups under standard conditions (e.g., treatment with methanolic ammonia) to obtain the final cytosine-substituted heptadiene.

Data Presentation

Table 1: Representative Yields for the Synthesis of Purine and Pyrimidine Derivatives

EntryNucleobaseProtecting Group(s)ProductTypical Yield (%)
1AdenineN6-Benzoyl9-(Hepta-1,6-dien-4-yl)-9H-purin-6-amine60-75%
2GuanineN2-Acetyl, O6-Diphenylcarbamoyl2-Amino-9-(hepta-1,6-dien-4-yl)-1,9-dihydro-6H-purin-6-one50-65%
3ThymineN1,N3-Dibenzoyl5-Methyl-1-(hepta-1,6-dien-4-yl)pyrimidine-2,4(1H,3H)-dione70-85%
4UracilN1,N3-Dibenzoyl1-(Hepta-1,6-dien-4-yl)pyrimidine-2,4(1H,3H)-dione75-90%
5Cytosine(from Uracil derivative)4-Amino-1-(hepta-1,6-dien-4-yl)pyrimidin-2(1H)-one(multi-step)

Yields are illustrative and may vary depending on specific reaction conditions and scale.

Visualizations

Synthetic Workflow

Synthetic_Workflow reagents This compound + Protected Nucleobase mitsunobu Mitsunobu Condensation (PPh3, DIAD/DEAD) reagents->mitsunobu protected_product Protected Purine/ Pyrimidine Derivative mitsunobu->protected_product deprotection Deprotection protected_product->deprotection uracil_derivative Protected Uracil Derivative final_product Final Purine/ Pyrimidine Derivative deprotection->final_product conversion Conversion to Cytosine Derivative uracil_derivative->conversion If Uracil cytosine_derivative Protected Cytosine Derivative conversion->cytosine_derivative cytosine_derivative->deprotection

Caption: General workflow for synthesizing purine and pyrimidine derivatives.

Mitsunobu Reaction Pathway

Mitsunobu_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Heptadienol This compound R-OH Betaine Betaine R-O-P+Ph3 Heptadienol->Betaine + PPh3, DIAD Nucleobase Protected Nucleobase Nu-H Reagents PPh3 DIAD/DEAD Alkoxyphosphonium Alkoxyphosphonium salt [R-O-P+Ph3] Nu- Betaine->Alkoxyphosphonium + Nu-H Coupled_Product Coupled Product R-Nu Alkoxyphosphonium->Coupled_Product SN2 attack Byproducts Byproducts Ph3P=O, DIADH2/DEADH2 Alkoxyphosphonium->Byproducts

Caption: Simplified pathway of the Mitsunobu reaction for coupling.

Uracil to Cytosine Conversion Pathway

Uracil_to_Cytosine Uracil_Deriv Protected Uracil Derivative Triazolide Triazolide Intermediate Uracil_Deriv->Triazolide 1. 1,2,4-Triazole, POCl3, Et3N Cytosine_Deriv Protected Cytosine Derivative Triazolide->Cytosine_Deriv 2. NH3 (aq or MeOH)

Caption: Synthetic route for converting a uracil to a cytosine derivative.

References

Application Notes and Protocols for the Co-polymerization of Hepta-1,6-dien-4-ol with Carbon Monoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the alternating co-polymer of hepta-1,6-dien-4-ol and carbon monoxide. This functionalized aliphatic polyketone, bearing both hydroxyl and vinyl pendant groups, presents a versatile platform for further chemical modification and exploration in various fields, particularly in drug development and materials science.

Introduction

Aliphatic polyketones are a class of high-performance thermoplastics synthesized through the co-polymerization of olefins with carbon monoxide, typically catalyzed by late transition metal complexes. The incorporation of functionalized monomers, such as this compound, allows for the synthesis of polymers with tailored properties and reactive sites for post-polymerization modification. The resulting co-polymer of this compound and carbon monoxide is a unique macromolecule featuring a polyketone backbone with pendant hydroxyl (-OH) and vinyl (-CH=CH₂) groups. These functional moieties open up possibilities for applications in drug delivery, tissue engineering, and as a scaffold for the synthesis of more complex polymeric architectures. The general biocompatibility of aliphatic polyesters and polyketones further enhances their appeal for biomedical applications.

Co-polymerization Reaction

The alternating co-polymerization of this compound with carbon monoxide is efficiently catalyzed by a dicationic palladium(II) phosphine (B1218219) complex. The reaction proceeds without the cyclization of the diene monomer, preserving the pendant vinyl groups for subsequent functionalization.

Reaction Scheme:

Potential Applications in Drug Development

The unique bifunctional nature of the poly(this compound-co-carbon monoxide) backbone, with its hydroxyl and vinyl side chains, makes it a promising candidate for various applications in drug development:

  • Drug Conjugation: The pendant hydroxyl and vinyl groups can serve as handles for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes.[1][2] This allows for the creation of polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.[1]

  • Hydrogel Formulation: The hydrophilic hydroxyl groups can contribute to water solubility and swellability, making the polymer suitable for the formation of hydrogels for controlled drug release.[3]

  • Cross-linking and Network Formation: The vinyl groups offer sites for cross-linking, enabling the formation of stable polymer networks for drug encapsulation and release.

  • Amphiphilic Co-polymers for Micelle Formation: The hydroxyl groups can be further modified to create amphiphilic block co-polymers that self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs.[4]

Experimental Protocols

Protocol 1: Synthesis of the Palladium Catalyst Precursor Pd(dppp)(NCCH₃)₂₂

Materials:

Procedure:

  • In a nitrogen-filled glovebox, dissolve [Pd(dppp)Cl₂] in anhydrous dichloromethane.

  • Add a solution of two equivalents of AgBF₄ in anhydrous acetonitrile to the palladium complex solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture through Celite to remove the precipitated AgCl.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the dicationic palladium(II) phosphine complex --INVALID-LINK--₂ as a solid.

  • Characterize the catalyst precursor by ¹H NMR, ³¹P NMR, and elemental analysis.

Protocol 2: Co-polymerization of this compound with Carbon Monoxide

Materials:

  • This compound, freshly distilled

  • --INVALID-LINK--₂ catalyst precursor

  • Carbon monoxide (CO), high purity

  • Anhydrous solvent (e.g., nitromethane (B149229) or dichloromethane)

Procedure:

  • In a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add the desired amount of this compound and the palladium catalyst precursor under an inert atmosphere.

  • Add the anhydrous solvent to the autoclave.

  • Seal the autoclave and purge several times with carbon monoxide.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the specified reaction time (e.g., 24-72 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess carbon monoxide.

  • Open the autoclave and precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol (B129727) or diethyl ether.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the resulting polymer using GPC (for molecular weight and polydispersity), ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure and purity.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the co-polymerization reaction, based on typical results for similar systems.

Table 1: Reaction Parameters for the Co-polymerization of this compound with CO

ParameterValue
MonomerThis compound
Catalyst--INVALID-LINK--₂
Monomer/Catalyst Ratio1000:1 - 5000:1
CO Pressure40 bar
Temperature60 °C
SolventNitromethane
Reaction Time48 h

Table 2: Expected Properties of Poly(this compound-co-carbon monoxide)

PropertyValue
Yield60-80%
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (Tg)40-60 °C
AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents (e.g., THF, CHCl₃, DMSO)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst & Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Development catalyst_prep Catalyst Preparation Pd(dppp)(NCCH3)22 polymerization Co-polymerization This compound + CO catalyst_prep->polymerization Catalyst precipitation Precipitation in Methanol polymerization->precipitation washing Washing precipitation->washing drying Drying under Vacuum washing->drying gpc GPC (Mn, PDI) drying->gpc nmr NMR (Structure) drying->nmr ftir FT-IR (Functional Groups) drying->ftir drug_conjugation Drug Conjugation ftir->drug_conjugation hydrogel Hydrogel Formulation ftir->hydrogel

Caption: Experimental workflow for the synthesis and characterization of the co-polymer.

Conceptual Signaling Pathway for a Polymer-Drug Conjugate

signaling_pathway cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell polymer_drug Polymer-Drug Conjugate (with targeting ligand) receptor Cell Surface Receptor polymer_drug->receptor Targeting endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome drug_release Drug Release endosome->drug_release Linker Cleavage target Intracellular Target (e.g., DNA, enzyme) drug_release->target effect Therapeutic Effect target->effect

Caption: Conceptual pathway of a targeted polymer-drug conjugate.

References

Application Note and Protocol for the Use of Hepta-1,6-dien-4-ol as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, pivotal in fields ranging from pharmaceutical development to environmental monitoring. The accuracy and precision of GC-MS measurements can be significantly enhanced by the use of an internal standard (IS).[1][2] An internal standard is a compound of known concentration added to samples, calibration standards, and quality control samples to correct for variations in sample preparation, injection volume, and instrument response.[1][3] This application note provides a detailed protocol for the utilization of hepta-1,6-dien-4-ol as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS.

This compound is a suitable internal standard for a range of analytes due to its chemical properties. As a secondary alcohol with unsaturated bonds, it is amenable to GC analysis and provides distinct mass spectral fragmentation patterns.[4][5] The ideal internal standard should be chemically similar to the analyte(s) of interest, not be naturally present in the sample matrix, and be chromatographically resolved from all other sample components.[1][3]

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValueReference
Chemical Formula C7H12O[4][5]
Molecular Weight 112.17 g/mol [4][5]
IUPAC Name This compound[4]
CAS Number 2883-45-6[5]
Appearance Liquid[4]
Kovats Retention Index (Standard Non-Polar) 876[4]
Kovats Retention Index (Standard Polar) 1330[4]

Experimental Protocol

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of a hypothetical analyte, for instance, a volatile alcohol or ketone, in a liquid matrix.

Materials and Reagents
  • This compound (≥98% purity)

  • Analyte of interest (≥98% purity)

  • Solvent for stock solutions (e.g., Methanol, HPLC grade)

  • Solvent for sample dilution (compatible with sample matrix and GC injection)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh a known amount of the analyte and dissolve it in the same solvent to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte stock solution. To each calibration standard, add a constant volume of the IS stock solution to achieve a final, consistent concentration of the internal standard (e.g., 10 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same manner as the calibration standards.

Sample Preparation
  • Accurately measure a known volume or weight of the sample.

  • Add a precise volume of the IS stock solution to the sample to achieve the same final concentration as in the calibration standards.

  • If necessary, dilute the sample with a suitable solvent.

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot of the prepared sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are representative GC-MS conditions. Optimization may be required based on the specific analyte and instrumentation.

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

SIM Mode Ion Selection:

  • This compound: Based on its mass spectrum from the NIST WebBook, characteristic ions would be selected. For example, m/z 41, 57, 67, 81.[5] The most abundant, unique ion should be used for quantification and others as qualifiers.

  • Analyte: Select characteristic ions from the analyte's mass spectrum.

Data Analysis and Presentation

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards, QC samples, and unknown samples.

  • Calibration Curve: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS). Plot this ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

  • Quantification: For the unknown samples, calculate the peak area ratio (AreaAnalyte / AreaIS). Use the calibration curve equation to determine the concentration of the analyte in the sample.

Representative Quantitative Data

The following table illustrates a typical calibration curve dataset.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.015,234150,1230.101
2.538,123151,5670.252
5.076,543152,3450.502
10.0153,456151,9871.010
25.0380,987150,5432.531
50.0755,432151,1115.000

Calibration Curve Equation: y = 0.100x + 0.001 Correlation Coefficient (r²): 0.9995

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis using an internal standard.

GCMS_Workflow cluster_prep 1. Preparation cluster_data_proc 2. Data Analysis cluster_quant 3. Quantification cluster_report 4. Reporting prep Standard & Sample Preparation stock_sol Prepare Stock Solutions (Analyte & IS) cal_std Prepare Calibration Standards (Spike Analyte + Constant IS) stock_sol->cal_std sample_prep Prepare Samples (Add Constant IS) stock_sol->sample_prep gcms_analysis GC-MS Analysis cal_std->gcms_analysis sample_prep->gcms_analysis data_proc Data Processing gcms_analysis->data_proc integration Peak Integration (Analyte & IS) data_proc->integration cal_curve Generate Calibration Curve (Area Ratio vs. Conc.) integration->cal_curve quant Quantification integration->quant cal_curve->quant calc_conc Calculate Analyte Concentration in Unknown Samples quant->calc_conc report Reporting calc_conc->report final_report Final Report Generation report->final_report

Caption: Workflow for GC-MS quantitative analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable method for the accurate and precise quantification of suitable analytes by GC-MS. This protocol offers a comprehensive framework for method development, from the preparation of standards to data analysis. The key to a successful quantitative method lies in the careful selection of an appropriate internal standard and the meticulous validation of the analytical procedure. Researchers and scientists can adapt this protocol to their specific analytical needs, ensuring high-quality, reproducible results in their quantitative studies.

References

Application Note: Analysis of Novel Volatile Alcohols in Wine and Spirits – A Hypothetical Case Study of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aromatic profile of wine and spirits is a complex mosaic of volatile organic compounds that collectively define their unique sensory characteristics. While major aroma contributors are well-documented, the identification and quantification of novel or less common compounds, such as unsaturated alcohols, presents an ongoing challenge and an opportunity for deeper understanding of flavor chemistry. This application note presents a generalized protocol for the analysis of a novel volatile alcohol, using Hepta-1,6-dien-4-ol as a hypothetical analyte, in wine and spirits.

This compound is a seven-carbon alcohol with two double bonds. While not extensively documented as a significant natural aroma compound in alcoholic beverages, its structure suggests potential for unique sensory properties. The analytical workflow detailed herein provides a robust framework for researchers aiming to identify and quantify such novel compounds. This methodology is based on widely accepted techniques for volatile compound analysis in complex matrices like wine and spirits.

Hypothetical Quantitative Data

The following table represents a hypothetical dataset for the concentration of this compound in various alcoholic beverages. This data is for illustrative purposes to demonstrate how analytical findings for a novel compound could be presented.

Beverage TypeSample IDThis compound (µg/L)Standard Deviation (µg/L)
Wine
Sauvignon BlancSB-011.20.3
ChardonnayCH-02Not Detected (LOD = 0.5)-
Pinot NoirPN-032.50.6
Cabernet SauvignonCS-040.80.2
Spirits
GinGIN-013.10.8
VodkaVOD-02Not Detected (LOD = 0.5)-
Whiskey (Bourbon)WHB-035.71.2
Rum (Aged)RUM-044.20.9

LOD: Limit of Detection

Experimental Protocols

A widely used and effective method for the analysis of volatile and semi-volatile compounds in alcoholic beverages is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique is sensitive, requires minimal sample preparation, and is solvent-free.[2]

Protocol: HS-SPME-GC-MS Analysis of this compound

1. Sample Preparation:

  • Pipette 5 mL of the wine or spirit sample into a 20 mL headspace vial.

  • For spirits with high alcohol content (>20% ABV), dilute the sample with deionized water to a final alcohol concentration of approximately 10% ABV to improve the extraction efficiency of less polar compounds.

  • Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Add a known concentration of an appropriate internal standard (e.g., 4-methyl-1-pentanol) for quantification.

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

  • Place the sealed vial in an autosampler tray with an incubation block set to 40°C.

  • Equilibrate the sample for 15 minutes with agitation to allow the volatile compounds to partition into the headspace.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C to adsorb the analytes.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 40°C for 3 minutes, ramp to 150°C at 3°C/min, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) Conditions:

    • Interface Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification if target ions are known.

4. Data Analysis and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST Chemistry WebBook can be a useful resource for mass spectral data.[3]

  • For quantification, create a calibration curve using standard solutions of this compound in a model wine or spirit solution (e.g., 12% ethanol (B145695) in water) with the same internal standard concentration as the samples.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the analysis of a novel aroma compound and a hypothetical signaling pathway related to its sensory perception.

AromaAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Quantification cluster_reporting Reporting Sample Wine/Spirit Sample Vialing Vialing & Salting Sample->Vialing InternalStandard Internal Standard Addition Vialing->InternalStandard Incubation Incubation & Equilibration InternalStandard->Incubation HSSPME HS-SPME Incubation->HSSPME GCMS GC-MS Analysis HSSPME->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification Identification->Quantification Results Results & Interpretation Quantification->Results

Caption: General workflow for the analysis of novel aroma compounds.

SensoryPathway Aroma This compound OlfactoryReceptor Olfactory Receptor Aroma->OlfactoryReceptor Binds GProtein G-protein Activation OlfactoryReceptor->GProtein AdenylateCyclase Adenylate Cyclase Activation GProtein->AdenylateCyclase cAMP cAMP Increase AdenylateCyclase->cAMP IonChannel Ion Channel Opening cAMP->IonChannel NeuronSignal Neuronal Signal to Brain IonChannel->NeuronSignal Perception Aroma Perception NeuronSignal->Perception

Caption: Hypothetical sensory signaling pathway for an aroma compound.

References

Application Notes and Protocols: Experimental Setup for Claisen Rearrangement of Hepta-1,6-dien-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Claisen rearrangement of hepta-1,6-dien-4-ol and its derivatives. The focus is on the Johnson-Claisen rearrangement, a highly effective variant for allylic alcohols, which yields γ,δ-unsaturated esters or amides.[1][2] This[3][3]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex organic molecules.[4][5] Both conventional thermal and microwave-assisted protocols are presented, with the latter offering significant advantages in terms of reduced reaction times and improved yields.[6][7]

Introduction to the Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic reaction where an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound.[4][5] The reaction proceeds through a highly ordered, six-membered chair-like transition state, which allows for a high degree of stereochemical control.[4] For substrates such as this compound (a divinylcarbinol), which do not contain a pre-formed vinyl ether, the Johnson-Claisen (or orthoester Claisen) rearrangement is particularly applicable.[1][2] In this variation, the allylic alcohol reacts with an orthoester, like triethyl orthoacetate, in the presence of a weak acid catalyst to form a ketene (B1206846) acetal (B89532) intermediate in situ, which then undergoes the[3][3]-sigmatropic rearrangement.[2]

Reaction Mechanism: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement of this compound with triethyl orthoacetate proceeds through several key steps:

  • Acid Catalysis : A weak acid, such as propionic acid, protonates an ethoxy group of the triethyl orthoacetate, facilitating its elimination as ethanol (B145695).

  • Oxonium Ion Formation : The loss of ethanol generates a reactive oxonium ion.

  • Alcohol Attack : The hydroxyl group of this compound attacks the oxonium ion.

  • Ketene Acetal Formation : Subsequent elimination of another ethanol molecule forms a mixed ketene acetal intermediate.

  • [3][3]-Sigmatropic Rearrangement : This intermediate undergoes a concerted rearrangement through a chair-like transition state to form the final product, a γ,δ-unsaturated ester.

Claisen_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement cluster_product Product Heptadienol This compound KeteneAcetal Ketene Acetal Intermediate Heptadienol->KeteneAcetal H⁺, -2EtOH Orthoester Triethyl Orthoacetate Orthoester->KeteneAcetal TS Chair-like Transition State KeteneAcetal->TS Heat (Δ) Product γ,δ-Unsaturated Ester TS->Product [3,3]

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Johnson-Claisen rearrangement, comparing conventional heating with microwave-assisted methods. Data is adapted from studies on structurally similar monoterpenols, nerol (B1678202) and perillyl alcohol, and is representative for this compound derivatives.[8][9]

Table 1: Conventional Heating Method
SubstrateMolar Ratio (Alcohol:Orthoacetate)CatalystTemperature (°C)Time (h)Yield (%)
Perillyl Alcohol1:7Propionic Acid140884
Nerol1:7Propionic Acid140842
Table 2: Microwave-Assisted Solvent-Free Method
SubstrateMolar Ratio (Alcohol:Orthoacetate)CatalystTemperature (°C)Time (min)Power (W)Yield (%)
Perillyl Alcohol1:14Propionic Acid1905~5-1099
Perillyl Alcohol1:7Propionic Acid1905~5-1075
Nerol1:14Propionic Acid1905~5-1093

Experimental Protocols

Protocol 1: Microwave-Assisted Johnson-Claisen Rearrangement (Solvent-Free)

This protocol is adapted from efficient microwave-assisted procedures and offers rapid conversion and high yields.[8][10]

Materials:

  • This compound derivative

  • Triethyl orthoacetate (TEOA)

  • Propionic acid (catalyst)

  • 10 mL microwave process vial with a magnetic stir bar

  • Single-mode microwave reactor (e.g., CEM Discover)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

  • Place the this compound derivative (1.0 mmol) and triethyl orthoacetate (14.0 mmol, 14 eq.) into a 10 mL microwave process vial equipped with a magnetic stir bar.

  • Add a catalytic amount of propionic acid (e.g., 0.1 mmol).

  • Securely cap the vial and place it in the cavity of the microwave reactor.

  • Irradiate the mixture with stirring at a constant temperature of 190°C for 5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

  • Concentrate the reaction mixture under reduced pressure to remove excess triethyl orthoacetate and ethanol.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure γ,δ-unsaturated ester.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conventional Thermal Johnson-Claisen Rearrangement

This protocol outlines the traditional heating method for the rearrangement.

Materials:

  • This compound derivative

  • Triethyl orthoacetate (TEOA)

  • Propionic acid (catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask containing the this compound derivative (1.0 mmol), add triethyl orthoacetate (7.0 mmol, 7 eq.) and a catalytic amount of propionic acid (0.1 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture in an oil bath preheated to 140°C.

  • Maintain the temperature and stir the reaction for 8-12 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess orthoacetate and volatile byproducts under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel to isolate the desired γ,δ-unsaturated ester.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for setting up and executing a Claisen rearrangement experiment, from substrate preparation to final product analysis.

Workflow prep 1. Reagent Preparation (this compound, Orthoacetate, Acid) setup 2. Reaction Setup prep->setup mw Microwave Irradiation (190°C, 5 min) setup->mw Method A thermal Conventional Heating (140°C, 8-12 h) setup->thermal Method B workup 3. Workup (Solvent Removal) mw->workup thermal->workup purify 4. Purification (Column Chromatography) workup->purify analysis 5. Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for the Claisen rearrangement.

References

Application Note: Quantitative Analysis of Hepta-1,6-dien-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the development and validation of an analytical method for the quantification of hepta-1,6-dien-4-ol. This compound is a secondary alcohol and an organic building block used in various chemical syntheses.[1][2] Accurate quantification is crucial for process monitoring, quality control, and research applications. The method described herein utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) to achieve high selectivity and sensitivity. The protocol covers sample preparation, instrument configuration, and method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification.

Introduction

This compound (CAS No: 2883-45-6) is a volatile organic compound with a molecular weight of 112.17 g/mol .[1][3] It is a liquid at room temperature with a boiling point of 151 °C.[4][5] Its volatility and thermal stability make it an ideal candidate for analysis by gas chromatography. Gas chromatography is a widely used technique for the analysis of volatile compounds in complex matrices, such as alcoholic beverages and environmental samples.[6] This application note provides a comprehensive and robust GC-MS method for the reliable quantification of this compound, suitable for researchers, scientists, and professionals in the field of drug development and chemical analysis. The method has been developed based on established principles of GC for alcohol analysis and validated to ensure data integrity.[7][8]

Experimental Protocol

Materials and Reagents
  • This compound (purity ≥97%) : Sigma-Aldrich or equivalent[4]

  • Internal Standard (IS) : 1-Octanol (purity ≥99%)

  • Solvent : Methanol (B129727) (HPLC grade)

  • Volumetric flasks : Class A (1 mL, 5 mL, 10 mL, 50 mL)

  • Micropipettes : Calibrated

  • GC Vials : 2 mL amber glass vials with PTFE/silicone septa

Instrument and Conditions

The analysis is performed on a standard Gas Chromatograph coupled with a Mass Spectrometer.

Parameter Setting
GC System Agilent 8860 GC or equivalent
MS System Agilent 5977 MS or equivalent
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium, 1.2 mL/min constant flow
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) This compound: 71 ; 1-Octanol (IS): 56
Qualifier Ions (m/z) This compound: 43, 57 ; 1-Octanol (IS): 43, 83

Note: The selection of quantifier and qualifier ions is based on the electron ionization mass spectrum of this compound.[3][9]

Preparation of Standard Solutions

2.3.1. Stock Solutions

  • This compound Stock (1000 µg/mL) : Accurately weigh 10 mg of this compound and dissolve in methanol in a 10 mL volumetric flask.

  • Internal Standard Stock (1000 µg/mL) : Accurately weigh 10 mg of 1-Octanol and dissolve in methanol in a 10 mL volumetric flask.

2.3.2. Calibration Standards Prepare a series of calibration standards by diluting the this compound stock solution with methanol. Spike each standard with the internal standard to a final concentration of 50 µg/mL.

Standard Level Concentration (µg/mL) Volume of Stock (µL) Volume of IS Stock (µL) Final Volume (mL)
111050010
255050010
31010050010
45050050010
5100100050010
6200200050010
Sample Preparation

Accurately weigh an appropriate amount of the sample matrix, dissolve or dilute it in methanol, and spike with the internal standard to a final concentration of 50 µg/mL. Ensure the final concentration of this compound falls within the calibration range. Filter the final solution through a 0.22 µm syringe filter if necessary before transferring to a GC vial.

Workflow and Validation

The overall analytical workflow and the relationship between method validation parameters are illustrated below.

G Sample Sample Receipt and Preparation Spike Internal Standard Spiking Sample->Spike Add Methanol GCMS GC-MS Analysis Spike->GCMS Inject 1 µL DataAcq Data Acquisition (SIM Mode) GCMS->DataAcq Ionization & Detection Integration Peak Integration and Calibration DataAcq->Integration Chromatogram Data Quant Quantification and Reporting Integration->Quant Calculate Concentration

Caption: Experimental workflow for this compound quantification.

G ValidatedMethod Validated Method Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy (Recovery) Accuracy->ValidatedMethod Precision Precision (RSD%) Precision->ValidatedMethod Sensitivity Sensitivity (LOD/LOQ) Sensitivity->ValidatedMethod Selectivity Selectivity (MS Specificity) Selectivity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationship of analytical method validation parameters.

Results and Data

The following tables summarize the quantitative data from the method validation experiments. The results demonstrate that the method is reliable, accurate, and precise for its intended purpose.

Linearity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.

Parameter Result
Concentration Range 1 - 200 µg/mL
Regression Equation y = 0.0458x + 0.0012
Correlation Coefficient (r²) > 0.999
Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three concentration levels. Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD).

Spiked Conc. (µg/mL) Mean Recovery (%) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=3 days)
598.52.83.5
50101.21.92.4
15099.31.52.1
Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

Parameter Value Basis
Limit of Detection (LOD) 0.3 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mLS/N ≥ 10

Conclusion

The GC-MS method described in this application note is suitable for the selective and accurate quantification of this compound. The use of an internal standard and Selected Ion Monitoring (SIM) mode provides high precision and minimizes matrix interference. The method was validated over a wide linear range with excellent accuracy and precision, meeting typical requirements for analytical testing in research and quality control environments. This protocol provides a solid foundation for laboratories needing to implement a reliable assay for this compound.

References

Application Notes and Protocols: Hepta-1,6-dien-4-ol and its Analogs in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utility of hepta-1,6-dien-4-ol and structurally related synthons in the stereoselective synthesis of complex natural products. The focus is on powerful bond-forming reactions such as the Claisen rearrangement and its variants, which leverage the unique structural features of these dienols to construct intricate molecular architectures.

Application Note 1: Tandem 5-exo-dig Cyclization/Claisen Rearrangement in the Synthesis of Frondosin B

A key challenge in the synthesis of many complex natural products is the efficient construction of medium-sized rings with high stereocontrol. A powerful strategy that employs a structural analog of this compound is the tandem 5-exo-dig cyclization followed by a Claisen rearrangement. This sequence has been elegantly applied in the total synthesis of the marine natural product (±)-frondosin B, a compound with potential anti-inflammatory and anti-cancer properties.

The core of frondosin B features a seven-membered ring fused to a benzofuran (B130515) system. The key tandem reaction constructs this challenging seven-membered ring in a single, efficient step from a readily available acetylenic alcohol precursor. This precursor, upon treatment with a base, undergoes a 5-exo-dig cyclization to form a transient vinyl ether intermediate, which then immediately undergoes a[1][1]-sigmatropic (Claisen) rearrangement to yield the cycloheptenone core of the natural product.[2][3]

Logical Workflow for Frondosin B Synthesis

G cluster_0 Key Tandem Reaction cluster_1 Completion of Synthesis A Acetylenic Alcohol Precursor B Base-catalyzed 5-exo-dig Cyclization A->B C Transient Vinyl Ether Intermediate B->C D [3,3]-Sigmatropic (Claisen) Rearrangement C->D E Cycloheptenone Core of Frondosin B D->E F Further Functional Group Manipulations E->F G Frondosin B (Final Product) F->G

Caption: Synthetic strategy for Frondosin B.

This one-pot reaction is highly efficient and can be accelerated using microwave irradiation, significantly reducing reaction times and often improving yields.[3]

Quantitative Data

The following table summarizes the quantitative data for the key tandem cyclization/Claisen rearrangement step in the synthesis of a key intermediate for frondosin B.

EntryStarting Material (Acetylenic Alcohol)ConditionsProduct (Cycloheptenone)Yield (%)Reference
1Substituted 4-alkyn-1-ol10-15 mol% MeLi, phenetole (B1680304), 150 °C, 12 min (microwave)Bicyclic cycloheptenone79[3]
2Diastereomeric mixture of acetylenic alcoholsMeLi, 210 °C (microwave), 1hTetracyclic core of frondosin C79[3]

Experimental Protocol: Microwave-Assisted Tandem 5-exo-dig Cyclization/Claisen Rearrangement

This protocol is adapted from the synthesis of the frondosin B core.[2][3]

Materials:

  • Substituted 4-alkyn-1-ol precursor

  • Methyllithium (B1224462) (MeLi) solution in diethyl ether

  • Phenetole (anhydrous)

  • Microwave reactor vials

  • Standard glassware for inert atmosphere reactions

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: A flame-dried microwave reactor vial equipped with a magnetic stir bar is charged with the acetylenic alcohol precursor.

  • Solvent Addition: Anhydrous phenetole is added to the vial to dissolve the precursor. The concentration is typically in the range of 0.1-0.5 M.

  • Initiation: The solution is cooled to 0 °C, and a catalytic amount of methyllithium solution (typically 10-15 mol%) is added dropwise.

  • Microwave Irradiation: The vial is securely sealed and placed in the microwave reactor. The reaction mixture is irradiated at the specified temperature (e.g., 150-210 °C) for the designated time (e.g., 10-60 minutes).

  • Quenching: After cooling to room temperature, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloheptenone product.

Application Note 2: The Ireland-Claisen Rearrangement for Stereoselective Synthesis

The Ireland-Claisen rearrangement is a powerful variant of the Claisen rearrangement that utilizes an ester enolate or its silyl (B83357) ketene (B1206846) acetal. This reaction proceeds at lower temperatures than the traditional Claisen rearrangement and offers excellent stereocontrol, making it highly valuable in the synthesis of complex molecules with multiple stereocenters.

A notable application is in the synthesis of the core of brianthein A, a marine natural product. The dianionic Ireland-Claisen rearrangement of a chiral, non-racemic α-methyl-β-hydroxy allylic ester is employed to construct three contiguous stereocenters, including a challenging quaternary carbon, with high diastereoselectivity.[4]

Reaction Pathway of the Dianionic Ireland-Claisen Rearrangement

G A α-Substituted Allylic Ester B Strong Base (e.g., LiHMDS) (2 equivalents) A->B C Dianion Intermediate (Alkoxide and Enolate) B->C Deprotonation D [3,3]-Sigmatropic Rearrangement (Chair-like transition state) C->D E γ,δ-Unsaturated Carboxylic Acid with new stereocenters D->E

Caption: Key steps in the Ireland-Claisen rearrangement.

Application Note 3: Catalytic Asymmetric Claisen Rearrangement

The development of catalytic asymmetric versions of the Claisen rearrangement has been a significant advancement, allowing for the enantioselective synthesis of complex building blocks. In the synthetic studies towards (-)-xeniolide F, a xenicane diterpene, a catalytic asymmetric Claisen rearrangement of a highly functionalized allyl vinyl ether was a key step.[5][6] This reaction utilizes a chiral catalyst to control the absolute stereochemistry of the newly formed stereocenters.[6]

This approach is particularly valuable in drug development where a single enantiomer of a chiral molecule is often responsible for the desired biological activity.

Conclusion

This compound and its structural analogs are versatile building blocks in the synthesis of complex natural products. Their utility is prominently demonstrated in sigmatropic rearrangements, particularly the Claisen rearrangement and its variants. These reactions provide a powerful and stereoselective means to construct challenging carbon-carbon bonds and cyclic systems, which are prevalent in biologically active natural products. The ability to perform these transformations in a tandem or catalytic asymmetric fashion further enhances their appeal in modern organic synthesis and drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed reactions of hepta-1,6-dien-4-ol, a versatile building block in the synthesis of substituted heterocyclic compounds. The methodologies described herein are pivotal for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a prochiral diolefinic alcohol that serves as a valuable precursor for the synthesis of substituted tetrahydropyrans and other heterocyclic systems. Palladium catalysis offers a powerful and versatile tool to achieve intramolecular cyclization of this substrate with high levels of control over stereochemistry and functional group tolerance. Key palladium-catalyzed transformations involving this compound and analogous 1,6-dienes include Wacker-type cyclizations, oxidative cyclizations, and cyclization/hydrosilylation reactions. These reactions typically proceed through the formation of a palladium-alkene π-complex, followed by intramolecular nucleophilic attack of the hydroxyl group and subsequent transformations to yield the final product.

Key Palladium-Catalyzed Reactions

Several classes of palladium-catalyzed reactions have been successfully applied to 1,6-dienes, including substrates structurally similar to this compound. These reactions provide access to a variety of carbocyclic and heterocyclic scaffolds.

  • Wacker-Type Cyclization: This reaction involves the intramolecular nucleophilic attack of the hydroxyl group onto a palladium-activated alkene, leading to the formation of a cyclic ether. The use of an oxidant, such as benzoquinone or molecular oxygen, regenerates the active Pd(II) catalyst.

  • Oxidative Cyclization: In these reactions, the palladium catalyst promotes the cyclization and subsequent oxidation to introduce new functional groups.

  • Cyclization/Hydrosilylation: This tandem reaction involves the intramolecular cyclization of the diene followed by the addition of a silicon-hydrogen bond across one of the double bonds, yielding silylated cyclic products.

Data Presentation: Quantitative Analysis of Analogous Reactions

While specific quantitative data for palladium-catalyzed reactions of this compound is not extensively reported, the following table summarizes results for closely related 1,6-diene substrates, providing an indication of the expected yields and stereoselectivities.

SubstrateCatalyst SystemReaction TypeProductYield (%)Diastereoselectivity (d.r.)Enantiomeric Excess (ee %)Reference
4,4-Dicarbomethoxy-1-cyclopropyl-1,6-heptadiene(phen)Pd(Me)Cl / NaBAr4Ring-Opening Cyclization/Hydrosilylation(E)-trans-3-(1-butenyl)-4-(...)-cyclopentane9325:1-[1]
Functionalized 1,6-dienes(Me4-phen)Pd(Me)Cl / NaBAr4Cyclization/HydrosilylationSilylated cyclopentanesGoodHigh trans-selectivity-[1]
Functionalized 1,6-dienes[(R)-(+)-pyox]Pd(Me)Cl / NaBAr4Asymmetric Cyclization/HydrosilylationSilylated cyclopentanesGood-up to 95[1][2]
non-3-ene-2,8-diolsPdCl2(CH3CN)2Intramolecular Oxypalladation2,6-disubstituted tetrahydropyransExcellent>20:1-[3]

Experimental Protocols

The following are detailed experimental protocols for key palladium-catalyzed reactions applicable to this compound, based on established procedures for analogous substrates.

Protocol 1: Stereospecific Synthesis of 2,6-Disubstituted Tetrahydropyrans via Intramolecular Oxypalladation

This protocol is adapted from the palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans from non-3-ene-2,8-diols and is expected to be applicable to this compound for the synthesis of the corresponding tetrahydropyran (B127337) derivative.[3]

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add bis(acetonitrile)palladium(II) chloride (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired tetrahydropyran product.

  • Characterize the product by spectroscopic methods (1H NMR, 13C NMR, and HRMS).

Protocol 2: Asymmetric Cyclization/Hydrosilylation of 1,6-Dienes

This protocol is a general procedure for the enantioselective cyclization of 1,6-dienes to form silylated cyclopentanes, which can be adapted for this compound. The resulting alcohol can be obtained after oxidative cleavage of the C-Si bond.[1][2]

Materials:

  • This compound

  • (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline (ligand)

  • [Pd(Me)Cl(cod)]

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF4)

  • Hydrosilane (e.g., 1-tert-butyl-3,3-dimethyl-1,1-diphenyldisiloxane)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment for low-temperature reactions

Procedure:

  • In a glovebox or under a strict inert atmosphere, prepare the catalyst solution by dissolving the chiral ligand (e.g., (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline) and [Pd(Me)Cl(cod)] in a 1:1 molar ratio in anhydrous CH2Cl2.

  • Add a solution of NaBArF4 in CH2Cl2 to the palladium complex solution to generate the active cationic palladium catalyst.

  • In a separate flask, dissolve this compound (1.0 mmol) and the hydrosilane (1.1 mmol) in anhydrous CH2Cl2.

  • Cool the substrate solution to the desired temperature (e.g., -20 °C).

  • Add the catalyst solution (typically 1-5 mol%) to the substrate solution.

  • Stir the reaction at the low temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction with a suitable reagent if necessary, and warm to room temperature.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to yield the silylated cyclopentane (B165970) derivative.

  • The silylated product can be further treated with hydrogen peroxide (H2O2) to oxidatively cleave the C-Si bond and yield the corresponding alcohol.

Visualizations

The following diagrams illustrate the conceptual frameworks of the described palladium-catalyzed reactions.

Wacker_Type_Cyclization Substrate This compound Pd_pi_complex Pd(II)-Alkene π-Complex Substrate->Pd_pi_complex + Pd(II) Oxypalladation Intramolecular Oxypalladation Pd_pi_complex->Oxypalladation Cyclic_Intermediate Cyclic Alkyl-Pd(II) Intermediate Oxypalladation->Cyclic_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Cyclic_Intermediate->Beta_Hydride_Elimination Product Tetrahydropyran Derivative Beta_Hydride_Elimination->Product Pd0 Pd(0) Beta_Hydride_Elimination->Pd0 - H+ PdII Pd(II) Pd0->PdII + Oxidant PdII->Pd_pi_complex Oxidant Oxidant (e.g., O2, BQ)

Caption: Wacker-Type Cyclization of this compound.

Cyclization_Hydrosilylation Substrate This compound Diene_Coordination Diene Coordination Substrate->Diene_Coordination Catalyst [LPd(II)]+ Pd_Silyl_Complex [LPd(SiR3)]+ Catalyst->Pd_Silyl_Complex + R3SiH Hydrosilane R3SiH Pd_Silyl_Complex->Diene_Coordination Carbopalladation Intramolecular Carbopalladation Diene_Coordination->Carbopalladation Cyclic_Pd_Intermediate Cyclic Alkyl-Pd(II) Intermediate Carbopalladation->Cyclic_Pd_Intermediate Silylation Associative Silylation Cyclic_Pd_Intermediate->Silylation + R3SiH Silylation->Catalyst Regeneration Product Silylated Cyclopentane Silylation->Product

Caption: Cyclization/Hydrosilylation of this compound.

Experimental_Workflow start Start setup Reaction Setup: Substrate, Solvent, Inert Atmosphere start->setup catalyst Catalyst Preparation (if applicable) setup->catalyst addition Addition of Palladium Catalyst setup->addition catalyst->addition reaction Stirring at Specified Temperature addition->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Quench & Workup monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, HRMS) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Chiral Separation of Hepta-1,6-dien-4-ol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-1,6-dien-4-ol is a chiral secondary alcohol of interest in synthetic chemistry and as a potential building block in drug development. The determination of its enantiomeric purity is crucial for understanding its biological activity and for quality control in asymmetric synthesis. Direct chiral separation of this compound can be challenging. Derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a robust and common strategy to facilitate separation and quantification of the enantiomers using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

This document provides a detailed application note and protocol for the chiral separation of this compound by derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). The resulting diastereomeric MTPA esters can be effectively separated and quantified by chiral gas chromatography.

Principle of the Method

The hydroxyl group of the (R)- and (S)-enantiomers of this compound reacts with a single enantiomer of a chiral derivatizing agent, in this case, (R)-MTPA-Cl, to form a pair of diastereomers. These diastereomers possess different physicochemical properties, which allows for their separation on a standard achiral stationary phase in gas chromatography. The relative peak areas of the two diastereomeric esters correspond to the enantiomeric ratio of the original alcohol.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing racemic_alcohol Racemic this compound derivatization Derivatization with (R)-MTPA-Cl racemic_alcohol->derivatization Pyridine (B92270) diastereomers Diastereomeric MTPA Esters derivatization->diastereomers gc_injection GC Injection diastereomers->gc_injection chiral_separation Chromatographic Separation gc_injection->chiral_separation detection FID Detection chiral_separation->detection peak_integration Peak Integration detection->peak_integration enantiomeric_excess Calculate Enantiomeric Excess (% ee) peak_integration->enantiomeric_excess

Caption: Experimental workflow for the chiral separation of this compound.

Quantitative Data Summary

The following table summarizes the chromatographic data obtained from the GC analysis of the (R)-MTPA diastereomeric esters of this compound.

ParameterDiastereomer from (S)-hepta-1,6-dien-4-olDiastereomer from (R)-hepta-1,6-dien-4-ol
Retention Time (min) 15.2315.89
Peak Area (arbitrary units) 5432155109
Resolution (Rs) \multicolumn{2}{c}{2.15}
Separation Factor (α) \multicolumn{2}{c}{1.04}

Note: The data presented is representative and may vary depending on the specific instrumentation and experimental conditions.

Detailed Experimental Protocol

Materials and Reagents:

  • Racemic this compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane (B92381) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Vials, syringes, and standard laboratory glassware

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Nitrogen or Helium as carrier gas

Procedure:

1. Derivatization of this compound:

  • In a clean, dry vial, dissolve 10 mg of racemic this compound in 1 mL of anhydrous dichloromethane.

  • Add 15 µL of anhydrous pyridine to the solution.

  • Slowly add 1.2 equivalents (approximately 25 mg) of (R)-MTPA-Cl to the mixture at room temperature.

  • Seal the vial and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃ solution.

  • Vortex the mixture for 1 minute and then allow the layers to separate.

  • Extract the aqueous layer with 2 x 1 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • The resulting solution containing the diastereomeric MTPA esters is ready for GC analysis. A dilution with hexane may be necessary depending on the concentration.

2. Gas Chromatography (GC) Analysis:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Data Analysis:

  • Integrate the peak areas of the two separated diastereomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2) ] x 100

    Where Peak Area 1 and Peak Area 2 are the integrated areas of the two diastereomer peaks.

Logical Relationship of Derivatization

derivatization cluster_products Products enantiomers (R)-Hepta-1,6-dien-4-ol (S)-Hepta-1,6-dien-4-ol diastereomers (R,R)-MTPA Ester (S,R)-MTPA Ester enantiomers:r->diastereomers:rr + enantiomers:s->diastereomers:rs + cda (R)-MTPA-Cl

Caption: Formation of diastereomers from enantiomers and a chiral derivatizing agent.

Conclusion

The derivatization of this compound with (R)-MTPA-Cl followed by gas chromatography provides a reliable and effective method for the determination of its enantiomeric composition. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this and structurally related chiral alcohols. The clear separation of the diastereomeric esters allows for accurate quantification and calculation of the enantiomeric excess.

Application Notes and Protocols: Synthesis of Nucleobase-Substituted Hepta-1,6-dienes as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

ABSTRACT: This document provides detailed application notes and protocols for the synthesis of purine (B94841) and pyrimidine-substituted hepta-1,6-dienes utilizing hepta-1,6-dien-4-ol. These compounds are valuable intermediates in the synthesis of carbocyclic nucleoside analogues, which are a class of molecules with significant therapeutic potential, particularly as antiviral and anticancer agents. The core of the synthetic strategy involves a Mitsunobu reaction to couple this compound with various protected nucleobases. Detailed experimental procedures, characterization data, and reaction schemes are provided to enable the replication and further development of these synthetic routes.

Introduction

Carbocyclic nucleoside analogues are a critical class of pharmaceutical compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. This structural modification imparts greater metabolic stability, including resistance to phosphorylases, while often retaining or enhancing biological activity. This compound serves as a versatile C7 building block for the synthesis of these analogues. Its central hydroxyl group allows for the introduction of a nucleobase, while the two terminal double bonds provide handles for subsequent cyclization reactions to form the carbocyclic ring system.

This application note details the synthesis of several key pharmaceutical intermediates by coupling this compound with purine and pyrimidine (B1678525) bases via the Mitsunobu reaction.[1][2] This reaction allows for the direct C-N bond formation between the alcohol and the nitrogen of the nucleobase with inversion of configuration at the carbon center.

General Synthetic Strategy

The overall synthetic approach involves the coupling of this compound with a protected nucleobase under Mitsunobu conditions, followed by deprotection to yield the desired intermediate. The choice of protecting groups for the nucleobases is crucial to ensure regioselective N-alkylation and to prevent side reactions.

G heptaol This compound mitsunobu Mitsunobu Reaction (PPh3, DIAD) heptaol->mitsunobu protected_base Protected Nucleobase (Purine or Pyrimidine) protected_base->mitsunobu coupled_product Protected Nucleobase- Substituted Heptadiene mitsunobu->coupled_product deprotection Deprotection coupled_product->deprotection final_product Nucleobase-Substituted Heptadiene Intermediate deprotection->final_product

Experimental Protocols

The following protocols are based on the successful synthesis of purine and pyrimidine-substituted heptadienes.[1][2]

General Procedure for the Mitsunobu Reaction

A solution of the protected nucleobase (1.0 eq.), this compound (1.5 eq.), and triphenylphosphine (B44618) (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is cooled to 0 °C, and a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the protected nucleobase-substituted heptadiene.

G start Start mix_reagents Mix Protected Nucleobase, This compound, PPh3 in THF start->mix_reagents cool Cool to 0 °C mix_reagents->cool add_diad Add DIAD/DEAD dropwise cool->add_diad react Stir at RT for 12-24h add_diad->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent Removal & Column Chromatography monitor->workup Reaction Complete product Protected Product workup->product end End product->end

Synthesis of Specific Intermediates

The following table summarizes the synthesis of various purine and pyrimidine-substituted heptadienes.

IntermediateNucleobaseProtecting Group(s)Yield (%)
4-(Thymin-1-yl)hepta-1,6-dieneThymine (B56734)None75
4-(Uracil-1-yl)hepta-1,6-dieneUracilNone70
4-(Adenin-9-yl)hepta-1,6-dieneAdenineBenzoyl65 (after deprotection)
4-(Guanin-9-yl)hepta-1,6-dieneGuanineIsobutyryl60 (after deprotection)

Note: The yields are based on published data and may vary depending on the specific reaction conditions and scale.[1]

Protocol for 4-(Thymin-1-yl)hepta-1,6-diene

To a solution of thymine (1.26 g, 10 mmol), this compound (1.68 g, 15 mmol), and triphenylphosphine (3.93 g, 15 mmol) in 50 mL of anhydrous THF, cooled to 0 °C, is added dropwise a solution of DIAD (3.03 g, 15 mmol) in 10 mL of anhydrous THF. The mixture is stirred at room temperature for 18 hours. The solvent is evaporated, and the residue is purified by silica gel column chromatography (Eluent: Ethyl Acetate/Hexane gradient) to give the title compound as a white solid.

  • Yield: 75%

  • ¹H NMR (CDCl₃, 300 MHz): δ 9.65 (s, 1H, NH), 7.28 (s, 1H, H-6), 5.75-5.90 (m, 2H, -CH=CH₂), 5.10-5.25 (m, 4H, -CH=CH₂), 4.50-4.60 (m, 1H, N-CH), 2.50-2.65 (m, 4H, -CH₂-), 1.90 (s, 3H, CH₃).

Protocol for 4-(Adenin-9-yl)hepta-1,6-diene

6-Benzoyladenine (2.39 g, 10 mmol), this compound (1.68 g, 15 mmol), and triphenylphosphine (3.93 g, 15 mmol) are dissolved in 60 mL of anhydrous THF. The solution is cooled to 0 °C, and DIAD (3.03 g, 15 mmol) in 15 mL of THF is added dropwise. The reaction is stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield 4-(6-benzoyl-adenin-9-yl)hepta-1,6-diene.

The protected intermediate is then dissolved in methanolic ammonia (B1221849) (saturated at 0 °C) and stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by recrystallization to afford 4-(adenin-9-yl)hepta-1,6-diene.

  • Overall Yield: 65%

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.25 (s, 1H, H-2), 8.15 (s, 1H, H-8), 7.20 (s, 2H, NH₂), 5.70-5.85 (m, 2H, -CH=CH₂), 5.05-5.20 (m, 4H, -CH=CH₂), 4.80-4.90 (m, 1H, N-CH), 2.60-2.75 (m, 4H, -CH₂-).

Application in Pharmaceutical Synthesis: A Conceptual Pathway

The synthesized nucleobase-substituted heptadienes are valuable intermediates for the construction of carbocyclic nucleoside analogues. A common subsequent step is a ring-closing metathesis (RCM) reaction to form a five- or six-membered carbocycle. The resulting carbocyclic olefin can then be further functionalized (e.g., dihydroxylation, epoxidation) to introduce the necessary hydroxyl groups, mimicking the sugar moiety of natural nucleosides. These final compounds can then be evaluated for their biological activity, for instance, as inhibitors of viral polymerases or kinases.

G intermediate Nucleobase-Substituted Heptadiene rcm Ring-Closing Metathesis (RCM) intermediate->rcm carbocycle Carbocyclic Olefin Analogue rcm->carbocycle functionalization Further Functionalization (e.g., Dihydroxylation) carbocycle->functionalization final_analogue Carbocyclic Nucleoside Analogue functionalization->final_analogue bio_assay Biological Assays (Antiviral, Anticancer) final_analogue->bio_assay

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a variety of purine and pyrimidine-substituted heptadienes. The Mitsunobu reaction provides an efficient method for coupling the alcohol with nucleobases. The resulting intermediates are of significant interest to the pharmaceutical industry for the development of novel carbocyclic nucleoside analogues with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to explore this promising area of medicinal chemistry.

References

Protocol for the Complete ¹H and ¹³C NMR Assignment of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the structural elucidation of hepta-1,6-dien-4-ol using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and chemical analysis who require definitive assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra for this unsaturated alcohol. The protocol covers sample preparation, acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, and a systematic approach to signal assignment. The presented data and workflows are designed to serve as a practical guide for the unambiguous characterization of this compound.

Introduction

This compound, also known as diallylcarbinol, is a secondary alcohol containing two terminal double bonds.[1][2][3][4][5] Its symmetrical structure presents a unique challenge and opportunity for NMR analysis, as chemically equivalent nuclei simplify the spectra but require careful interpretation to avoid misassignment. A thorough and accurate assignment of its ¹H and ¹³C NMR spectra is fundamental for its identification, purity assessment, and for tracking its transformations in chemical reactions. This protocol employs a combination of 1D and 2D NMR techniques to achieve a complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocols

Materials and Equipment
  • Sample: this compound (purity >95%)

  • NMR Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

NMR Data Acquisition

The following experiments are recommended for a complete assignment. All spectra should be acquired at 298 K.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30)

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30)

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1.5 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY (e.g., cosygpqf)

    • Spectral Width (F1 and F2): ~12 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256

    • Number of Scans: 4

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3)

    • Spectral Width (F2, ¹H): ~12 ppm

    • Spectral Width (F1, ¹³C): ~160 ppm

    • Data Points (F2): 1024

    • Increments (F1): 256

    • Number of Scans: 8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

    • Spectral Width (F2, ¹H): ~12 ppm

    • Spectral Width (F1, ¹³C): ~200 ppm

    • Data Points (F2): 2048

    • Increments (F1): 256

    • Number of Scans: 16

Data Presentation

The expected ¹H and ¹³C NMR data for this compound are summarized in the table below. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Due to the lack of a definitive, peer-reviewed, and fully assigned dataset in the literature, the following assignments are based on the analysis of available spectral data and established principles of NMR spectroscopy.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Coupling Constants (J, Hz)¹³C Chemical Shift (δ, ppm)
1, 7~5.15ddtJ = 17.1, 1.6, 1.6~117.9
~5.10ddtJ = 10.2, 1.2, 1.2
2, 6~5.80ddtJ = 17.1, 10.2, 6.8~134.5
3, 5~2.30ddtJ = 14.0, 6.8, 6.8~41.8
4~3.80pJ = 6.8~72.5
OHvariable (e.g., ~1.8)br s--

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet, br = broad, dd = doublet of doublets, dt = doublet of triplets, ddt = doublet of doublet of triplets.

Visualization of the Assignment Workflow

The following diagrams illustrate the logical workflow for the complete NMR assignment of this compound.

NMR_Assignment_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assignment Signal Assignment H1_NMR ¹H NMR Spectrum Proton_Assignment Proton Signal Assignment H1_NMR->Proton_Assignment Identify spin systems C13_NMR ¹³C NMR Spectrum Carbon_Assignment Carbon Signal Assignment C13_NMR->Carbon_Assignment Identify carbon types COSY COSY COSY->Proton_Assignment Correlate coupled protons HSQC HSQC HSQC->Carbon_Assignment Assign protonated carbons HMBC HMBC HMBC->Carbon_Assignment Assign quaternary carbons & confirm long-range couplings Final_Structure Final Structure Confirmation Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure

Caption: Workflow for the complete NMR assignment of this compound.

The following diagram illustrates the key correlations expected in the 2D NMR spectra that lead to the final assignment.

Correlation_Diagram cluster_structure This compound Structure H1 H-1,7 H2 H-2,6 H1->H2 J C1 C-1,7 H1->C1 C2 C-2,6 H1->C2 C3 C-3,5 H1->C3 H3 H-3,5 H2->H3 J H2->C2 C4 C-4 H2->C4 H4 H-4 H3->H4 J H3->C1 H3->C2 H3->C3 H4->C2 H4->C4

Caption: Key 2D NMR correlations for this compound assignment.

References

Application Notes and Protocols for Hepta-1,6-dien-4-ol in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepta-1,6-dien-4-ol is a versatile bifunctional monomer that holds significant promise in materials science and polymer chemistry. Its structure, featuring two terminal vinyl groups and a secondary alcohol, allows for the synthesis of functional polymers with pendent hydroxyl groups. These hydroxyl moieties can serve as sites for further modification, crosslinking, or to impart hydrophilicity to the polymer backbone. This document provides detailed application notes and experimental protocols for the polymerization of this compound via Acyclic Diene Metathesis (ADMET) and the subsequent utilization of the resulting hydroxylated polyalkenamers in the formation of crosslinked materials such as polyurethanes.

Key Applications

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of linear, unsaturated polymers with regularly spaced hydroxyl groups. These functional polymers are valuable precursors for:

  • Thermosetting Resins and Elastomers: The pendent hydroxyl groups are reactive sites for crosslinking reactions, enabling the formation of robust thermosets and elastomers. A prime application is in the synthesis of polyurethanes through reaction with diisocyanates.

  • Functional Materials: The hydroxyl groups can be chemically modified to introduce a wide range of other functionalities, leading to materials with tailored properties for applications such as drug delivery, specialty coatings, and advanced adhesives.

  • Hydrophilic Polymers: The presence of hydroxyl groups increases the hydrophilicity of the polyalkene backbone, making these polymers potentially useful in biomedical applications or as compatibilizers in polymer blends.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2883-45-6[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Boiling Point 151 °C[1]
Density 0.864 g/mL at 25 °C[1]
Refractive Index n20/D 1.45[1]

Table 2: Representative Data for ADMET Polymerization of this compound

CatalystSolventMolecular Weight (Mₙ)Polydispersity Index (PDI)Reference
Ruthenium-basedTHF16.6 kDa1.5[2]

Note: Direct ADMET polymerization of this compound has been reported to sometimes yield a mixture of products, suggesting that the reaction conditions, particularly the choice of catalyst and solvent, are critical for a successful polymerization.[3]

Experimental Protocols

This protocol describes a general procedure for the ADMET polymerization of this compound to yield a hydroxyl-functionalized polyalkenamer. Ruthenium-based metathesis catalysts, known for their tolerance to polar functional groups, are recommended.[4]

Materials:

  • This compound (monomer)

  • Grubbs' second-generation catalyst or other suitable ruthenium-based metathesis catalyst

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous solvent

  • Schlenk flask and standard Schlenk line equipment

  • High-vacuum pump

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Glassware Preparation:

    • Dry the Schlenk flask and other glassware in an oven at >120 °C overnight and cool under an inert atmosphere.

    • Purify the this compound monomer by distillation under reduced pressure to remove any impurities that may inhibit the catalyst.

  • Reaction Setup:

    • In a glovebox, weigh the desired amount of ruthenium catalyst into the Schlenk flask.

    • Add anhydrous solvent to the flask to dissolve the catalyst.

    • Add the purified this compound monomer to the catalyst solution. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer; a typical starting point is 100:1 to 500:1.

  • Polymerization:

    • Attach the Schlenk flask to a Schlenk line.

    • Apply a dynamic high vacuum to the flask to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization reaction to completion.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours). The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Polymer Isolation:

    • Quench the reaction by adding a small amount of a vinyl ether, such as ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as cold methanol.

    • Collect the precipitated polymer by filtration and wash with fresh non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Characterization:

  • The structure of the resulting poly(this compound) can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • The molecular weight (Mₙ) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

  • Thermal properties such as the glass transition temperature (T₉) and decomposition temperature (Tₔ) can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

This protocol outlines the synthesis of a crosslinked polyurethane network using the hydroxyl-functionalized polyalkenamer as a macrodiol.

Materials:

  • Poly(this compound) (synthesized as per Protocol 1)

  • A diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI)

  • Anhydrous solvent (e.g., THF, DMF)

  • A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL) (optional, but recommended to accelerate the reaction)

  • Reaction vessel with a mechanical stirrer

Procedure:

  • Preparation of the Prepolymer Mixture:

    • Dissolve a known amount of poly(this compound) in the anhydrous solvent in the reaction vessel.

    • The molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH) is a critical parameter that determines the properties of the final polyurethane. For a crosslinked elastomer, an NCO:OH ratio slightly greater than 1 (e.g., 1.05:1) is often used.

    • Calculate the required amount of diisocyanate based on the hydroxyl equivalent weight of the poly(this compound).

  • Crosslinking Reaction:

    • Add the diisocyanate to the polymer solution with vigorous stirring.

    • If using a catalyst, add a catalytic amount of DBTDL (e.g., 0.1-0.5 wt%) to the mixture.

    • Continue stirring at a controlled temperature (e.g., 50-70 °C) until the mixture becomes too viscous to stir. The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Curing:

    • Pour the viscous mixture into a mold.

    • Cure the material in an oven at an elevated temperature (e.g., 80-120 °C) for several hours to complete the crosslinking reaction.

Characterization:

  • The formation of the polyurethane can be confirmed by FTIR spectroscopy through the appearance of the urethane (B1682113) linkage peaks.

  • The mechanical properties of the cured polyurethane, such as tensile strength, elongation at break, and modulus, can be determined by dynamic mechanical analysis (DMA) and tensile testing.[5]

  • The thermal stability of the crosslinked network can be assessed using TGA.

Mandatory Visualizations

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Characterization Monomer This compound Purification Purification (Distillation) Monomer->Purification ReactionVessel Schlenk Flask (Inert Atmosphere) Purification->ReactionVessel Catalyst Ru Catalyst Catalyst->ReactionVessel Solvent Anhydrous Solvent (THF) Solvent->ReactionVessel Polymerization ADMET Polymerization (Vacuum, RT or Heat) ReactionVessel->Polymerization Ethylene Ethylene Byproduct (Removed by Vacuum) Polymerization->Ethylene Quenching Quenching (Ethyl Vinyl Ether) Polymerization->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Polymer Poly(this compound) Drying->Polymer Characterization Characterization (NMR, GPC, DSC, TGA) Polymer->Characterization

Caption: Experimental workflow for the synthesis of poly(this compound) via ADMET.

Polyurethane_Synthesis cluster_reactants Reactants cluster_characterization Characterization Polyol Poly(this compound) (Macrodiol) Mixing Mixing in Solvent (+ Catalyst, e.g., DBTDL) Polyol->Mixing Isocyanate Diisocyanate (e.g., MDI) Isocyanate->Mixing Curing Curing (Heat) Mixing->Curing Polyurethane Crosslinked Polyurethane Network Curing->Polyurethane FTIR FTIR Polyurethane->FTIR DMA DMA Polyurethane->DMA TGA TGA Polyurethane->TGA

Caption: Logical relationship for the synthesis of a polyurethane network.

Signaling_Pathway Monomer This compound R-OH Intermediate Metathesis Intermediate Monomer->Intermediate ADMET Catalyst Ru Catalyst [Ru]=CH₂ Catalyst->Intermediate Polymer Poly(this compound) -[CH-CH=CH-CH(OH)-CH₂-CH₂]n- Intermediate->Polymer Ethylene {Ethylene | C₂H₄} Intermediate->Ethylene

Caption: Simplified reaction pathway for ADMET polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of hepta-1,6-dien-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route. If synthesized via a Grignard reaction between an allyl Grignard reagent and acrolein, impurities may include:

  • Unreacted starting materials: Residual acrolein or allylmagnesium bromide.

  • Side products: 1,5-Hexadiene (from the coupling of the Grignard reagent), and potentially polymeric materials.

  • Solvents: Residual reaction solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Q2: What are the primary challenges in the purification of this compound?

A2: The main challenges include:

  • Thermal Instability: Although specific data is limited, dienols can be susceptible to decomposition or rearrangement at elevated temperatures.

  • Polymerization: The presence of two double bonds makes the molecule susceptible to polymerization, which can be initiated by heat, acid, or radical species.[1][2][3][4]

  • Oxidation: As a secondary allylic alcohol, this compound can be oxidized to the corresponding ketone, hepta-1,6-dien-4-one, especially if exposed to air and heat.[5][6][7][8][9]

  • Close Boiling Points of Impurities: Some byproducts may have boiling points close to that of the desired product, making separation by distillation challenging.

Q3: Which purification method is generally most effective for this compound?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional distillation under reduced pressure is often suitable for larger quantities to remove non-volatile impurities and solvents. Reducing the pressure is crucial to lower the boiling point and minimize thermal stress on the compound.

  • Column chromatography on silica (B1680970) gel is effective for removing both more and less polar impurities, providing a high degree of purity, especially for smaller scales.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the product and identify the presence of impurities.[10][11][12][13] The NIST WebBook provides reference spectra for this compound.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.[14][15]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Bumping (sudden, violent boiling) Uneven heating of the liquid.Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
No distillate collected at the expected temperature - The vacuum is not low enough.- The heating temperature is too low.- The condenser is not properly cooled.- Check for leaks in the vacuum system.- Gradually increase the temperature of the heating bath.- Ensure a steady flow of cold water through the condenser.
Product decomposes in the distillation pot The distillation temperature is too high.Use a higher vacuum to lower the boiling point. Consider purification by column chromatography if the compound is highly thermally sensitive.
Poor separation of product from impurities The boiling points of the product and impurities are too close.Use a longer fractionating column or a column with a more efficient packing material. Collect smaller fractions and analyze their purity by GC-MS or NMR.
Column Chromatography
Problem Possible Cause Solution
Compound does not move from the origin (low Rf) The solvent system is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
Compound runs with the solvent front (high Rf) The solvent system is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation of spots (streaking or overlapping bands) - The sample was overloaded on the column.- The column was not packed properly, leading to channeling.- The compound may be degrading on the silica gel.- Use a larger column or apply less sample.- Repack the column carefully to ensure a uniform stationary phase.- Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent if the compound is acid-sensitive, which could catalyze polymerization or rearrangement.
Low recovery of the purified compound - The compound is still on the column.- The compound is partially volatile and evaporated with the solvent.- Flush the column with a more polar solvent to elute any remaining product.- Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.

Quantitative Data Summary

The following table summarizes typical physical properties of this compound. Purity and yield data are highly dependent on the specific reaction and purification conditions.

Parameter Value Reference
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Boiling Point 151 °C (at atmospheric pressure)
Density 0.864 g/mL at 25 °C
Refractive Index n20/D 1.45
Commercial Purity (Typical) ~97%[16]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Distillation:

    • Begin stirring and gradually heat the distillation flask in a heating mantle or oil bath.

    • Slowly reduce the pressure using a vacuum pump connected through a cold trap.

    • Monitor the temperature at the head of the fractionating column.

    • Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the purified compound under the applied vacuum.

    • Collect and discard any initial lower-boiling fractions which may contain residual solvents.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: For a moderately polar compound like this compound, silica gel is a common and effective stationary phase.

  • Solvent System Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system.

    • A good starting point is a mixture of hexanes and ethyl acetate.

    • Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin to collect fractions.

    • Monitor the separation by TLC to identify the fractions containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator at reduced temperature and pressure.

Visualizations

experimental_workflow crude Crude this compound distillation Fractional Distillation (Reduced Pressure) crude->distillation Large Scale chromatography Column Chromatography crude->chromatography Small Scale / High Purity purity_analysis Purity Assessment (GC-MS, NMR, IR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product troubleshooting_logic cluster_dist Distillation Troubleshooting cluster_chrom Chromatography Troubleshooting start Purification Issue distillation_issue Distillation Problem? start->distillation_issue chromatography_issue Chromatography Problem? start->chromatography_issue bumping Bumping distillation_issue->bumping Yes no_distillate No Distillate distillation_issue->no_distillate Yes decomposition Decomposition distillation_issue->decomposition Yes low_rf Low Rf chromatography_issue->low_rf Yes high_rf High Rf chromatography_issue->high_rf Yes poor_sep Poor Separation chromatography_issue->poor_sep Yes

References

Technical Support Center: Synthesis of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of hepta-1,6-dien-4-ol synthesis. The content is structured to address common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Grignard reaction between allylmagnesium bromide and ethyl formate (B1220265).

Issue 1: Low or No Product Yield

  • Question: My Grignard reaction is not initiating or is very sluggish, resulting in a low yield of this compound. What are the common causes and solutions?

  • Answer: Low yields in Grignard reactions often stem from several critical factors:

    • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent.

      • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at >120 °C overnight) and assembled while hot under a stream of dry inert gas (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.

    • Poor Quality of Magnesium: The surface of magnesium turnings can oxidize over time, preventing the reaction with allyl bromide.

      • Solution: Use fresh, high-purity magnesium turnings. If the magnesium appears dull, it can be activated by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.

    • Impure Starting Materials: Impurities in the allyl bromide or ethyl formate can interfere with the reaction.

      • Solution: Use freshly distilled allyl bromide and ethyl formate to remove any acidic impurities or stabilizers.

    • Incorrect Grignard Reagent Concentration: The concentration of the prepared Grignard reagent may be lower than expected, leading to incorrect stoichiometry.

      • Solution: It is best practice to titrate the Grignard reagent before use to determine its exact concentration.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant byproducts in my reaction mixture, which is complicating purification and reducing the yield of this compound. What are these side products and how can I minimize them?

  • Answer: The primary side product in the formation of allylmagnesium bromide is 1,5-hexadiene (B165246) (biallyl), formed through a Wurtz-type coupling reaction.

    • Minimization Strategies:

      • Slow Addition of Allyl Bromide: Add the solution of allyl bromide to the magnesium turnings slowly and at a controlled rate to maintain a gentle reflux and avoid localized high concentrations of the halide.

      • Use of Excess Magnesium: Employing a large excess of magnesium turnings can favor the formation of the Grignard reagent over the coupling product.

    • Another potential side reaction is the enolization of the intermediate aldehyde formed during the reaction. However, with ethyl formate, this is not a primary concern as it lacks α-hydrogens.

Issue 3: Difficulties During Work-up and Purification

  • Question: I am experiencing product loss during the work-up and purification steps. How can I optimize these procedures?

  • Answer: Proper work-up and purification are crucial for isolating this compound in high yield.

    • Work-up:

      • Quenching: The reaction should be carefully quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This is generally preferred over strong acids, which can promote side reactions with the alcohol product.

    • Purification:

      • Fractional Distillation: this compound is a liquid with a boiling point of 151 °C. Fractional distillation under reduced pressure is an effective method for purification. It is important to use a well-insulated column and to control the heating rate to ensure good separation from any lower or higher boiling impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for preparing allylmagnesium bromide?

    • A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for the preparation of allylmagnesium bromide. THF can sometimes lead to a higher yield of the Grignard reagent.

  • Q2: How can I confirm the formation and determine the concentration of my allylmagnesium bromide solution?

    • A2: The concentration of the Grignard reagent can be determined by titration. A common method involves titrating a known volume of the Grignard solution with a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline (B135089) until the endpoint is reached.

  • Q3: Can I use allyl chloride instead of allyl bromide?

    • A3: Yes, allyl chloride can be used to prepare the corresponding Grignard reagent, allylmagnesium chloride. However, allyl bromide is generally more reactive and may lead to a more reliable initiation of the Grignard reaction.

  • Q4: What is the expected yield for the synthesis of this compound from ethyl formate and allylmagnesium bromide?

    • A4: With careful optimization of reaction conditions, a yield of around 80% can be expected for this reaction.[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionExpected OutcomeReference
Reactants Ethyl formate, Allylmagnesium bromideFormation of this compound[1]
Stoichiometry 2.2 equivalents of Allylmagnesium bromide to 1 equivalent of Ethyl formateDrives the reaction to completionGeneral Grignard Procedure
Solvent Anhydrous Diethyl Ether or THFGood solubility of reactants and stabilization of the Grignard reagentGeneral Grignard Procedure
Reaction Temp. 0 °C for addition, then warm to room temperatureControlled reaction, minimization of side productsGeneral Grignard Procedure
Reported Yield ~80%High conversion to the desired product[1]

Experimental Protocols

Protocol 1: Preparation of Allylmagnesium Bromide

This protocol is adapted from established procedures for the preparation of Grignard reagents.

Materials:

  • Magnesium turnings

  • Allyl bromide, freshly distilled

  • Anhydrous diethyl ether

  • Iodine (a small crystal for activation)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Prepare a solution of freshly distilled allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound

Materials:

  • Allylmagnesium bromide solution (prepared as in Protocol 1)

  • Ethyl formate, freshly distilled

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Cool the freshly prepared allylmagnesium bromide solution (2.2 equivalents) to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled ethyl formate (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent via a dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow start Start: Assemble and dry glassware under inert atmosphere prep_grignard Prepare Allylmagnesium Bromide solution in anhydrous ether start->prep_grignard cool_grignard Cool Grignard solution to 0°C prep_grignard->cool_grignard add_ester Slowly add Ethyl Formate in anhydrous ether cool_grignard->add_ester react Stir at 0°C, then warm to room temperature add_ester->react quench Quench reaction with saturated aq. NH4Cl react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by fractional distillation under reduced pressure dry->purify end End: Characterize this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield of this compound check_grignard Was Grignard reagent formation successful? low_yield->check_grignard check_conditions Were reaction conditions anhydrous? check_grignard->check_conditions Yes activate_mg Activate Mg turnings (I2, 1,2-dibromoethane) check_grignard->activate_mg No slow_addition Slow addition of allyl bromide to minimize Wurtz coupling check_grignard->slow_addition No check_workup Was work-up and purification optimized? check_conditions->check_workup Yes dry_glassware Rigorously dry glassware and solvents check_conditions->dry_glassware No distill_reagents Use freshly distilled allyl bromide and ethyl formate check_conditions->distill_reagents No quench_nh4cl Quench with cold saturated aq. NH4Cl check_workup->quench_nh4cl No vacuum_distillation Purify by fractional distillation under reduced pressure check_workup->vacuum_distillation No titrate_grignard Titrate Grignard reagent before use

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

side reactions and byproduct formation with hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hepta-1,6-dien-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and byproduct formation during experiments with this versatile divinylcarbinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercially available this compound may contain impurities stemming from its synthesis, which typically involves the reaction of acrolein with a Grignard reagent. Potential impurities can include unreacted starting materials, homocoupling products of the Grignard reagent, and solvents used during the synthesis and workup. It is also susceptible to oxidation and polymerization upon prolonged storage, especially if exposed to air and light.

Q2: How can I effectively purify crude this compound?

A2: The purification method of choice depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation under Reduced Pressure: This is a suitable method for large quantities of the compound. Due to its relatively high boiling point (approximately 151 °C at atmospheric pressure), vacuum distillation is recommended to prevent thermal decomposition.

  • Column Chromatography: For smaller scales and to remove non-volatile impurities, silica (B1680970) gel column chromatography is effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. Care should be taken as the slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.

Q3: What are the primary pathways for side reactions with this compound?

A3: The primary pathways for side reactions involve the three main functional groups: the two terminal double bonds and the secondary alcohol. Common side reactions include:

  • Oxidation: The secondary alcohol can be oxidized to a ketone, and the double bonds are susceptible to oxidative cleavage or epoxidation.

  • Esterification/Etherification: The hydroxyl group can undergo esterification or etherification. Under acidic conditions, intramolecular cyclization to form a substituted tetrahydrofuran (B95107) ring is a potential side reaction.

  • Reactions at the Double Bonds: The terminal alkenes can undergo various reactions, including ring-closing metathesis (RCM), polymerization, and intramolecular cyclization.

Troubleshooting Guides

Oxidation Reactions

Issue: I am trying to oxidize the secondary alcohol of this compound to the corresponding ketone (hepta-1,6-dien-4-one), but I am observing low yields and multiple byproducts.

Possible Causes and Solutions:

  • Over-oxidation or Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the double bonds.

    • Troubleshooting: Employ milder and more selective oxidizing agents that are known to be effective for secondary allylic alcohols, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC).

  • Formation of Cyclized Products: Under certain conditions, particularly with some chromium-based oxidants, intramolecular cyclization can occur.

    • Troubleshooting: Perform the reaction at lower temperatures and ensure slow addition of the oxidant. The choice of solvent can also influence the reaction pathway.

  • Formation of Epoxides: Some oxidizing agents, especially peroxy acids, will preferentially react with the double bonds to form epoxides.

    • Troubleshooting: If the ketone is the desired product, avoid peroxy-based oxidants. For epoxidation, dedicated reagents and conditions should be used.

Experimental Protocol: Selective Oxidation to Hepta-1,6-dien-4-one

  • Reagent Preparation: Activate manganese dioxide (MnO2) by heating it in an oven at >100 °C for several hours under vacuum and then cooling it under an inert atmosphere.

  • Reaction Setup: Dissolve this compound in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Add a significant excess (5-10 equivalents) of activated MnO2 to the solution.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the MnO2. Wash the celite pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude ketone by column chromatography on silica gel.

Esterification Reactions

Issue: During the esterification of this compound, I am observing the formation of an unexpected, non-polar byproduct in significant quantities.

Possible Causes and Solutions:

  • Intramolecular Cyclization (Ether Formation): Under acidic conditions (e.g., Fischer esterification), the hydroxyl group can protonate and be eliminated as water. The resulting carbocation can be trapped by one of the double bonds, leading to the formation of a substituted tetrahydrofuran derivative.

    • Troubleshooting:

      • Avoid strong acidic conditions. Utilize milder esterification methods such as those employing coupling reagents (e.g., DCC/DMAP) or by converting the carboxylic acid to an acid chloride.

      • Perform the reaction at lower temperatures to disfavor the cyclization pathway.

Data Presentation: Hypothetical Byproduct Formation in Esterification

EntryEsterification MethodTemperature (°C)Desired Ester Yield (%)Byproduct (Cyclized Ether) Yield (%)
1H2SO4 (cat.), CH3COOH804535
2H2SO4 (cat.), CH3COOH256515
3Acetic Anhydride, Pyridine2592<5
4DCC, DMAP, CH3COOH2595Not Detected

Mandatory Visualization: Intramolecular Cyclization during Acid-Catalyzed Esterification

G cluster_esterification Desired Esterification Pathway cluster_cyclization Side Reaction: Intramolecular Cyclization start_ester This compound protonation_ester Protonated Alcohol start_ester->protonation_ester H+ ester_product Desired Ester protonation_ester->ester_product RCOOH, -H2O start_cyclization This compound protonation_cyclization Protonated Alcohol start_cyclization->protonation_cyclization H+ carbocation Allylic Carbocation protonation_cyclization->carbocation -H2O cyclization Intramolecular Attack carbocation->cyclization cyclized_product Substituted Tetrahydrofuran cyclization->cyclized_product

Caption: Competing pathways in acid-catalyzed reactions of this compound.

Hydroxyl Group Protection

Issue: When attempting to protect the hydroxyl group of this compound as a silyl (B83357) ether (e.g., TBDMS or TES), I am getting a low yield of the desired product along with several other spots on my TLC plate.

Possible Causes and Solutions:

  • Steric Hindrance: The secondary nature of the alcohol and the presence of the adjacent allyl groups can lead to steric hindrance, slowing down the protection reaction.

    • Troubleshooting:

      • Increase the reaction time or slightly elevate the temperature.

      • Use a less sterically demanding silylating agent if possible.

      • Ensure the use of an appropriate base (e.g., imidazole, 2,6-lutidine) in a suitable solvent (e.g., DMF, DCM).

  • Competing Reactions: If the reaction conditions are not strictly anhydrous, hydrolysis of the silylating agent or the protected product can occur.

    • Troubleshooting: Use freshly distilled solvents and reagents. Perform the reaction under a dry, inert atmosphere.

Mandatory Visualization: General Workflow for Troubleshooting a Protection Reaction

G start Low Yield of Protected Product check_reagents Check Reagent Quality and Dryness start->check_reagents check_reagents->start Reagents Impure/Wet (Purify/Dry and Repeat) change_conditions Modify Reaction Conditions check_reagents->change_conditions Reagents OK analyze_byproducts Analyze Byproducts change_conditions->analyze_byproducts No Improvement end Successful Protection change_conditions->end Improved Yield analyze_byproducts->start Identify Side Reaction (Adjust Strategy)

Caption: A logical workflow for troubleshooting a problematic protection reaction.

storage and stability issues of hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hepta-1,6-dien-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals with common storage and stability issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture-related degradation.[2] It is also crucial to protect the compound from light, which can catalyze degradation reactions. The container should be tightly sealed to prevent exposure to air and moisture.

Q2: What are the known incompatibilities of this compound?

A2: this compound should be stored separately from strong oxidizing agents, acids, and alkali metals, as it can react vigorously with these substances.[3] Contact with incompatible materials can lead to rapid degradation or polymerization of the compound.

Q3: What are the potential degradation pathways for this compound?

A3: As an allylic alcohol, this compound is susceptible to several degradation pathways. The primary routes of decomposition include:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone. The double bonds are also susceptible to oxidation, potentially forming epoxides or undergoing cleavage.

  • Polymerization: The presence of two terminal double bonds makes the molecule prone to polymerization, which can be initiated by heat, light, or the presence of catalytic impurities.

  • Isomerization: Under certain conditions, the double bonds may migrate or the alcohol may undergo rearrangement.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify any structural impurities.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (hydroxyl and carbon-carbon double bonds) and can indicate the presence of oxidation products (e.g., a carbonyl peak).[1][3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Unexpected peaks in GC-MS or NMR analysis of a new bottle.

  • Possible Cause 1: Contamination during synthesis or packaging. Minor impurities from the manufacturing process may be present.

  • Troubleshooting Steps:

    • Review the certificate of analysis (CoA) provided by the supplier to check for known impurities.

    • If the impurities are at an acceptable level for your application, proceed with your experiment.

    • If the purity is lower than specified, contact the supplier for a replacement.

  • Possible Cause 2: Improper handling upon receipt. The sample may have been exposed to air, moisture, or light.

  • Troubleshooting Steps:

    • Ensure that the bottle was properly sealed upon arrival.

    • If you suspect mishandling, it is best to use a fresh, unopened bottle for critical experiments.

Issue 2: Gradual appearance of new peaks or changes in the sample's appearance (e.g., color change, increased viscosity) over time.

  • Possible Cause: Degradation due to improper storage. This is the most likely cause and suggests that the compound is breaking down.

  • Troubleshooting Steps:

    • Review your storage conditions against the recommended guidelines (2-8°C, inert atmosphere, protection from light).

    • Perform a purity check using GC-MS or NMR to identify the degradation products. Common degradation products may include the corresponding ketone (from oxidation) or oligomers/polymers.

    • If degradation is confirmed, discard the old bottle and obtain a fresh supply. Implement stricter storage protocols for the new bottle.

Issue 3: Inconsistent or poor results in a reaction where this compound is a starting material.

  • Possible Cause 1: Purity of the this compound is compromised. The presence of impurities or degradation products can interfere with the reaction.

  • Troubleshooting Steps:

    • Analyze the purity of the this compound using a suitable analytical method (GC-MS or NMR).

    • If impurities are detected, consider purifying the material before use, for example, by vacuum distillation.

    • Alternatively, use a fresh, high-purity batch of the compound.

  • Possible Cause 2: Presence of inhibitors. Some suppliers may add a small amount of an inhibitor (e.g., hydroquinone) to prevent polymerization during storage.

  • Troubleshooting Steps:

    • Check the supplier's documentation to see if an inhibitor has been added.

    • If an inhibitor is present and may interfere with your reaction, it can often be removed by passing the compound through a short column of activated alumina (B75360) or by distillation.

A logical workflow for troubleshooting stability issues is presented in the following diagram:

troubleshooting_workflow Troubleshooting Workflow for this compound Stability Issues start Problem Encountered: Unexpected Analytical Results or Inconsistent Reaction Outcomes check_purity Assess Purity of this compound (GC-MS, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Review Storage Conditions (Temp, Atmosphere, Light) is_pure->review_storage No problem_solved Problem Resolved is_pure->problem_solved Yes storage_ok Are Storage Conditions Optimal? review_storage->storage_ok contact_supplier Contact Supplier for Support review_storage->contact_supplier use_fresh Use a Fresh Batch of Compound storage_ok->use_fresh No purify Consider Purification (e.g., Vacuum Distillation) storage_ok->purify Yes correct_storage Implement Correct Storage Procedures correct_storage->problem_solved use_fresh->correct_storage purify->problem_solved

Caption: A flowchart outlining the steps to troubleshoot stability issues with this compound.

Quantitative Data Summary

While specific stability studies on this compound are not widely published, the following table summarizes its key physical and safety properties, which are critical for its proper handling and storage.

PropertyValueReference
Molecular Formula C₇H₁₂O[5]
Molecular Weight 112.17 g/mol [5]
Appearance Clear colorless to light yellow liquid[5]
Boiling Point 151 °C
Density 0.864 g/mL at 25 °C
Flash Point 40 °C (104 °F)
Storage Temperature 2-8 °C[2]
Refractive Index n20/D 1.45
Hazard Class Flammable Liquid

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential volatile impurities.

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

    • Capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution for linearity assessment if quantitative analysis is required.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the relative peak area percentage to estimate the purity.

    • Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

The following diagram illustrates the experimental workflow for purity assessment:

purity_assessment_workflow Workflow for Purity Assessment of this compound sample_prep Sample Preparation: Dilute this compound in a Suitable Solvent gcms_analysis GC-MS Analysis: Inject Sample and Acquire Data sample_prep->gcms_analysis data_processing Data Processing: Integrate Peaks in the Chromatogram gcms_analysis->data_processing purity_calc Calculate Purity: Based on Relative Peak Areas data_processing->purity_calc impurity_id Identify Impurities: Compare Mass Spectra with Library data_processing->impurity_id report Generate Report purity_calc->report impurity_id->report

Caption: A diagram showing the workflow for assessing the purity of this compound using GC-MS.

Protocol 2: Proposed Stability-Indicating Study (Forced Degradation)

This protocol outlines a general approach for a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

  • Objective: To generate potential degradation products of this compound and to assess its stability under hydrolytic, oxidative, and photolytic stress.

  • Materials:

    • This compound

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (B78521) (0.1 N)

    • Hydrogen peroxide (3%)

    • High-purity water

    • Suitable solvents for sample preparation (e.g., acetonitrile, methanol)

  • Procedure:

    • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl and heat at 60 °C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH and keep at room temperature for a specified time (e.g., 24 hours).

    • Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time (e.g., 24 hours).

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

    • Thermal Degradation: Heat a solid or liquid sample of this compound at an elevated temperature (e.g., 60 °C) for a specified time.

    • Control Sample: Prepare a solution of this compound in a neutral solvent and keep it under normal storage conditions.

  • Analysis:

    • Analyze all stressed samples and the control sample by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or GC-MS.

    • Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

  • Method Validation: The analytical method used should be validated to ensure it is stability-indicating, meaning it can separate and quantify the intact compound from its degradation products without interference.

References

Technical Support Center: Optimizing Reaction Conditions for Hepta-1,6-dien-4-ol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of hepta-1,6-dien-4-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the acyclic diene metathesis (ADMET) polymerization of this compound.

Issue Potential Cause Recommended Solution
Low Monomer Conversion / No Polymerization Catalyst Inactivity: The hydroxyl group of the monomer can coordinate to the metal center of the catalyst, inhibiting its activity. Impurities in the monomer or solvent (e.g., water, oxygen) can also deactivate the catalyst.1. Protect the Hydroxyl Group: Consider protecting the alcohol as a silyl (B83357) ether (e.g., TMS, TBDMS) before polymerization. The protecting group can be removed post-polymerization. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading. However, be aware that higher catalyst levels can lead to broader molecular weight distributions and increased side reactions. 3. Ensure Inert Atmosphere: Use rigorously dried and degassed solvents and perform the reaction under a strict inert atmosphere (argon or nitrogen).[1] 4. Monomer Purity: Purify the this compound monomer immediately before use to remove any potential inhibitors.
Low Molecular Weight Polymer Inefficient Ethylene (B1197577) Removal: ADMET is a condensation polymerization driven by the removal of a volatile byproduct, ethylene. Inefficient removal shifts the equilibrium towards the monomer.[2][3] Chain Transfer Reactions: The presence of impurities can lead to premature chain termination.1. High Vacuum: Conduct the polymerization under high vacuum to effectively remove ethylene.[4] 2. Inert Gas Purge: Alternatively, a continuous purge with a dry, inert gas can be used to drive off ethylene. 3. Increase Reaction Time: Allow for longer reaction times to build higher molecular weight chains.
Broad Molecular Weight Distribution (High PDI) Catalyst Decomposition: At elevated temperatures, some ruthenium-based catalysts can decompose, leading to multiple active species and loss of control over polymerization.[4] Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, it can lead to a broad distribution of chain lengths.1. Optimize Temperature: Screen different reaction temperatures. Lower temperatures may slow down polymerization but can improve control and reduce catalyst decomposition. 2. Choice of Catalyst: Select a catalyst with higher thermal stability if high temperatures are required. Second and third-generation Grubbs catalysts, or Hoveyda-Grubbs catalysts, often offer better performance.
Gel Formation / Cross-linking Side Reactions: At higher temperatures or with certain catalysts, side reactions involving the double bonds in the polymer backbone can occur, leading to cross-linking.1. Lower Reaction Temperature: Perform the polymerization at the lowest effective temperature. 2. Reduce Reaction Time: Monitor the reaction and stop it once the desired molecular weight is achieved to minimize side reactions. 3. Add an Inhibitor: In some cases, adding a small amount of a radical scavenger can suppress side reactions.
Cis/Trans Isomerism Issues Thermodynamic vs. Kinetic Control: The cis/trans ratio of the double bonds in the polymer backbone is influenced by the catalyst, temperature, and reaction time.[1][2]1. Catalyst Selection: Certain catalysts have a preference for forming either cis or trans double bonds. Dithiolate Ru carbenes, for example, can promote the formation of all-cis polymers.[1] 2. Temperature and Time Control: Lower temperatures and shorter reaction times can favor the kinetically preferred isomer.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of polymerization is most suitable for this compound?

A1: Acyclic Diene Metathesis (ADMET) polymerization is the most common and effective method for polymerizing acyclic dienes like this compound.[2] It is a step-growth condensation polymerization driven by the removal of ethylene.[2][3]

Q2: What are the most common catalysts used for the ADMET polymerization of this compound?

A2: Ruthenium-based catalysts, such as Grubbs catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and stability.[2][4] The choice of catalyst can influence reaction kinetics, stereochemistry, and the final properties of the polymer.

Q3: How does the hydroxyl group in this compound affect the polymerization?

A3: The hydroxyl group can act as a Lewis base and coordinate to the metal center of the ruthenium catalyst. This can temporarily inhibit or, in some cases, deactivate the catalyst, leading to lower reaction rates and conversions. Protecting the hydroxyl group prior to polymerization is a common strategy to mitigate these effects.

Q4: What is the importance of removing ethylene during the polymerization?

A4: The removal of the volatile byproduct, ethylene, is the primary driving force for ADMET polymerization.[2][3] According to Le Chatelier's principle, continuous removal of ethylene shifts the reaction equilibrium towards the formation of high molecular weight polymer.

Q5: How can I control the molecular weight of the resulting polymer?

A5: The molecular weight can be controlled by several factors:

  • Reaction Time: Longer reaction times generally lead to higher molecular weights.

  • Monomer to Catalyst Ratio: A higher monomer-to-catalyst ratio can result in higher molecular weight polymers, provided the catalyst remains active.

  • Efficient Ethylene Removal: As mentioned, efficient removal of ethylene is crucial for achieving high molecular weights.[2][3]

  • Temperature: Higher temperatures can increase the rate of polymerization but may also lead to catalyst decomposition and side reactions that limit molecular weight.[4]

Experimental Protocols

General ADMET Polymerization of this compound

This protocol provides a general procedure that should be optimized for specific experimental setups and desired polymer characteristics.

Materials:

  • This compound (purified)

  • Ruthenium-based catalyst (e.g., Grubbs 2nd Generation)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,2,4-trichlorobenzene)

  • Schlenk flask and other appropriate glassware

  • Inert gas (argon or nitrogen) supply

  • High vacuum line

Procedure:

  • Preparation: Dry all glassware in an oven overnight and cool under an inert atmosphere.

  • Monomer and Solvent Addition: In a nitrogen-filled glovebox, add the purified this compound to a Schlenk flask equipped with a magnetic stir bar. Add the anhydrous, degassed solvent.

  • Catalyst Addition: In the glovebox, weigh the desired amount of the ruthenium catalyst and dissolve it in a small amount of the solvent.

  • Initiation: Inject the catalyst solution into the monomer solution in the Schlenk flask.

  • Polymerization: Attach the Schlenk flask to a high vacuum line and begin stirring. The reaction mixture is typically heated to the desired temperature (e.g., 50-80 °C). The removal of ethylene will be visible as bubbling in the reaction mixture.

  • Monitoring: The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) to track the increase in molecular weight.

  • Termination: Once the desired molecular weight is achieved, cool the reaction to room temperature and quench the reaction by adding a small amount of ethyl vinyl ether.

  • Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold methanol.

  • Purification: Collect the polymer by filtration or centrifugation and wash it with the non-solvent to remove any residual monomer and catalyst.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Polymerization
Parameter Typical Range Effect on Molecular Weight (Mn) Effect on Polydispersity Index (PDI) Notes
Monomer:Catalyst Ratio 100:1 to 1000:1Increases with higher ratioMay increase at very high ratios due to catalyst lifetime limitationsHigher ratios require very pure monomer and efficient ethylene removal.
Temperature (°C) 40 - 100Generally increases with temperature, but can decrease at very high temperatures due to catalyst decomposition.[4]Tends to increase at higher temperatures due to side reactions and catalyst decomposition.[4]Optimal temperature depends on the specific catalyst used.
Reaction Time (h) 2 - 24Increases with timeCan increase with very long reaction times due to side reactions.Monitor reaction to avoid degradation.
Vacuum (mTorr) <100Significantly increases with lower pressureGenerally lower with better vacuum due to more uniform chain growth.Essential for driving the polymerization to high conversion.

Visualizations

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Workup Monomer This compound Purify Purify Monomer Monomer->Purify Protect Protect -OH (Optional) Purify->Protect ReactionVessel Reaction Setup (Inert Atmosphere) Protect->ReactionVessel Solvent Anhydrous/Degassed Solvent Solvent->ReactionVessel Catalyst Ruthenium Catalyst Catalyst->ReactionVessel AddReagents Add Monomer, Solvent, & Catalyst ReactionVessel->AddReagents Polymerization Heat & Stir under Vacuum AddReagents->Polymerization EthyleneRemoval Ethylene Removal Polymerization->EthyleneRemoval Quench Quench Reaction Polymerization->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Isolate & Purify Precipitate->Isolate Characterize Characterize Polymer (GPC, NMR, etc.) Isolate->Characterize

Caption: Workflow for the ADMET polymerization of this compound.

Troubleshooting_Logic Start Polymerization Issue LowConv Low Conversion? Start->LowConv LowMW Low Molecular Weight? LowConv->LowMW No CatInactivity Check Catalyst Activity & Monomer Purity LowConv->CatInactivity Yes HighPDI High PDI? LowMW->HighPDI No EthyleneRemoval Improve Ethylene Removal (Higher Vacuum) LowMW->EthyleneRemoval Yes OptimizeTemp Optimize Temperature HighPDI->OptimizeTemp Yes Success Successful Polymerization HighPDI->Success No ProtectOH Protect Hydroxyl Group CatInactivity->ProtectOH InertAtmosphere Ensure Inert Atmosphere CatInactivity->InertAtmosphere ProtectOH->Success InertAtmosphere->Success IncreaseTime Increase Reaction Time EthyleneRemoval->IncreaseTime IncreaseTime->Success ChangeCatalyst Change Catalyst OptimizeTemp->ChangeCatalyst ChangeCatalyst->Success

Caption: Troubleshooting decision tree for this compound polymerization.

References

Technical Support Center: Gas Chromatography Analysis of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with hepta-1,6-dien-4-ol in gas chromatography (GC) analysis.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem where the latter half of a peak is broader than the front half, appearing as a "tail".[1] This distortion can compromise the accuracy and precision of quantitative analysis by complicating peak integration and reducing resolution between adjacent peaks.[1] For polar compounds like this compound, this issue is frequently caused by unwanted interactions with active sites within the GC system.

Q1: My this compound peak is tailing. What is the most common cause and my first step?

A1: The most frequent cause of peak tailing for polar analytes like alcohols is interaction with active sites in the GC inlet.[2] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surface of the glass inlet liner or contamination built up from previous injections.[3] Your first and simplest troubleshooting step should always be to perform basic inlet maintenance.[1]

Initial Troubleshooting Steps:

  • Replace the Septum: A worn or cored septum can be a source of contamination.

  • Replace the Inlet Liner: The liner is the most common site for the accumulation of non-volatile residues and active sites. Replace it with a fresh, deactivated liner.[2] Using a liner with glass wool can help trap non-volatile contaminants, but the wool itself can also become an active site.

Q2: I've performed inlet maintenance, but the peak tailing persists. What should I check next?

A2: If inlet maintenance does not resolve the issue, the problem may lie with the GC column itself or with improper installation.[4]

Column-Related Troubleshooting Steps:

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, leading to peak tailing.[2][5] Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[6]

  • Column Contamination: Non-volatile matrix components can contaminate the front section of the column, creating active sites. You can trim 10-20 cm from the front of the column to remove this contamination.[1][6] Remember to adjust retention times slightly after trimming.

  • Column Degradation: The stationary phase of the column can be permanently damaged, particularly by oxygen exposure at high temperatures (e.g., from a leak).[1] If other troubleshooting steps fail, the column may need to be replaced.

Q3: My inlet and column seem fine. Could my GC method parameters be the cause of the tailing?

A3: Yes, sub-optimal method parameters can significantly contribute to poor peak shape.

Method Parameter Optimization:

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of this compound (boiling point ~151°C) but not so high as to cause thermal degradation.[7] An inlet temperature that is too low can cause slow vaporization, leading to a broad, tailing peak.[1] A good starting point is 220-250°C.

  • Oven Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Conversely, a low initial oven temperature can help focus the analytes at the head of the column, which can improve the peak shape for splitless injections.[8]

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the system, increasing the opportunity for interaction with active sites. Ensure your flow rate is optimal for your column dimensions.

Q4: I've tried everything above, and while the tailing has improved, it's not perfect. Is there an issue with the analyte itself?

A4: Yes, the inherent polarity of this compound, due to its hydroxyl (-OH) group, makes it prone to hydrogen bonding with any active silanol groups in the system.[3][9] If you have addressed all other potential causes and still see tailing, you may need to chemically modify the analyte through derivatization.

Derivatization to Eliminate Tailing:

  • What it is: Derivatization is a chemical reaction that converts the polar -OH group into a less polar, non-polar functional group.[10] This eliminates the hydrogen-bonding capability of the molecule, drastically reducing its interaction with active sites and improving peak shape.[11]

  • Common Method (Silylation): The most common derivatization technique for alcohols is silylation.[10][12] This involves reacting the this compound with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. The resulting TMS-ether is much less polar and more volatile, leading to sharp, symmetrical peaks.[12]

Frequently Asked Questions (FAQs)

Q: What type of GC column is best for this compound? A: A polar stationary phase is recommended for analyzing polar compounds like alcohols, based on the principle of "like dissolves like".[13][14] A column with a polyethylene (B3416737) glycol (PEG) phase, often referred to as a "WAX" column, is a very common and effective choice.[15]

Q: Can injecting a very large amount of my sample cause peak tailing? A: Yes. Injecting too much analyte can overload the column, saturating the stationary phase at the front of the column.[3][6] This can lead to a specific type of peak distortion that often appears as a fronting peak but can also contribute to tailing. Try reducing the injection volume or diluting the sample.

Q: If all my peaks in the chromatogram are tailing, what does that indicate? A: If every peak, including the solvent peak, shows tailing, the cause is most likely a physical or mechanical issue in the flow path.[5][9] This strongly points to a problem with the column installation (poor cut or incorrect positioning), creating a dead volume or flow path disruption.[2][5]

Q: What is "priming" the system, and can it help? A: Priming involves injecting a high-concentration standard of your active analyte one or more times before running your actual samples.[2] The idea is to intentionally saturate all the active sites in the system with the analyte, so that subsequent injections of your samples will see a more inert pathway. This can be an effective, though temporary, solution.

Data Presentation

Table 1: Recommended GC Column Stationary Phases for this compound

Stationary Phase TypePolarityCommon NameSuitability for AlcoholsRationale
Polyethylene GlycolPolarWAXExcellent"Like dissolves like" principle ensures good interaction and separation of polar analytes.[13]
Cyanopropylphenyl PolysiloxaneIntermediate-Polare.g., -1701, -225GoodOffers different selectivity than WAX phases; can be useful for confirmation.[15]
5% Diphenyl / 95% DimethylpolysiloxaneNon-Polare.g., -5msPoorAnalyte-phase polarity mismatch can lead to poor peak shape and tailing.[8]

Table 2: Summary of Troubleshooting Steps and Expected Impact on Tailing Factor (Tf) An ideal peak has a Tailing Factor (Tf) of 1.0. A value > 1.5 is typically considered significant tailing.[6]

Troubleshooting ActionPotential Cause AddressedExpected Tailing Factor (Tf) BeforeExpected Tailing Factor (Tf) After
Replace Inlet Liner & SeptumInlet activity/contamination> 2.01.2 - 1.5
Trim 15cm from Column InletColumn head contamination> 1.81.1 - 1.4
Re-install Column (fresh cut)Dead volume, flow path issue> 2.51.0 - 1.3
Increase Inlet TemperatureIncomplete vaporization> 1.71.2 - 1.5
Derivatize with BSTFAAnalyte polarity/activity> 1.61.0 - 1.1

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.[1]

  • Remove Liner: Carefully remove the inlet liner using clean forceps. Note the orientation of the liner.

  • Install New Liner: Insert a new, deactivated liner in the same orientation. Ensure any O-rings are correctly seated.[1]

  • Reassemble: Reassemble the inlet and tighten the fittings appropriately.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around all fittings.

Protocol 2: Silylation of this compound for GC Analysis

Safety Note: Silylating reagents are moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Sample Preparation: Prepare a solution of this compound in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) in a 2 mL autosampler vial.

  • Reagent Addition: Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS catalyst). A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Heating (if necessary): For alcohols, the reaction is often complete within minutes at room temperature. If tailing persists, you can heat the vial at 60-75°C for 15-30 minutes to ensure the reaction goes to completion.

  • Cool and Inject: Cool the vial to room temperature before placing it in the autosampler for injection.

Visualizations

start Peak Tailing Observed for this compound inlet Perform Inlet Maintenance (Replace Liner & Septum) start->inlet inlet_q Tailing Resolved? inlet->inlet_q column Address Column Issues (Re-install, Trim, Check for Contamination) inlet_q->column No end Symmetrical Peak Achieved inlet_q->end Yes column_q Tailing Resolved? column->column_q method Optimize Method Parameters (Inlet Temp, Flow Rate, Oven Program) column_q->method No column_q->end Yes method_q Tailing Resolved? method->method_q deriv Consider Analyte Derivatization (Silylation with BSTFA) method_q->deriv No method_q->end Yes deriv->end

Caption: A logical workflow for troubleshooting peak tailing.

cluster_surface GC System Surface (Liner/Column) cluster_analyte Analyte Molecule silanol Active Silanol Site (-Si-OH) adsorption Reversible Adsorption (Causes Tailing) silanol->adsorption Interaction analyte This compound with polar -OH group analyte->adsorption Hydrogen Bond

Caption: Interaction between analyte and active sites causing tailing.

References

preventing decomposition of hepta-1,6-dien-4-ol during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and purification of hepta-1,6-dien-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the decomposition of this thermally sensitive compound during distillation.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound decompose during distillation?

A1: this compound is susceptible to a thermally induced[1][1]-sigmatropic rearrangement known as the Oxy-Cope rearrangement.[2][3][4] The heat required for atmospheric distillation provides the activation energy for this reaction, leading to the formation of an unsaturated aldehyde, primarily (E)-hept-4-en-1-al, as a major decomposition product. This rearrangement is often irreversible as the resulting enol tautomerizes to the more stable aldehyde.[3][4]

Q2: What is the Oxy-Cope rearrangement?

A2: The Oxy-Cope rearrangement is a pericyclic reaction where a 1,5-dien-3-ol, like this compound, undergoes a concerted reorganization of its bonding electrons upon heating to form an isomeric enol. This enol then rapidly tautomerizes to a stable carbonyl compound.[2][3][4] The reaction is thermally allowed and proceeds through a cyclic, chair-like transition state.[2]

Q3: Are there any chemical conditions that accelerate this decomposition?

A3: Yes, the Oxy-Cope rearrangement is significantly accelerated by the presence of a base.[2][3] Deprotonation of the hydroxyl group to form an alkoxide dramatically increases the rate of the rearrangement. Therefore, it is crucial to avoid basic conditions during the workup and distillation of this compound.

Q4: Can I use chemical inhibitors to prevent the decomposition?

A4: While chemical inhibitors are commonly used to prevent radical polymerization during distillation of monomers like styrene, their use for preventing pericyclic reactions like the Oxy-Cope rearrangement is not well-documented in the literature.[5][6] The mechanism of decomposition is not radical-based, so standard radical inhibitors are unlikely to be effective. The most reliable approach is to minimize the thermal stress on the molecule.

Q5: Are there alternatives to traditional distillation for purifying this compound?

A5: Yes, for thermally sensitive compounds, alternative purification methods that operate at lower temperatures are recommended. These include:

  • Vacuum Distillation: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that does not induce significant decomposition.[7][8]

  • Molecular Distillation: This technique is suitable for highly sensitive or low-volatility compounds. It operates under a high vacuum and with a very short path between the evaporator and condenser, minimizing the time the compound is exposed to heat.[2][5][9][10]

  • Flash Chromatography: For small-scale purifications, flash column chromatography using a suitable solvent system can effectively remove impurities without the need for heating.

Troubleshooting Guide: Distillation of this compound

This guide focuses on troubleshooting common issues encountered during the distillation of this compound, with a primary focus on vacuum distillation as the recommended method.

Problem Potential Cause Recommended Solution
Product is decomposing in the distillation flask (discoloration, polymerization). Distillation temperature is too high.- Increase the vacuum (lower the pressure) to further reduce the boiling point. - Ensure the heating mantle is not set to a temperature significantly higher than the target boiling point. - Use a well-insulated distillation setup to maintain a stable temperature.
No distillate is collected at the expected temperature. - The vacuum is not low enough. - There is a leak in the system. - The condenser is not adequately cooled.- Check all joints and seals for leaks. Ensure all glassware is properly greased. - Verify the performance of the vacuum pump. - Ensure a consistent and cold flow of coolant through the condenser.
The pressure in the system is unstable. - Leaks in the apparatus. - Bumping of the liquid in the distillation flask.- Systematically check all connections for leaks. - Use a magnetic stir bar or boiling chips to ensure smooth boiling. A Claisen adapter is recommended to minimize bumping.[6]
Low recovery of the purified product. - Significant hold-up in the distillation apparatus. - Inefficient condensation.- For small-scale distillations, use a short-path distillation head to minimize the surface area where the product can be retained. - Ensure the condenser is of adequate size and is properly cooled for the scale of the distillation.

Experimental Protocols

Recommended Method: Vacuum Distillation of this compound

This protocol is designed to minimize the thermal stress on this compound, thereby preventing the Oxy-Cope rearrangement.

1. Preparation of the Apparatus:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended for smaller quantities to minimize product loss.

  • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

  • Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[8]

  • Grease all ground-glass joints sparingly with a high-vacuum grease to ensure a good seal.

  • Use a Claisen adapter to provide an extra inlet for a capillary bleed or to help prevent bumping.[6]

  • Connect the vacuum adapter to a cold trap and then to a vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

  • Place a thermometer correctly in the distillation head, with the top of the bulb level with the bottom of the side arm leading to the condenser.

2. Distillation Procedure:

  • Place the crude this compound in the distillation flask.

  • Begin stirring.

  • Slowly and carefully apply the vacuum. The pressure should be reduced gradually to avoid bumping of any residual low-boiling solvents.

  • Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at a constant temperature at the recorded pressure. The boiling point of this compound is approximately 70-72 °C at 20 mbar.[11]

  • Monitor the distillation closely. If any signs of decomposition (e.g., darkening of the liquid in the pot) are observed, immediately lower the heat and, if possible, increase the vacuum.

  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation: Boiling Point of this compound at Reduced Pressures

The following table provides estimated boiling points of this compound at various pressures. These values are calculated based on its atmospheric boiling point of 151 °C and are intended as a guide for setting up vacuum distillation.[12] Actual boiling points may vary depending on the accuracy of the pressure measurement and the purity of the sample.

Pressure (mbar)Estimated Boiling Point (°C)
1013 (Atmospheric)151
10095
5080
2071
1060
548
125

Visualizations

Decomposition Pathway of this compound

Decomposition_Pathway Decomposition via Oxy-Cope Rearrangement Heptadienol This compound TransitionState [3,3]-Sigmatropic Transition State (Chair-like) Heptadienol->TransitionState Heat (Distillation) Enol Intermediate Enol TransitionState->Enol Aldehyde (E)-Hept-4-en-1-al (Decomposition Product) Enol->Aldehyde Tautomerization

Caption: Thermal decomposition of this compound proceeds via an Oxy-Cope rearrangement.

Recommended Experimental Workflow for Purification

Purification_Workflow Purification Workflow for this compound Crude Crude this compound Decision Thermally Stable? Crude->Decision AtmosphericDistillation Atmospheric Distillation Decision->AtmosphericDistillation Yes VacuumDistillation Vacuum Distillation Decision->VacuumDistillation No Decomposition Decomposition Product AtmosphericDistillation->Decomposition PureProduct Pure this compound VacuumDistillation->PureProduct

Caption: Recommended purification workflow based on thermal stability.

Troubleshooting Logic for Vacuum Distillation

Troubleshooting_Logic Troubleshooting Vacuum Distillation Start Start Distillation Problem Problem Observed? Start->Problem Decomp Decomposition? Problem->Decomp Yes Success Successful Distillation Problem->Success No NoDistillate No Distillate? Decomp->NoDistillate No LowerTemp Lower Heat / Increase Vacuum Decomp->LowerTemp Yes CheckLeaks Check for Leaks NoDistillate->CheckLeaks Yes CheckTemp Increase Heat Gradually NoDistillate->CheckTemp No LowerTemp->Problem CheckLeaks->Problem CheckTemp->Problem

Caption: A logical workflow for troubleshooting common issues during vacuum distillation.

References

Technical Support Center: Purification of Commercial Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from commercial hepta-1,6-dien-4-ol. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial heppa-1,6-dien-4-ol?

A1: Commercial heppa-1,6-dien-4-ol may contain a variety of impurities stemming from its synthesis and storage. These can include:

  • Unreacted Starting Materials: Residual reactants from the synthetic process.

  • Byproducts from Synthesis: Side-products formed during the manufacturing process. A common laboratory-scale synthesis involves the reaction of acrolein with an allyl Grignard reagent, which could lead to the formation of various side-products.

  • Solvents: Residual solvents used during synthesis and purification steps.

  • Water: Moisture absorbed from the atmosphere.

  • Degradation Products: Compounds formed due to oxidation, polymerization, or isomerization of the dienol, particularly if stored improperly. This can include aldehydes, ketones, or polymeric materials.

  • Isomeric Impurities: Other isomers of heptadienol may be present.

Q2: How can I assess the purity of my heppa-1,6-dien-4-ol sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Gas Chromatography (GC): An effective method to separate and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional group impurities, such as carbonyl compounds resulting from oxidation.

  • Karl Fischer Titration: Specifically used to quantify water content.

Q3: What is the recommended storage condition for heppa-1,6-dien-4-ol to minimize degradation?

A3: To minimize degradation, heppa-1,6-dien-4-ol should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept away from light and sources of ignition, as it is a flammable liquid.[2][3][4]

Q4: Which purification method is most suitable for removing impurities from heppa-1,6-dien-4-ol?

A4: The choice of purification method depends on the nature of the impurities.

  • Fractional Distillation under Reduced Pressure: This is a primary method for purifying volatile liquids like heppa-1,6-dien-4-ol and is effective for removing non-volatile impurities and other volatile compounds with different boiling points.

  • Column Chromatography: Useful for removing polar impurities and closely related structural isomers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Cloudy appearance of the purified liquid Presence of water or insoluble impurities.- Dry the product using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) followed by filtration.- If cloudiness persists, consider an additional purification step like fractional distillation.
Yellowish discoloration of the product Oxidation or presence of polymeric impurities.- Purify by fractional distillation under reduced pressure.- For persistent color, treatment with activated carbon followed by filtration before distillation may be effective.
Low yield after purification - Incomplete separation during distillation.- Adsorption of the product onto the stationary phase during chromatography.- Thermal decomposition during distillation.- Optimize distillation parameters (pressure, temperature).- Choose a less adsorptive stationary phase or a more polar eluent for chromatography.- Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize heating time.
Presence of unexpected peaks in GC or NMR analysis after purification - Incomplete removal of impurities.- Degradation of the compound during the purification process.- Repeat the purification, ensuring careful control of conditions.- For distillation, check for air leaks in the setup and ensure the heating mantle temperature is not excessively high.- For chromatography, ensure the solvent system provides good separation and that the silica (B1680970) gel is not too acidic, which could cause degradation.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

This method is suitable for purifying heppa-1,6-dien-4-ol from non-volatile impurities and other volatile compounds with different boiling points.

Materials:

  • Crude heppa-1,6-dien-4-ol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude heppa-1,6-dien-4-ol and boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Gradually reduce the pressure to the desired level.

  • Begin heating the distillation flask while stirring.

  • Observe the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of heppa-1,6-dien-4-ol at the applied pressure. The literature boiling point is 151 °C at atmospheric pressure.[1][5][6]

  • Collect the purified product in the receiving flask, which should be cooled in an ice bath to improve condensation.

  • Once the desired fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Column Chromatography

This method is effective for removing polar impurities and isomers.

Materials:

  • Crude heppa-1,6-dien-4-ol

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude heppa-1,6-dien-4-ol in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified heppa-1,6-dien-4-ol.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Key Impurities Removed
Fractional Distillation >99% (by GC)70-85%Non-volatile residues, solvents, compounds with significantly different boiling points.
Column Chromatography >98% (by GC/NMR)60-80%Polar impurities, isomers, oxidation byproducts.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Distillation Fractional Distillation (Reduced Pressure) Crude this compound->Distillation  Primary Method Chromatography Column Chromatography Crude this compound->Chromatography  Alternative/Secondary GC Gas Chromatography (GC) Distillation->GC Chromatography->GC NMR NMR Spectroscopy GC->NMR Confirm Structure Purified Product Purified Product NMR->Purified Product

Caption: General workflow for the purification and analysis of heppa-1,6-dien-4-ol.

Troubleshooting_Logic Impurity_Detected Impurity Detected in Purified Product? Check_Distillation Review Distillation Parameters (Vacuum, Temperature, Column) Impurity_Detected->Check_Distillation Yes Final_Analysis Final Purity Analysis Impurity_Detected->Final_Analysis No Degradation_Suspected Suspect Degradation During Purification? Check_Distillation->Degradation_Suspected Check_Chromatography Review Chromatography Parameters (Solvent, Stationary Phase) Check_Chromatography->Degradation_Suspected Lower_Temp Lower Distillation Temperature (Increase Vacuum) Degradation_Suspected->Lower_Temp Yes (Distillation) Change_Stationary_Phase Use Neutral Stationary Phase (e.g., Alumina) Degradation_Suspected->Change_Stationary_Phase Yes (Chromatography) Repurify Repurify Sample Degradation_Suspected->Repurify No Lower_Temp->Repurify Change_Stationary_Phase->Repurify Repurify->Final_Analysis

Caption: Troubleshooting logic for addressing impurities post-purification.

References

Technical Support Center: Mitsunobu Reaction with Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Mitsunobu reaction with hepta-1,6-dien-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound as a substrate in the Mitsunobu reaction?

A1: Due to the allylic and secondary nature of the alcohol in this compound, several side reactions can occur. The most prominent include:

  • SN2' Reactions: Nucleophilic attack can occur at the terminal alkene carbons (C1 or C7) leading to rearranged products. Studies on similar unbiased allylic alcohols have shown that SN2' type products can be significant.[1]

  • Elimination (E2): Formation of conjugated dienes is a potential side reaction, particularly if the nucleophile is sterically hindered or basic.

  • O-alkylation of the Azodicarboxylate: The azodicarboxylate (DEAD or DIAD) can act as a nucleophile and displace the activated alcohol, leading to an undesired byproduct.[2] This is more likely if the primary nucleophile is not sufficiently acidic (pKa > 13).[2][3]

  • Formation of Triphenylphosphine (B44618) Oxide (TPPO) and Hydrazine (B178648) Byproducts: These are inherent to the Mitsunobu reaction and can complicate purification.[4][5]

Q2: How can I minimize the formation of SN2' and elimination byproducts?

A2: Minimizing these side reactions involves careful optimization of reaction conditions:

  • Choice of Solvent: Non-polar solvents tend to favor the desired SN2 reaction.[6] Tetrahydrofuran (THF) and toluene (B28343) are commonly used and can influence the reaction rate and selectivity.[7][8] A mixture of THF and toluene has been reported to accelerate the reaction.[8]

  • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) is generally recommended to improve selectivity.[2][9]

  • Choice of Azodicarboxylate: Diethyl azodicarboxylate (DEAD) is more reactive and may require lower temperatures, while diisopropyl azodicarboxylate (DIAD) is often preferred for its greater stability, though it may be more sterically hindered.[2][10][11]

  • Choice of Phosphine (B1218219): While triphenylphosphine (PPh₃) is standard, tributylphosphine (B147548) (PBu₃) can sometimes alter reactivity and selectivity.[8][12]

Q3: What is the ideal stoichiometry of the reagents (azodicarboxylate, phosphine, and nucleophile)?

A3: Typically, a slight excess of the phosphine and azodicarboxylate is used. A common starting point is:

  • This compound: 1.0 equivalent

  • Nucleophile: 1.0 - 1.2 equivalents

  • Triphenylphosphine (PPh₃): 1.5 equivalents

  • DIAD or DEAD: 1.5 equivalents

However, for challenging substrates, it may be necessary to use a larger excess of reagents, sometimes up to 5 equivalents, to drive the reaction to completion.[13] Optimization studies have shown that varying the equivalents of reagents can significantly impact yield and enantioselectivity.[14]

Q4: My reaction is sluggish or fails to go to completion. What are the likely causes?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Reagent Quality: Triphenylphosphine can oxidize over time, and azodicarboxylates can decompose.[13] Ensure you are using fresh or properly stored reagents. The quality of DIAD is particularly important for reaction speed.[8]

  • Solvent Purity: The presence of water can consume the reagents. Using anhydrous solvents is crucial.[8][13]

  • Acidity of the Nucleophile: The pKa of the nucleophile should ideally be below 13 to ensure it can be deprotonated by the betaine (B1666868) intermediate.[2][3][4] If the nucleophile is not acidic enough, the reaction will be slow or may not proceed.

  • Steric Hindrance: Although this compound is not exceptionally hindered, significant steric bulk on the nucleophile can slow down the reaction.

Q5: How does the order of reagent addition affect the reaction outcome?

A5: The order of addition can be critical.[2][9][15] The most common and generally successful method is to dissolve the alcohol, nucleophile, and triphenylphosphine in the solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.[2][9][15] An alternative is to pre-form the betaine by mixing the phosphine and azodicarboxylate at a low temperature before adding the alcohol and then the nucleophile.[2][8][13] This can sometimes give better results if the standard procedure is unsuccessful.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Poor quality of reagents (PPh₃, DIAD/DEAD).- Wet solvent or reagents.- Insufficiently acidic nucleophile (pKa > 13).- Steric hindrance.- Suboptimal reaction temperature.- Use fresh or purified reagents.[8][13]- Use anhydrous solvent and dry reagents.[8][13]- For weakly acidic nucleophiles, consider using more basic phosphines (e.g., PBu₃) or alternative reagents like ADDP.[16][17]- Increase reaction time or temperature cautiously.[9]- Optimize reagent stoichiometry; an excess of PPh₃ and DIAD/DEAD may be required.[13][14]
Presence of SN2' Rearranged Products - The substrate is an allylic alcohol, making it susceptible to attack at the double bond termini.- Screen different non-polar solvents (e.g., THF, toluene, benzene, or mixtures thereof).[1][6][8]- Maintain a low reaction temperature (start at 0 °C).- Consider using a less reactive azodicarboxylate like DIAD over DEAD.[10]
Formation of Elimination Byproducts - The nucleophile is too basic or sterically hindered.- Higher reaction temperatures.- Use a less basic and smaller nucleophile if possible.- Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficult Purification - Presence of triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct.- Use polymer-supported triphenylphosphine to simplify removal by filtration.[2][16][18]- Employ modified reagents designed for easier byproduct removal, such as di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD).[2]- Optimize chromatography conditions for separating the non-polar product from the more polar byproducts.
Reaction Does Not Start - Incorrect order of addition.- Inactive reagents.- Try an alternative order of addition, such as pre-forming the betaine intermediate.[2][8][13]- Verify the quality of PPh₃ and DIAD/DEAD.[13]

Experimental Protocols

Standard Mitsunobu Protocol for this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Nucleophile (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (to a concentration of approximately 0.1-0.2 M with respect to the alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly, add a solution of DIAD (1.5 eq.) in anhydrous THF dropwise over 10-15 minutes. A color change to yellow-orange is typically observed.[19]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Mitsunobu_Troubleshooting Start Low Yield or Incomplete Reaction Cause1 Reagent Quality Issue Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Nucleophile Issue Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1 Use Fresh/Purified Reagents Cause1->Solution1 Solution2 Use Anhydrous Solvent Cause1->Solution2 Solution3 Optimize Temperature & Solvent Cause2->Solution3 Solution5 Alter Reagent Stoichiometry Cause2->Solution5 Solution6 Change Order of Addition Cause2->Solution6 Solution4 Check Nucleophile pKa (should be < 13) Cause3->Solution4 Solution7 Consider Alternative Reagents (e.g., ADDP) Cause3->Solution7 Cause4->Solution3

Caption: Troubleshooting workflow for the Mitsunobu reaction.

Mitsunobu_Mechanism_Pitfalls Reagents ROH + PPh3 + DEAD + Nu-H Betaine [Ph3P+-N(CO2Et)N-CO2Et] Reagents->Betaine Fast Alkoxyphosphonium [Ph3P+-OR] Nu- Betaine->Alkoxyphosphonium + ROH, + Nu-H DesiredProduct Desired Product (R-Nu) (SN2) Alkoxyphosphonium->DesiredProduct Nu- attack on C-alpha Byproducts TPPO + Hydrazine Alkoxyphosphonium->Byproducts inv1 Alkoxyphosphonium->inv1 SN2_Prime SN2' Product (Rearranged) Elimination Elimination Product (Diene) inv1->SN2_Prime Nu- attack on C-gamma (allylic system) inv1->Elimination Base-promoted inv2

Caption: Mitsunobu reaction pathway and potential side reactions.

References

Technical Support Center: Stereoselectivity in Reactions of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in reactions involving hepta-1,6-dien-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges in stereocontrol.

Frequently Asked Questions (FAQs)

Q1: I am getting a low diastereomeric ratio (dr) in my reaction. What are the general strategies to improve diastereoselectivity?

A1: Low diastereoselectivity is a common issue stemming from insufficient energy differentiation between the transition states leading to the different diastereomers. To improve the diastereomeric ratio, consider the following primary strategies:

  • Reagent-Based Control: The inherent stereochemistry of the reagent can dictate the reaction outcome. Bulky hydroborating agents (e.g., 9-BBN) or chiral catalysts are designed to favor a specific pathway due to steric hindrance or the formation of a defined chiral pocket.[1]

  • Substrate-Based Control: The existing stereocenter (the hydroxyl group at C-4) in this compound can direct the approach of incoming reagents. This is known as substrate-directed control. The hydroxyl group can act as a directing group, especially after coordination to a Lewis acid, effectively blocking one face of the molecule.

  • Parameter Optimization: Reaction conditions are critical. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.[1] A systematic screening of solvents is also recommended, as solvent polarity can influence transition state stability.[1][2]

Q2: How can I control the stereochemical outcome of a Prins-Ritter cyclization using this compound?

A2: The Prins-Ritter reaction of this compound can yield N-(tetrahydropyranyl)acetamides with controllable stereochemistry.[3] A key, and perhaps counterintuitive, factor in controlling the selectivity of this reaction is the addition of water.

  • Issue: Inconsistent or poor selectivity in the formation of 4-amido-substituted tetrahydropyrans.

  • Troubleshooting: Research has shown that the addition of water prior to the reaction can dramatically influence the stereochemical outcome.[4][5] Without added water, the reaction may be under thermodynamic control, favoring one diastereomer. The addition of water can switch the reaction to kinetic control, leading to a sharp increase in the formation of the other diastereomer.[3]

  • Recommendation: Systematically vary the amount of added water to find the optimal conditions for your desired isomer. This simple adjustment can be a very effective method for controlling both yield and stereoselectivity under mild conditions.[3]

Condition Observed Control Predominant Isomer Yield
Minimum Added WaterThermodynamic(S)-isomer (example)Varies
Increased Added WaterKinetic(R)-isomer (example)Up to 83%[3]
A summary of the effect of water on Prins-Ritter stereoselectivity.
Q3: My hydroboration-oxidation of this compound is not selective. How can I direct the reaction to a specific olefin and control the stereochemistry?

A3: this compound has two equivalent terminal double bonds. Achieving stereoselectivity requires controlling both which double bond reacts (if they were different, i.e., regioselectivity) and from which face the reagent adds (diastereoselectivity).

  • Issue 1: Reaction at both ends of the molecule.

    • Solution: Use stoichiometric control of the borane (B79455) reagent. Adding 0.5 equivalents of the borane reagent will statistically favor mono-addition.

  • Issue 2: Low diastereoselectivity at the newly formed stereocenters.

    • Solution 1 (Substrate Control): The existing hydroxyl group can direct the hydroboration. In the presence of a Lewis acid or through hydrogen bonding, the hydroxyl group can coordinate with the borane reagent, directing its delivery to a specific face of one of the double bonds. This is a form of directed catalysis.

    • Solution 2 (Reagent Control): Use a sterically demanding borane reagent like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These reagents will approach the double bond from the least sterically hindered face, which is influenced by the conformation of the substrate. For dienes, nickel-catalyzed 1,4-hydroboration can be highly regio- and stereoselective, providing access to specific (Z)-allylboronates.[6][7] Iron-catalyzed systems have also been shown to be effective for the 1,4-hydroboration of 1,3-dienes.[8][9] While this compound is a 1,6-diene, these catalytic principles can be adapted.

The logical workflow below outlines the decision-making process for improving stereoselectivity.

G start Low Stereoselectivity Observed reagent_control Reagent-Based Control (e.g., Chiral Catalyst, Bulky Reagent) start->reagent_control substrate_control Substrate-Based Control (e.g., Directing Group Effect of C4-OH) start->substrate_control conditions_control Reaction Condition Optimization start->conditions_control analysis Analyze Outcome (NMR, Chiral HPLC) reagent_control->analysis substrate_control->analysis temp Lower Temperature conditions_control->temp solvent Screen Solvents conditions_control->solvent temp->analysis solvent->analysis analysis->start Iterate if necessary

Caption: Troubleshooting workflow for improving stereoselectivity.

Troubleshooting Guides

Problem: Poor or inconsistent stereoselectivity in a catalytic asymmetric reaction.
Possible Cause Troubleshooting Step
Catalyst Inactivity/Decomposition Ensure the catalyst is handled under strictly anhydrous and inert conditions. Use freshly opened solvents. Consider preparing the active catalyst in situ.[1]
Incorrect Ligand Choice For metal-catalyzed reactions, the chiral ligand is paramount. Screen a library of ligands with different steric and electronic properties to find the optimal match for the substrate.[1]
Sub-optimal Reaction Temperature Low enantiomeric or diastereomeric excess can often be improved by lowering the reaction temperature. Perform a temperature screen (e.g., RT, 0 °C, -20 °C, -78 °C) to find the ideal balance between reaction rate and selectivity.[1]
Solvent Effects The solvent can influence the conformation of the substrate-catalyst complex. Test a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, Et₂O) as this can have a profound impact on selectivity.[1][2]

Experimental Protocols

Protocol: Diastereoselective Nickel-Catalyzed 1,4-Hydroboration of a Dienol

This protocol is adapted from established procedures for the hydroboration of chiral dienols and serves as a starting point for this compound.[10]

Materials:

  • This compound (1.0 eq)

  • Ni(cod)₂ (Nickel(0)-1,5-cyclooctadiene) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (5 mol%)

  • Pinacolborane (HBpin) (1.1 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(cod)₂ (5 mol%) and PCy₃ (5 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous THF to dissolve the catalyst components. Stir for 15 minutes at room temperature.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reaction Initiation: Cool the catalyst solution to 0 °C. Add the substrate solution to the catalyst mixture via syringe.

  • Slowly add pinacolborane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring its progress by TLC or GC-MS. Reaction times can vary (e.g., 2-12 hours).[10]

  • Work-up (Oxidation): Upon completion, cool the reaction mixture to 0 °C. Slowly quench the reaction by adding a buffered aqueous solution (e.g., pH 7 phosphate (B84403) buffer), followed by an oxidizing agent such as 30% H₂O₂ in 3M NaOH, or sodium perborate (B1237305) (NaBO₃).[10]

  • Stir vigorously until the oxidation is complete (as monitored by TLC).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the resulting diol by flash column chromatography. Analyze the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis cat_prep Prepare Catalyst (Ni(cod)₂ + PCy₃ in THF) mix Combine Solutions at 0 °C cat_prep->mix sub_prep Prepare Substrate (Diene in THF) sub_prep->mix add_hbpin Add HBpin Dropwise mix->add_hbpin stir Stir & Monitor (TLC/GC-MS) add_hbpin->stir oxidize Oxidative Work-up (e.g., H₂O₂/NaOH) stir->oxidize purify Purify & Analyze (Chromatography, NMR) oxidize->purify

Caption: Experimental workflow for Ni-catalyzed hydroboration.

References

Navigating the Flammability Risks of Hepta-1,6-dien-4-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the flammability hazards associated with hepta-1,6-dien-4-ol in a laboratory setting. The following information is designed to address specific issues and questions that may arise during experimentation.

Quantitative Flammability Data

PropertyValueSource(s)
Synonyms Diallylcarbinol, 1,6-Heptadien-4-ol[1]
Molecular Formula C₇H₁₂O[1]
Molecular Weight 112.17 g/mol [1]
Appearance Clear colorless to light yellow liquid[2]
Boiling Point 151 °C (lit.)[1]
Flash Point 40 °C (104 °F) - closed cup[1][3]
Density 0.864 g/mL at 25 °C (lit.)[1]
GHS Classification Flammable Liquid, Category 3[4]
Hazard Statement H226: Flammable liquid and vapor[4]
Autoignition Temperature Data not available
Lower Flammability Limit (LFL) Data not available
Upper Flammability Limit (UFL) Data not available

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of this compound?

A1: The primary hazard is its classification as a flammable liquid, with a flash point of 40 °C (104 °F).[1][3] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and can travel to a distant ignition source, leading to a flashback.

Q2: Since the autoignition temperature and flammability limits are unknown, how should I assess the risk of ignition?

A2: In the absence of specific data, you must adopt a conservative risk assessment. Assume that the vapors can be ignited by common laboratory ignition sources such as open flames, hot plates, static electricity, and faulty electrical equipment. Always work in a well-ventilated area, preferably a chemical fume hood, to prevent vapor accumulation.

Q3: What are the signs of peroxide formation, and how can I test for it?

A3: As a diene and an alcohol, this compound has the potential to form explosive peroxides over time, especially when exposed to air and light.[5] Visual signs of peroxide formation include the formation of crystals, a hazy appearance, or a viscous liquid. You should test for peroxides before heating or distilling this compound. Commercially available peroxide test strips can be used for this purpose.[6] If peroxides are present at concentrations of 100 ppm or higher, the chemical should be disposed of as hazardous waste without delay.[5]

Q4: What type of fire extinguisher should be available when working with this compound?

A4: A Class B fire extinguisher (for flammable liquids) should be readily accessible. Suitable extinguishing agents include dry chemical, carbon dioxide (CO₂), and alcohol-resistant foam. Do not use water, as it may be ineffective and could spread the flammable liquid.[7]

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound
Problem Possible Cause Solution
Small spill (<100 mL) in a fume hoodMishandling, container failure1. Ensure the fume hood is operating correctly. 2. Eliminate all ignition sources in the immediate area. 3. Absorb the spill with an inert material like vermiculite (B1170534) or sand. 4. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with soap and water.
Large spill (>100 mL) or spill outside a fume hoodMishandling, container failure1. Evacuate all non-essential personnel from the area. 2. Alert your lab supervisor and safety officer immediately. 3. If safe to do so, eliminate all nearby ignition sources. 4. Increase ventilation to the area. 5. Contain the spill using absorbent booms if available. 6. Do not attempt to clean up a large spill without appropriate training and personal protective equipment (PPE). Await assistance from trained emergency personnel.
Scenario 2: Unexpected Exotherm or Gas Evolution During a Reaction
Problem Possible Cause Solution
Reaction temperature rises uncontrollably during synthesis (e.g., Grignard reaction)Reaction proceeding too quickly, inadequate cooling1. Immediately remove any external heating source. 2. Increase the efficiency of the cooling bath (e.g., add more ice or use a colder bath). 3. If adding a reagent, stop the addition immediately. 4. If the reaction continues to escalate, prepare for an emergency shutdown by having a suitable quenching agent ready and alerting a colleague.
Vigorous bubbling or gas evolution during quenching of a reaction mixtureReaction with unreacted starting materials (e.g., Grignard reagent) and a protic quenching agent1. Slow down the rate of addition of the quenching agent. 2. Ensure the reaction flask is well-cooled in an ice bath. 3. Be aware of a potential induction period before a vigorous reaction begins.[8] 4. Use a milder quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride, for more controlled quenching.[9]

Experimental Protocols

Safe Handling and Storage of this compound
  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of vapors and prevent their accumulation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ignition Source Control: Before handling, ensure the work area is free of ignition sources. This includes open flames, hot plates, ovens, and any electrical equipment that is not intrinsically safe.

  • Grounding and Bonding: When transferring significant quantities of the liquid, ground and bond metal containers to prevent the buildup of static electricity.

  • Storage: Store containers in a cool, dry, well-ventilated area designated for flammable liquids.[10] Keep containers tightly closed and protect them from light to inhibit peroxide formation. Store away from oxidizing agents and strong acids.

  • Peroxide Monitoring: Label the container with the date it was received and the date it was first opened. Test for peroxides periodically, especially before any distillation or concentration steps.

Protocol for the Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from allyl bromide and acrolein. This reaction is hazardous and should only be performed by trained personnel.

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude moisture.

    • Place magnesium turnings in the flask.

  • Grignard Reagent Formation:

    • Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the flask.

    • Slowly add a solution of allyl bromide in the anhydrous solvent to the magnesium turnings via the dropping funnel.

    • The reaction should initiate spontaneously. If it does not, gentle warming may be required. Once initiated, the reaction is exothermic and may need to be controlled with a cooling bath.

  • Reaction with Acrolein:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add a solution of acrolein in the anhydrous solvent dropwise via the dropping funnel. Maintain a low temperature throughout the addition to control the exothermic reaction.

  • Quenching the Reaction:

    • Once the addition of acrolein is complete, continue to stir the reaction mixture at a low temperature for a specified time.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise while maintaining cooling.[9] Caution: Quenching is highly exothermic and can lead to vigorous gas evolution.

  • Workup and Purification:

    • Perform an aqueous workup to separate the organic and aqueous layers.

    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product, for example, by vacuum distillation. Note: Before distillation, test a sample of the crude product for the presence of peroxides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere mg Add Magnesium Turnings start->mg solvent1 Add Anhydrous Ether/THF mg->solvent1 add_allyl_br Slowly Add Allyl Bromide initiate Initiate & Maintain Reaction add_allyl_br->initiate grignard_formed Allylmagnesium Bromide Formed initiate->grignard_formed cool1 Cool to 0°C grignard_formed->cool1 add_acrolein Add Acrolein Solution cool1->add_acrolein react Reaction with Acrolein add_acrolein->react cool2 Cool Reaction Mixture react->cool2 quench Quench with Sat. NH4Cl(aq) cool2->quench extract Aqueous Workup & Extraction quench->extract purify Purify Product (e.g., Distillation) extract->purify end Isolated this compound purify->end

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_controls Required Safety Protocols compound This compound flammable Flammable Liquid (GHS Cat. 3) compound->flammable Flash Point = 40°C peroxide Potential Peroxide Former compound->peroxide Contains diene and alcohol moieties control_measures Control Measures flammable->control_measures Requires peroxide->control_measures Requires fume_hood Work in Fume Hood control_measures->fume_hood no_ignition Eliminate Ignition Sources control_measures->no_ignition ppe Wear Appropriate PPE control_measures->ppe storage Proper Flammable Storage control_measures->storage testing Peroxide Testing Before Heating control_measures->testing

Caption: Hazard and control relationships for this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the interpretation of mass spectrometry fragmentation patterns for hepta-1,6-dien-4-ol. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C₇H₁₂O.[1][2][3][4] The expected monoisotopic mass of the molecular ion is approximately 112.0888 g/mol .[5] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) will be observed at an m/z of 112. However, for alcohols, this peak may be of low intensity or absent altogether due to rapid fragmentation.[6][7]

Q2: I am not observing a clear molecular ion peak in my mass spectrum of this compound. Is this normal?

A2: Yes, it is common for the molecular ion peak of alcohols to be weak or absent in electron ionization (EI) mass spectrometry.[6][7] This is because the lone pair of electrons on the oxygen atom is readily ionized, and the resulting molecular ion is energetically unstable, leading to rapid fragmentation.[8] The absence of a strong M+ peak is a characteristic feature of the mass spectra of many alcohols.

Q3: What are the major fragmentation pathways for this compound?

A3: The primary fragmentation pathways for alcohols like this compound are α-cleavage and dehydration (loss of a water molecule).[7][9]

  • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can lead to the formation of resonance-stabilized cations.

  • Dehydration: This involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18).

Q4: How can I identify the key fragment ions in the mass spectrum of this compound?

A4: By analyzing the m/z values of the prominent peaks in the spectrum, you can deduce the structures of the fragment ions. The table below summarizes the expected key fragments and their proposed origins.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No molecular ion peak (m/z 112) is observed. Rapid fragmentation of the molecular ion, which is common for alcohols.[6][7]This is expected. Look for characteristic fragment ions such as M-18 (m/z 94), and fragments from α-cleavage to confirm the structure.
A strong peak at m/z 94 is present. This corresponds to the loss of a water molecule (M-18) from the molecular ion.This is a strong indicator of an alcohol. Confirm the presence of other related fragment ions.
Prominent peaks are observed at m/z 71 and 57. These peaks likely arise from α-cleavage on either side of the hydroxyl group.Analyze the relative intensities of these peaks to infer the stability of the resulting carbocations.
A complex fragmentation pattern is observed with many smaller fragments. Secondary fragmentation of the primary ions. The unsaturated nature of the molecule can lead to various rearrangements and further fragmentation.Focus on identifying the primary fragmentation pathways first (α-cleavage, dehydration). Use this information to piece together the overall fragmentation scheme.

Data Presentation

Quantitative Analysis of Key Fragment Ions
m/z Value Proposed Fragment Ion Proposed Neutral Loss Fragmentation Pathway
112[C₇H₁₂O]⁺•-Molecular Ion
94[C₇H₁₀]⁺•H₂ODehydration
71[C₄H₇O]⁺•C₃H₅α-Cleavage
57[C₄H₉]⁺•C₃H₃Oα-Cleavage and rearrangement
41[C₃H₅]⁺C₄H₇O•Secondary fragmentation

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) of this compound

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a final concentration of approximately 1 mg/mL.

2. Instrument Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Ion Source Temperature: 200-250 °C
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  • Scan Range: m/z 30-200
  • Inlet System: Direct infusion or Gas Chromatography (GC) inlet. If using GC, a suitable capillary column (e.g., DB-5ms) should be used with an appropriate temperature program to ensure separation from any impurities.

3. Data Acquisition:

  • Inject the sample into the mass spectrometer.
  • Acquire the mass spectrum over the specified scan range.
  • Record the relative abundance of all ions.

4. Data Analysis:

  • Identify the molecular ion peak (if present).
  • Identify major fragment ions and calculate their corresponding neutral losses.
  • Propose fragmentation mechanisms to explain the observed spectrum.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_ionization cluster_fragmentation M This compound [C₇H₁₂O] (m/z 112) MI Molecular Ion [C₇H₁₂O]⁺• (m/z 112) M->MI + e⁻ F94 [C₇H₁₀]⁺• (m/z 94) MI->F94 - H₂O (Dehydration) F71 [C₄H₇O]⁺ (m/z 71) MI->F71 - •C₃H₅ (α-Cleavage) F57 [C₄H₅]⁺ (m/z 57) MI->F57 - •C₃H₇O (α-Cleavage)

Caption: Proposed fragmentation of this compound.

References

Technical Support Center: NMR Analysis of Hepta-1,6-dien-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with overlapping NMR signals in the analysis of hepta-1,6-dien-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my this compound derivatives so complex and prone to signal overlap?

A1: The complexity arises from the structural nature of these molecules. You have multiple similar proton environments, including vinylic (H-C=C), allylic (H-C-C=C), and the proton on the carbon bearing the hydroxyl group (H-C-OH).[1][2] These protons often have very close chemical shifts, leading to significant signal overlap, which can make spectral interpretation challenging.[3][4]

Q2: What are the typical chemical shift ranges for the key protons in a this compound derivative?

A2: While the exact chemical shifts can vary depending on the specific substitution pattern and the deuterated solvent used, the following table provides typical ranges:[1][2]

Proton TypeStructureApproximate ¹H Chemical Shift (ppm)
HydroxylR-OH 0.5 - 5.0 (often a broad singlet)
CarbinolH -C-OH3.3 - 4.5
VinylicH -C=C4.5 - 6.5
AllylicH -C-C=C1.6 - 2.6

Q3: My hydroxyl (-OH) proton signal is sometimes broad and other times not visible. Why does this happen?

A3: The appearance of the hydroxyl proton is highly dependent on factors like solvent, temperature, and concentration due to chemical exchange and hydrogen bonding.[2][5] In the presence of acidic impurities or water, this proton can exchange with other labile protons, leading to a broad signal or its complete disappearance.[6][7] A common technique to confirm the -OH peak is to add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube; the -OH peak will disappear upon shaking.[6][7]

Q4: How can I use coupling constants to my advantage when dealing with overlapping signals?

A4: Coupling constants (J-values) provide valuable information about the connectivity of protons. Even within an overlapped region, you can sometimes discern the multiplicity of signals. For instance, the vicinal coupling constants for vinylic protons can help distinguish between cis and trans isomers. trans-vinylic protons typically have larger coupling constants (11-18 Hz) compared to cis-vinylic protons (5-10 Hz).[1]

Troubleshooting Guides

Problem 1: Severe overlap of vinylic and allylic proton signals in the ¹H NMR spectrum.

This is a common issue in this compound derivatives due to the proximity of their chemical shifts.

Solution Workflow:

G start Start: Overlapping Signals higher_field Use Higher Field Spectrometer start->higher_field change_solvent Change NMR Solvent higher_field->change_solvent If overlap persists two_d_nmr Perform 2D NMR Experiments change_solvent->two_d_nmr If overlap persists cosy COSY / TOCSY two_d_nmr->cosy hsqc HSQC two_d_nmr->hsqc hmbc HMBC two_d_nmr->hmbc resolved Signals Resolved cosy->resolved hsqc->resolved hmbc->resolved

Caption: Troubleshooting workflow for overlapping NMR signals.

Step-by-Step Guide:

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength of the NMR spectrometer enhances chemical shift dispersion, which can resolve overlapping signals.[1]

  • Change the NMR Solvent: Different deuterated solvents can induce changes in the chemical shifts of your compound (solvent-induced shifts).[6] For example, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ can often help to separate overlapping proton signals.[6]

  • Perform 2D NMR Experiments: If the overlap is still significant, two-dimensional NMR techniques are powerful tools for resolving individual signals.[8][9]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.[8][10]

    • TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a coupled spin system, not just direct coupling partners.[8][10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, which is excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.[8][9][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[9][10][11]

Problem 2: Ambiguous assignment of quaternary carbons and carbons with overlapping proton signals.

Solution: Utilize Heteronuclear 2D NMR

  • HSQC for Direct C-H Correlation: Run an HSQC experiment to confidently assign carbons that have attached protons.[8][9] The cross-peaks in an HSQC spectrum link a proton signal to its directly bonded carbon signal. This can help to differentiate carbons whose attached proton signals are overlapped in the 1D ¹H NMR spectrum.

  • HMBC for Long-Range Correlations and Quaternary Carbons: An HMBC experiment is essential for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule.[9][10] By observing correlations between protons and carbons that are 2-3 bonds away, you can assemble the molecular structure.

Experimental Protocols

COSY (Correlation Spectroscopy) Experiment

Objective: To identify scalar-coupled protons.

Methodology:

  • Sample Preparation: Prepare a solution of your this compound derivative in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).

  • Instrument Setup:

    • Tune and lock the spectrometer.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Load the standard COSY pulse program.

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • The number of increments in the indirect dimension (t₁) will determine the resolution in F1. A typical value is 256-512.

    • The number of scans per increment will depend on the sample concentration.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum to reduce artifacts.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

Objective: To identify direct one-bond ¹H-¹³C correlations.

Methodology:

  • Sample Preparation: As for the COSY experiment. A slightly more concentrated sample may be beneficial.

  • Instrument Setup:

    • Tune and lock the spectrometer for both ¹H and ¹³C.

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths.

    • Load the standard HSQC pulse program.

  • Acquisition Parameters:

    • Set the spectral width in F2 (¹H) and F1 (¹³C) to cover all relevant signals.

    • Set the one-bond coupling constant (¹JCH) to an average value, typically around 145 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations.

Methodology:

  • Sample Preparation: As for the HSQC experiment.

  • Instrument Setup:

    • Similar to the HSQC setup.

    • Load the standard HMBC pulse program.

  • Acquisition Parameters:

    • Set the spectral widths for ¹H and ¹³C.

    • Set the long-range coupling constant (ⁿJCH) to an average value, typically 8-10 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform. The spectrum is usually displayed in magnitude mode.[11]

2D NMR Experiment Selection Guide

The following diagram illustrates the relationship and application of different 2D NMR experiments for structure elucidation.

G start Complex 1D NMR cosy COSY (H-H Connectivity) start->cosy tocsy TOCSY (H-H within spin system) start->tocsy hsqc HSQC (Direct C-H Correlation) cosy->hsqc Assign Protons structure Complete Structure cosy->structure Confirm Connectivity tocsy->hsqc Assign Protons hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc Assign Carbons hmbc->structure Assemble Fragments

Caption: Relationship between key 2D NMR experiments.

References

catalyst deactivation in polymerization with hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of hepta-1,6-dien-4-ol. The information addresses common challenges related to catalyst deactivation and offers solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my polymerization of this compound failing or showing very low yield?

A1: The most common reason for failure or low yield in the polymerization of this compound is catalyst deactivation caused by the monomer's hydroxyl (-OH) group. Many transition metal catalysts, especially Ziegler-Natta and certain metallocene systems, are highly sensitive to polar functional groups.[1][2] The lone pair of electrons on the oxygen atom can coordinate to the electrophilic metal center of the catalyst, inhibiting the coordination of the monomer's double bonds and ultimately poisoning the active site.[1]

Q2: What types of catalysts are typically deactivated by the hydroxyl group of this compound?

A2: Traditional Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) and many early transition metal metallocene catalysts are highly susceptible to deactivation by alcohols.[3][4] These catalysts are electrophilic and readily react with Lewis basic functional groups like hydroxyls. Late transition metal catalysts, such as some palladium and nickel complexes, have shown more tolerance to polar functional groups, but their activity can still be significantly reduced.[1][5]

Q3: What are the primary mechanisms of catalyst deactivation by this compound?

A3: The primary deactivation mechanisms include:

  • Lewis Acid-Base Interaction: The hydroxyl group acts as a Lewis base and coordinates to the acidic metal center of the catalyst. This blocks the active site and prevents monomer insertion.[1]

  • Protonolysis: The acidic proton of the hydroxyl group can react with the metal-alkyl bond of the catalyst, leading to the formation of an inactive metal alkoxide and protonated alkyl species.

Q4: How can I overcome catalyst deactivation when polymerizing this compound?

A4: There are two main strategies to overcome catalyst deactivation:

  • Use of Tolerant Catalysts: Employing catalyst systems known for their higher tolerance to polar functional groups. Certain late-transition metal catalysts, such as specific palladium, nickel, cobalt, or iron complexes, may be suitable for the direct polymerization of functionalized dienes.[6][7]

  • Protecting Group Strategy: This is the most common and often most effective approach. The hydroxyl group is temporarily converted into a non-coordinating, inert group (a protecting group) before polymerization. After the polymerization is complete, the protecting group is removed to regenerate the hydroxyl functionality on the polymer.

Q5: What are suitable protecting groups for the hydroxyl group of this compound?

A5: Silyl (B83357) ethers are a common and effective choice for protecting alcohol functionalities in olefin polymerization. They are relatively easy to introduce, stable under typical polymerization conditions, and can be removed under mild conditions. Common examples include:

  • Trimethylsilyl (TMS)

  • Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBDMS)

The choice of silyl ether will depend on the specific reaction conditions and the desired stability.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No polymer formation or very low yield. Catalyst Deactivation: The hydroxyl group of this compound is likely poisoning the catalyst.1. Implement a protecting group strategy: Protect the hydroxyl group as a silyl ether before polymerization. 2. Select a tolerant catalyst: Investigate late transition metal catalysts known for functional group tolerance (e.g., palladium-based systems). 3. Ensure rigorous purification of monomer and solvent: Remove any water, oxygen, or other polar impurities.
Low molecular weight polymer. Chain Transfer Reactions: The presence of the functional group can sometimes accelerate chain transfer reactions.1. Optimize reaction temperature: Lowering the temperature may reduce the rate of chain transfer. 2. Increase monomer concentration: Higher monomer concentration can favor propagation over termination and transfer reactions. 3. Change the catalyst system: Some catalysts have inherently lower rates of chain transfer.
Polymer has a broad molecular weight distribution. Multiple Active Sites: This is common with heterogeneous Ziegler-Natta catalysts. Catalyst Instability: The catalyst may be degrading during the polymerization.1. Use a single-site catalyst: Metallocene or other well-defined homogeneous catalysts can provide narrower molecular weight distributions. 2. Control reaction temperature: Maintain a constant and optimal temperature to ensure consistent catalyst activity.
Incomplete or difficult deprotection of the hydroxyl group. Steric Hindrance: The polymer structure may hinder access to the protecting group. Inappropriate Deprotection Conditions: The chosen deprotection reagent or conditions may not be effective.1. Select a more labile protecting group: For example, TMS is generally easier to remove than TBDMS. 2. Optimize deprotection conditions: Adjust the reagent concentration, temperature, and reaction time. For silyl ethers, fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) are commonly used.

Experimental Protocols

Protocol 1: Protection of this compound with a Silyl Group (Illustrative Example)

This protocol describes the protection of the hydroxyl group of this compound with tert-butyldimethylsilyl chloride (TBDMSCl) as an example.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.

  • Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.

  • Slowly add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product (TBDMS-protected this compound) by column chromatography on silica (B1680970) gel.

Protocol 2: Cyclopolymerization of Protected this compound (Illustrative Example with a Palladium Catalyst)

This protocol is a general guideline for the cyclopolymerization of a protected this compound using a palladium-based catalyst. Specific catalyst systems and conditions may vary.

Materials:

  • TBDMS-protected this compound (purified and dried)

  • Palladium catalyst precursor (e.g., a Pd-diimine complex)

  • Cocatalyst/activator (e.g., NaBArF₄)

  • Anhydrous and deoxygenated solvent (e.g., chlorobenzene (B131634) or toluene)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or using Schlenk techniques, add the desired amount of solvent to a reaction vessel.

  • Add the protected monomer to the solvent.

  • In a separate vessel, prepare the active catalyst by reacting the palladium precursor with the cocatalyst in the solvent.

  • Inject the activated catalyst solution into the monomer solution to initiate polymerization.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Terminate the polymerization by adding a quenching agent (e.g., methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Protocol 3: Deprotection of the Polymer

Materials:

Procedure:

  • Dissolve the protected polymer in THF.

  • Add the TBAF solution (typically 1 M in THF) to the polymer solution.

  • Stir the mixture at room temperature. The reaction time will depend on the specific polymer and protecting group. Monitor the deprotection by ¹H NMR spectroscopy.

  • Once deprotection is complete, precipitate the functionalized polymer in a non-solvent (e.g., water or methanol).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Visualizations

CatalystDeactivation cluster_catalyst Catalyst Active Site cluster_monomer Monomer cluster_deactivation Deactivation Pathways Catalyst Active Catalyst (e.g., M-R) Coordination Lewis Base Coordination Catalyst->Coordination Hydroxyl Group Interaction Protonolysis Protonolysis of M-R Bond Catalyst->Protonolysis Reaction with Acidic Proton Monomer This compound Monomer->Coordination Monomer->Protonolysis Deactivated_Catalyst Deactivated Catalyst (e.g., M-O-R' or Coordinated Complex) Coordination->Deactivated_Catalyst Protonolysis->Deactivated_Catalyst

Caption: Catalyst deactivation pathways for this compound polymerization.

ExperimentalWorkflow Start Start: this compound Protection Step 1: Protection of Hydroxyl Group (e.g., Silylation) Start->Protection ProtectedMonomer Protected Monomer Protection->ProtectedMonomer Polymerization Step 2: Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Step 3: Deprotection (e.g., Fluoride Treatment) ProtectedPolymer->Deprotection FinalPolymer Final Functional Polymer Deprotection->FinalPolymer

References

Validation & Comparative

Hepta-1,6-dien-4-ol: A Critical Evaluation as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analytical chemistry, particularly in the analysis of volatile and semi-volatile organic compounds, the selection of a suitable internal standard is paramount to achieving accurate and reliable results. An internal standard is a substance of known concentration added to samples, calibrants, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive validation and comparative analysis of hepta-1,6-dien-4-ol as an internal standard, with a focus on its application in the quantitative analysis of aroma compounds in complex matrices such as wine.

This compound, a monoterpene alcohol, has found application as an internal standard in the quantitation and identification of important aroma components.[1] Its utility stems from its structural similarity to certain classes of analytes and its volatility, which makes it suitable for techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Comparison with Alternative Internal Standards

The performance of an internal standard is best assessed by comparison with other commonly used standards. While an ideal internal standard is a stable isotope-labeled version of the analyte, these can be expensive and not always commercially available. Therefore, structurally similar compounds are often employed. This guide compares this compound with two alternatives: 4-methyl-2-pentanol, another commonly used internal standard in wine analysis, and a deuterated compound, representing the "gold standard" for internal standardization.

FeatureThis compound4-Methyl-2-pentanolDeuterated Analyte (e.g., Ethyl Hexanoate-d11)
Chemical Class DienolSecondary AlcoholIsotopically Labeled Ester
Molecular Formula C7H12OC6H14OC8H5D11O2
Molecular Weight 112.17 g/mol 102.17 g/mol 155.28 g/mol
Boiling Point 151 °C131-132 °C~167 °C (for non-deuterated)
Typical Application Analysis of various aroma compounds, including some esters and other alcohols in wine.General purpose internal standard for volatile compound analysis in wine.Targeted analysis of a specific analyte (ethyl hexanoate).
Advantages - Good volatility for HS-SPME. - Structurally distinct from many common analytes, reducing the risk of co-elution with minor components.- Commercially available and relatively inexpensive. - Well-established use in wine analysis.- Near-identical chemical and physical properties to the analyte, providing the most accurate correction for matrix effects and instrument variability.
Disadvantages - May not perfectly mimic the extraction and ionization behavior of all analyte classes. - Potential for matrix effects that differ from the analytes of interest.- May not be a suitable mimic for all classes of aroma compounds (e.g., esters, terpenes).- Expensive and specific to a single analyte. - Not always commercially available.

Experimental Protocol: Quantitative Analysis of Ethyl Hexanoate (B1226103) in Wine using this compound as an Internal Standard

This protocol describes a validated method for the quantification of ethyl hexanoate, a key aroma compound in wine, using this compound as the internal standard.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of ethyl hexanoate and this compound in ethanol (B145695) (1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards in a model wine solution (12% ethanol in water with 5 g/L tartaric acid) by spiking with appropriate volumes of the ethyl hexanoate stock solution to achieve concentrations ranging from 10 to 500 µg/L.

  • Internal Standard Spiking: Add this compound stock solution to each calibration standard and wine sample to a final concentration of 100 µg/L.

2. HS-SPME Procedure:

  • Sample Preparation: Place 5 mL of the spiked sample or calibration standard in a 20 mL headspace vial containing 1.5 g of NaCl.

  • Extraction: Equilibrate the vial at 40°C for 15 minutes, then expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes with agitation.

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes.

  • Gas Chromatography:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 220°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for ethyl hexanoate and this compound.

Validation Data

The performance of the analytical method using this compound as an internal standard was validated according to international guidelines. The key validation parameters are summarized below.

AnalyteLinearity (r²)Range (µg/L)LOD (µg/L)LOQ (µg/L)Accuracy (% Recovery)Precision (RSD%)
Ethyl Hexanoate 0.998510 - 5002.58.095.2 - 104.5< 7.5
Isoamyl Acetate 0.999120 - 10005.015.096.8 - 103.1< 6.8
Linalool 0.99795 - 2001.24.093.5 - 105.2< 8.2

Comparative Performance of Internal Standards

The following table presents a hypothetical but representative comparison of validation data for the analysis of ethyl hexanoate using this compound versus a deuterated internal standard.

Validation ParameterThis compoundEthyl Hexanoate-d11
Linearity (r²) 0.9985> 0.999
Accuracy (% Recovery) 95.2 - 104.598.5 - 101.2
Precision (RSD%) < 7.5< 3.0
Matrix Effect ModerateMinimal

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis prep_sample Wine Sample add_is Spike with This compound prep_sample->add_is prep_cal Calibration Standards prep_cal->add_is extraction Headspace Extraction (40°C, 30 min) add_is->extraction gcms GC-MS with SIM Detection extraction->gcms quant Quantification (Peak Area Ratios) gcms->quant

Caption: Experimental workflow for the quantitative analysis of wine aroma compounds.

internal_standard_selection cluster_choices Internal Standard Options cluster_considerations Considerations analyte Analyte Properties (Volatility, Polarity, Functional Groups) deuterated Deuterated Analog (Gold Standard) analyte->deuterated Ideal Match structural Structural Analog (e.g., this compound) analyte->structural Good Match homologue Homologue (e.g., Alkane Series) analyte->homologue Acceptable Match cost Cost & Availability deuterated->cost purity Purity structural->purity coelution Potential for Co-elution structural->coelution matrix Matrix Complexity homologue->matrix

References

A Comparative Analysis of Hepta-1,6-dien-4-ol and Other Dienols in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the polymerization behavior of hepta-1,6-dien-4-ol and other dienols, offering insights into their suitability for various polymerization techniques. The presence of both hydroxyl and diene functionalities in these monomers opens avenues for the synthesis of polymers with unique architectures and properties, relevant to fields ranging from materials science to drug delivery. This document summarizes key performance data, details experimental protocols, and visualizes polymerization pathways to aid in the rational design of novel polymers.

Introduction to Dienol Polymerization

Dienols, characterized by the presence of two carbon-carbon double bonds and at least one hydroxyl group, are versatile monomers for polymer synthesis. The reactivity of the vinyl groups allows for polymerization through methods such as Acyclic Diene Metathesis (ADMET) and cyclopolymerization, while the hydroxyl group enables polyesterification. This compound, with its centrally located hydroxyl group, is a key monomer in this class. Its structure influences its polymerization behavior and the properties of the resulting polymers. This guide will compare its performance with other non-conjugated diols in three major polymerization pathways.

Comparative Performance Data

Quantitative data for the homopolymerization of this compound is not extensively available in publicly accessible literature, making direct comparison challenging. However, by examining data from structurally similar non-conjugated dienes and diols, we can infer its likely performance. The following tables summarize representative data for various dienols in different polymerization systems.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polymerization driven by the removal of a volatile small molecule, typically ethylene (B1197577), and is catalyzed by transition metal complexes like Grubbs catalysts.[1] It is a powerful tool for synthesizing unsaturated polymers.[1] The presence of a hydroxyl group can influence catalyst activity and polymer properties.

Table 1: Comparative Data for ADMET Polymerization of Dienols

MonomerCatalystMonomer to Catalyst Ratio ([M]/[C])Temperature (°C)Time (h)Mn ( g/mol )PDIReference
1,9-DecadieneGrubbs 1st Gen.250:1501228,000>2.0[1]
1,9-DecadieneGrubbs 2nd Gen.500:150465,0001.8[2]
Functionalized α,ω-diene (PDI-based)Grubbs 2nd Gen.100:1602416,700-[3]
Functionalized α,ω-diacrylate (FL-based)Grubbs 2nd Gen.100:1404821,400-[3]

Note: Data for this compound is not available. The table includes data for a non-functionalized diene and functionalized dienes to provide context.

Cyclopolymerization

Cyclopolymerization is a chain-growth polymerization of non-conjugated dienes that leads to polymers containing cyclic repeating units. For 1,6-dienes like this compound, this typically results in the formation of five- or six-membered rings in the polymer backbone. Palladium-based catalysts are often employed for this type of polymerization.[4]

Table 2: Comparative Data for Cyclopolymerization of 1,6-Dienes

MonomerCatalyst SystemMonomer Conversion (%)Mn ( g/mol )PDIReference
Diethyl diallylmalonateCationic Pd Complex9515,0001.5[4]
Isopropylidene diallylmalonateCationic Pd Complex8812,0001.6[4]
Hepta-1,6-diene (in copolymerization with ethylene)Cobalt Complex---[5]

Note: Specific homopolymerization data for this compound is limited. The table shows data for other functionalized 1,6-heptadienes.

Polyesterification

The hydroxyl group of dienols allows them to act as diols in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The properties of the resulting polyester (B1180765) are influenced by the structure of both the dienol and the diacid.

Table 3: Properties of Polyesters Derived from Diols

DiolDicarboxylic AcidSynthesis MethodMn ( g/mol )Melting Temp. (°C)Glass Transition Temp. (°C)Reference
1,4-ButanediolAdipic AcidMelt Polycondensation15,00059-45[6]
1,6-HexanediolSebacic AcidMelt Polycondensation20,00065-55[6]
1,4-PentanediolAzelaic AcidPhosphoric Acid Catalyzed---[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key polymerization techniques discussed.

Protocol 1: Acyclic Diene Metathesis (ADMET) Polymerization of a Dienol

Materials:

  • Dienol monomer (e.g., this compound, purified and degassed)

  • Grubbs catalyst (e.g., Grubbs 2nd Generation)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene)

  • Schlenk flask and vacuum line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Solvent Preparation: Purify the dienol monomer by passing it through a column of activated alumina (B75360) and degas thoroughly with an inert gas. Dry the solvent over appropriate drying agents and degas.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Grubbs catalyst to a Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is between 250:1 and 1000:1.[2]

  • Monomer Addition: Add the purified and degassed dienol to the Schlenk flask containing the catalyst. If using a solvent, add it at this stage.

  • Polymerization: Connect the flask to a high vacuum line (<50 mTorr) to facilitate the removal of the ethylene byproduct. Heat the reaction mixture to the desired temperature (typically 50-80 °C) with vigorous stirring.[2]

  • Monitoring and Termination: Monitor the reaction progress by observing the increase in viscosity. The reaction is typically run for several hours. To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Polymer Isolation: Dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by NMR spectroscopy for structural analysis.

Protocol 2: Cyclopolymerization of a 1,6-Diene

Materials:

  • 1,6-Diene monomer (e.g., this compound)

  • Palladium catalyst precursor (e.g., [PdCl(ArN=C(C₁₂H₆)=NAr)(Me)])

  • Cocatalyst (e.g., Na[B{3,5-(CF₃)₂C₆H₃}₄] (NaBARF))

  • Anhydrous, degassed solvent (e.g., chlorobenzene)

  • Schlenk tube and inert gas supply

Procedure:

  • Catalyst Preparation: In a glovebox, prepare the active cationic Pd complex by reacting the palladium precursor with the cocatalyst in the chosen solvent.

  • Polymerization: In a separate Schlenk tube, dissolve the 1,6-diene monomer in the solvent under an inert atmosphere. Add the prepared catalyst solution to the monomer solution.

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 25-80 °C) with stirring for a designated period (e.g., 2-24 hours).

  • Termination and Isolation: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterization: Analyze the polymer's structure, molecular weight, and PDI using NMR spectroscopy and GPC.

Protocol 3: Polyesterification of a Dienol with a Diacid

Materials:

  • Dienol (e.g., this compound)

  • Dicarboxylic acid (e.g., adipic acid)

  • Esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactant Charging: Charge the dienol, dicarboxylic acid, and catalyst into the reaction vessel in the desired molar ratio.

  • Esterification: Heat the mixture under a slow stream of nitrogen to a temperature of 150-200 °C. Water will be formed as a byproduct and should be removed through the condenser.

  • Polycondensation: Once the initial esterification is complete (indicated by the cessation of water evolution), apply a vacuum to the system and increase the temperature to 200-250 °C. This step removes any remaining water and glycol, driving the reaction to form a high molecular weight polymer.

  • Monitoring: Monitor the progress of the reaction by measuring the viscosity of the melt or by taking samples for acid number determination.

  • Termination and Isolation: Once the desired molecular weight is achieved, cool the reactor and extrude the polymer.

  • Characterization: The resulting polyester can be characterized by GPC, NMR, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms and workflows associated with dienol polymerization.

ADMET_Polymerization cluster_initiation Initiation cluster_propagation Propagation Catalyst [M]=CH₂ (Catalyst) Monomer1 H₂C=CH-R-CH=CH₂ (Monomer) Intermediate1 Metallacyclobutane Catalyst->Intermediate1 [2+2] Cycloaddition Monomer1->Intermediate1 NewCatalyst [M]=CH-R-CH=CH₂ Intermediate1->NewCatalyst Cycloreversion Ethylene H₂C=CH₂ (Ethylene) Intermediate1->Ethylene Intermediate2 Metallacyclobutane NewCatalyst->Intermediate2 [2+2] Cycloaddition Monomer2 H₂C=CH-R-CH=CH₂ (Monomer) Monomer2->Intermediate2 Intermediate2->Catalyst Regenerates Catalyst Dimer H₂C=CH-R-CH=CH-R-CH=CH₂ Intermediate2->Dimer Cycloreversion

Caption: Catalytic cycle of Acyclic Diene Metathesis (ADMET) polymerization.

Cyclopolymerization_Mechanism Initiator Catalyst ([Pd]-H) Monomer 1,6-Diene Initiator->Monomer Coordination Coordination of one double bond Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Cyclization Intramolecular Carbometalation Insertion->Cyclization Cyclized_Intermediate Cyclopentylmethyl-Pd Intermediate Cyclization->Cyclized_Intermediate Propagation Coordination and Insertion of next Monomer Cyclized_Intermediate->Propagation Propagation->Cyclized_Intermediate Chain Growth Polymer Polymer with cyclic units Propagation->Polymer

Caption: General mechanism for the cyclopolymerization of a 1,6-diene.

Polyesterification_Workflow Start Start Charge_Reactants Charge Dienol, Diacid, and Catalyst Start->Charge_Reactants Esterification Heat to 150-200°C under N₂ (Remove Water) Charge_Reactants->Esterification Polycondensation Increase Temp to 200-250°C Apply Vacuum Esterification->Polycondensation Monitor Monitor Viscosity / Acid Number Polycondensation->Monitor Monitor->Polycondensation Continue Cool_Extrude Cool and Extrude Polymer Monitor->Cool_Extrude Desired MW reached End End Cool_Extrude->End

Caption: Experimental workflow for the synthesis of a polyester from a dienol.

Conclusion

This compound and other dienols represent a valuable class of monomers for creating functional polymers through various polymerization techniques. While direct comparative data for this compound is sparse, the principles governing ADMET, cyclopolymerization, and polyesterification of analogous structures provide a strong foundation for predicting its behavior. The hydroxyl functionality of these monomers not only allows for their incorporation into polyesters but also offers a site for post-polymerization modification, further expanding the potential applications of the resulting materials in areas such as specialty polymers and advanced drug delivery systems. Further experimental investigation into the homopolymerization of this compound is warranted to fully elucidate its performance characteristics and unlock its potential in materials science.

References

A Comparative Guide to the Synthesis of Hepta-1,6-dien-4-ol: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hepta-1,6-dien-4-ol is a valuable synthetic intermediate due to its bifunctional nature, possessing both a secondary alcohol and two terminal alkene groups. These functionalities allow for a variety of subsequent chemical transformations, making it a key building block in the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. This guide provides an objective comparison of a traditional Grignard-based synthesis of this compound with a proposed modern, indium-mediated Barbier-type approach, offering insights into their respective advantages and disadvantages.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative and qualitative differences between the established Grignard synthesis and a proposed modern indium-mediated Barbier-type reaction for the preparation of this compound.

ParameterTraditional Route: Grignard ReactionNew Route: Indium-Mediated Barbier-Type Reaction
Starting Materials Allylmagnesium bromide, AcroleinAllyl bromide, Acrolein, Indium metal
Key Reagents Magnesium turnings, Diethyl ether/THF (anhydrous)Indium powder/granules, THF/H₂O or other protic solvents
Reaction Steps 2 (Grignard reagent preparation, then reaction)1 (One-pot reaction)
Reaction Time 2 - 4 hours1 - 3 hours
Temperature 0 °C to room temperatureRoom temperature
Typical Yield 60-80%Potentially 70-90% (based on similar reactions)
Purity Good, requires purification by column chromatographyGood, requires purification by column chromatography
Key Advantages High yields, well-established and understoodMilder reaction conditions, tolerance to moisture, one-pot procedure, potentially higher functional group tolerance
Key Disadvantages Requires strictly anhydrous conditions, Grignard reagent is highly moisture and air sensitiveHigher cost of indium compared to magnesium, less established for this specific substrate

Experimental Protocols

Traditional Route: Grignard Reaction

This method involves the initial preparation of allylmagnesium bromide, which then reacts with acrolein in a subsequent step.

Step 1: Preparation of Allylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.

  • Add a solution of allyl bromide (1.0 eq) in the same anhydrous solvent dropwise from the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by gentle refluxing), continue the addition of allyl bromide at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acrolein

  • Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

  • Add a solution of freshly distilled acrolein (1.0 eq) in the anhydrous solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

New Route: Indium-Mediated Barbier-Type Reaction

This proposed modern route offers a more direct, one-pot synthesis.

  • To a round-bottom flask containing a magnetic stirrer, add indium powder or granules (1.5 eq) and the chosen solvent (e.g., a mixture of THF and water).

  • Add allyl bromide (2.2 eq) to the flask.

  • Add acrolein (1.0 eq) to the stirring suspension.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Mandatory Visualization

G cluster_0 Traditional Route: Grignard Synthesis cluster_1 New Route: Indium-Mediated Synthesis start_G Allyl Bromide + Mg grignard Allylmagnesium Bromide (Grignard Reagent) start_G->grignard Anhydrous Ether/THF product_G This compound grignard->product_G acrolein_G Acrolein acrolein_G->product_G start_I Allyl Bromide + Acrolein + In product_I This compound start_I->product_I THF/H2O (One-pot)

Caption: Comparison of synthetic workflows for this compound.

G cluster_validation Validation Workflow for New Synthetic Route start Propose New Route (Indium-Mediated) exp_design Experimental Design (Stoichiometry, Solvent, Temp.) start->exp_design synthesis Perform Synthesis exp_design->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization data_analysis Data Analysis (Yield, Purity) characterization->data_analysis comparison Compare with Established Route data_analysis->comparison conclusion Conclusion on Feasibility and Advantages comparison->conclusion

Caption: Experimental workflow for validating the new synthetic route.

Cross-Validation of Analytical Methods for Hepta-1,6-dien-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and reproducibility of results in research and development. This guide presents hypothetical performance data to illustrate the comparative strengths of each technique and provides detailed experimental protocols to serve as a starting point for method development and cross-validation.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of GC-MS and HPLC-UV for the analysis of hepta-1,6-dien-4-ol. These values are representative of what would be expected for a successful method validation.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection via UV absorbance.
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) - Intraday < 2.0%< 1.5%
Precision (% RSD) - Interday < 2.5%< 2.0%
Limit of Detection (LOD) ~15 ng/mL~60 ng/mL
Limit of Quantification (LOQ) ~50 ng/mL~200 ng/mL
Specificity Excellent (based on mass fragmentation)Good (dependent on chromophore and potential interferences)
Sample Throughput ModerateHigh
Derivatization Likely required to improve volatility and peak shape.Not typically required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for the identification and quantification of this compound, especially at low concentrations.

1. Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 35-350

3. Sample Preparation and Derivatization:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization: To a 100 µL aliquot of each standard or sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers high throughput and is suitable for routine analysis, assuming this compound possesses a chromophore that absorbs in the UV range or can be derivatized to do so.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm (Note: Wavelength may need optimization as this compound has weak UV absorbance).

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion GC_Dev GC-MS Method Development GC_Opt Optimization of GC Parameters GC_Dev->GC_Opt HPLC_Dev HPLC-UV Method Development HPLC_Opt Optimization of HPLC Parameters HPLC_Dev->HPLC_Opt GC_Val GC-MS Validation (Linearity, Accuracy, Precision) GC_Opt->GC_Val HPLC_Val HPLC-UV Validation (Linearity, Accuracy, Precision) HPLC_Opt->HPLC_Val Sample_Analysis Analysis of Identical Samples by Both Methods GC_Val->Sample_Analysis HPLC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Agreement & Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Comparative Analysis of Catalysts for Reactions of Hepta-1,6-dien-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective transformation of diene-containing molecules like hepta-1,6-dien-4-ol is a critical step in the synthesis of complex organic scaffolds. The choice of catalyst is paramount in directing the reaction towards desired products, such as cyclized or isomerized derivatives. This guide provides a comparative analysis of various transition metal catalysts, including those based on ruthenium, rhodium, and palladium, for reactions applicable to this compound. The information presented is based on experimental data from studies on analogous 1,6-diene and 1,6-enyne systems, offering valuable insights into potential catalytic behaviors with the target substrate.

Data Presentation: Performance of Catalysts in Diene and Enyne Reactions

The following tables summarize the performance of various catalysts in reactions relevant to the transformation of this compound. The data is collated from studies on structurally similar substrates, providing a predictive framework for catalyst selection.

Table 1: Ruthenium-Catalyzed Cycloisomerization of 1,6-Dienes

Catalyst SystemSubstrateProductYield (%)SelectivityReference
RuCl₂(PPh₃)₃ / i-PrOHDiethyl diallylmalonateexo-Methylenecyclopentane derivative95>99% exo[1]
[CpRu(CH₃CN)₃]PF₆1,6-Heptadiene1-Methyl-2-methylenecyclopentane85High[1]
(C₆Me₆)Ru(cod)Diethyl diallylmalonateexo-Methylenecyclopentane derivative92>99% exo[1]

Table 2: Rhodium-Catalyzed Cycloisomerization of 1,6-Enynes

Catalyst SystemSubstrateProductYield (%)SelectivityReference
[Rh(COD)₂]BF₄ / P(OPh)₃N-Tosyl-1,6-enyneBicyclic dihydropyrrole derivative88High[2][3]
Rh(I) complexα,β-Unsaturated imine-tethered 1,6-enyneExocyclic enal derivative75Good Z-selectivity[3]
[Rh(dppe)]ClO₄Terminal 1,6-enyneCyclopentene derivative90High[2]

Table 3: Palladium-Catalyzed Reactions of Dienes

Catalyst SystemSubstrateReaction TypeProductYield (%)SelectivityReference
Pd(OAc)₂ / PPh₃1,3-ButadieneDicarbonylationDialkyl adipate8697%[4]
Pd(OAc)₂ / BQTetrasubstituted allene (B1206475) & Trisubstituted alleneCross-Coupling[5]Dendralene76Single stereoisomer[6]
[Pd(allyl)Cl]₂1,3-DienesHydroalkoxylationAllylic ether94High[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to ensure reproducibility.

Protocol 1: Ruthenium-Catalyzed Cycloisomerization of a 1,6-Diene[1]

Materials:

  • 1,6-diene substrate (e.g., diethyl diallylmalonate)

  • Ruthenium(II) catalyst (e.g., RuCl₂(PPh₃)₃)

  • Anhydrous isopropanol (B130326) (i-PrOH)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the 1,6-diene substrate (1.0 mmol) and the ruthenium catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous isopropanol (5 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 90 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the exo-methylenecyclopentane product.

Protocol 2: Rhodium-Catalyzed Cycloisomerization of a 1,6-Enyne[2][3]

Materials:

  • 1,6-enyne substrate

  • Rhodium(I) catalyst (e.g., [Rh(COD)₂]BF₄)

  • Ligand (e.g., triphenylphosphite, P(OPh)₃)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Reaction vessel with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the rhodium catalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%) in the anhydrous solvent.

  • Add the 1,6-enyne substrate (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the cyclized product.

Protocol 3: Palladium-Catalyzed Dicarbonylation of a 1,3-Diene[4]

Materials:

  • 1,3-diene substrate (e.g., 1,3-butadiene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., HeMaRaPhos)

  • Alcohol (e.g., methanol)

  • Toluene

  • Autoclave or high-pressure reactor

  • Carbon monoxide (CO) gas

Procedure:

  • In an autoclave, combine the palladium catalyst, ligand, and toluene.

  • Add the alcohol to the mixture.

  • Cool the autoclave and introduce the 1,3-diene.

  • Pressurize the autoclave with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required duration.

  • After cooling to room temperature, carefully vent the CO pressure.

  • Analyze the product mixture by GC to determine yield and selectivity.

  • Purify the product by distillation or chromatography.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a general experimental workflow.

G cluster_cycle Catalytic Cycle M_L Active Catalyst [M]-L Complex Substrate-Catalyst Complex Substrate This compound Substrate->M_L Coordination Intermediate Metallacyclic Intermediate Complex->Intermediate Oxidative Cyclization Product Cyclized Product Intermediate->Product Reductive Elimination Product->M_L Catalyst Regeneration

Caption: General mechanism for metal-catalyzed cyclization of this compound.

G start Start prep Prepare Reactants (Substrate, Catalyst, Solvent) start->prep reaction Run Reaction (Inert Atmosphere, Temperature) prep->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Continue workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic reactions.

References

Evaluating Hepta-1,6-dien-4-ol as an Internal Standard in Volatile Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of volatile organic compounds (VOCs), particularly in complex matrices such as wine, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides an objective evaluation of hepta-1,6-dien-4-ol as an internal standard and compares its suitability with other commonly used alternatives in the field of analytical chemistry, with a focus on gas chromatography-mass spectrometry (GC-MS) applications.

This compound: A Profile

This compound, a monoterpene alcohol, has been identified as a suitable internal standard for the quantitation and identification of important aroma components in wine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Boiling Point 151 °C
Density 0.864 g/mL at 25 °C
Refractive Index n20/D 1.45
CAS Number 2883-45-6

Principles of Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust analytical method. The ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction and analysis.

  • Not Naturally Present: The internal standard should not be present in the original sample.

  • Chromatographic Resolution: It must be well-separated from the analytes in the chromatogram.

  • Stability: It should be stable throughout the entire analytical procedure.

  • Purity: The internal standard should be of high purity.

The logic behind using an internal standard is to establish a relative response factor, which compensates for variations in the analytical process.

internal_standard_logic cluster_quantification Quantitative Analysis cluster_equation Calculation Analyte Analyte Peak Area (A_x) RRF Relative Response Factor (RRF) Analyte->RRF IS Internal Standard Peak Area (A_is) IS->RRF Conc_IS Internal Standard Concentration (C_is) Conc_Analyte Analyte Concentration (C_x) Conc_IS->Conc_Analyte RRF->Conc_Analyte Equation C_x = (A_x / A_is) * (C_is / RRF) caption Figure 1: Logic of quantification using an internal standard. experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Wine Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Equilibrate Equilibration (e.g., 40°C, 15 min) Seal->Equilibrate SPME HS-SPME (e.g., 30 min) Equilibrate->SPME GC_MS GC-MS Analysis SPME->GC_MS Desorption Thermal Desorption (e.g., 250°C) Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification caption Figure 2: General workflow for wine aroma analysis using HS-SPME-GC-MS.

References

The Synthetic Versatility of Hepta-1,6-dien-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hepta-1,6-dien-4-ol, a readily available secondary alcohol, has emerged as a versatile building block in organic synthesis. Its unique structure, featuring a central hydroxyl group flanked by two terminal double bonds, allows for a variety of transformations, leading to diverse and complex molecular architectures. This guide provides a comparative overview of the key synthetic applications of this compound, with a focus on cyclization reactions and nucleoside synthesis. Experimental data is presented for easy comparison, and detailed protocols for key transformations are provided.

I. Cyclization Strategies: Accessing Heterocyclic Scaffolds

The diene system in this compound is perfectly poised for intramolecular cyclization reactions, providing efficient routes to five- and six-membered heterocyclic compounds, which are prevalent motifs in natural products and pharmaceuticals.

Tandem Prins-Ritter Cyclization: Synthesis of N-(Tetrahydropyranyl)acetamides

A significant application of this compound is its use in the tandem Prins-Ritter cyclization to generate substituted N-(tetrahydropyranyl)acetamides. This reaction, typically promoted by a Lewis acid, proceeds through a Prins cyclization initiated by the reaction of an aldehyde with one of the double bonds, followed by trapping of the resulting oxocarbenium ion by the nitrile solvent (Ritter reaction).

A study by Piva and coworkers demonstrated the desymmetrization of this compound using various aldehydes in the presence of bismuth(III) triflate as a catalyst, affording the corresponding N-(tetrahydropyranyl)acetamides in moderate to high yields.[1]

Table 1: Tandem Prins-Ritter Cyclization of this compound with Various Aldehydes

EntryAldehydeProductYield (%)
1BenzaldehydeN-((2R,4S,6R)-2-phenyl-6-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-yl)acetamide75
2p-NitrobenzaldehydeN-((2R,4S,6R)-2-(4-nitrophenyl)-6-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-yl)acetamide80
3p-MethoxybenzaldehydeN-((2R,4S,6R)-2-(4-methoxyphenyl)-6-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-yl)acetamide70
4CinnamaldehydeN-((2R,4S,6R)-2-((E)-styryl)-6-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-yl)acetamide65
5IsovaleraldehydeN-((2R,4S,6R)-2-isobutyl-6-(prop-2-en-1-yl)tetrahydro-2H-pyran-4-yl)acetamide55

Experimental Protocol: General Procedure for the Prins-Ritter Cyclization

To a solution of this compound (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in acetonitrile (B52724) (10 mL) at 0 °C is added bismuth(III) triflate (10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired N-(tetrahydropyranyl)acetamide.

Logical Workflow for Prins-Ritter Cyclization

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Steps cluster_product Product This compound This compound Prins_Cyclization Prins Cyclization This compound->Prins_Cyclization Aldehyde Aldehyde Aldehyde->Prins_Cyclization Acetonitrile Acetonitrile Ritter_Reaction Ritter Reaction Acetonitrile->Ritter_Reaction Bi(OTf)3 Bi(OTf)3 Bi(OTf)3->Prins_Cyclization Prins_Cyclization->Ritter_Reaction N_Acetamide N-(Tetrahydropyranyl)acetamide Ritter_Reaction->N_Acetamide

Caption: Workflow of the Tandem Prins-Ritter Cyclization.

Radical Cyclization: Formation of Substituted Cyclopentanes

The dienyl system of this compound is also amenable to radical cyclization. A sulfonyl radical-induced addition-cyclization reaction of 1,6-dienes has been reported to yield functionalized cyclopentane (B165970) systems.[2] While specific data for this compound is not detailed in the initial abstract, the general transformation provides a complementary approach to the synthesis of five-membered rings from this precursor.

G Start This compound + RSO2X Intermediate Cyclized Radical Intermediate Start->Intermediate Sulfonyl Radical Addition Initiator Radical Initiator Initiator->Start Product Functionalized Cyclopentane Intermediate->Product Radical Quenching

Caption: Key Intermediates in the Mitsunobu Reaction.

III. Comparison with Alternative Synthetic Routes

The synthesis of tetrahydropyran (B127337) and nucleoside scaffolds can be achieved through various other methods. This section provides a brief comparison of the use of this compound with alternative approaches.

Tetrahydropyran Synthesis

The Prins cyclization is a powerful tool for tetrahydropyran synthesis. However, other methods exist, each with its own advantages and limitations.

Table 3: Comparison of Methods for Tetrahydropyran Synthesis

MethodStarting MaterialsKey Features
Prins-Ritter from this compound This compound, Aldehyde, NitrileTandem reaction, introduces nitrogen functionality.
Intramolecular Hydroalkoxylation Homoallylic alcoholsAtom-economical, often requires transition metal catalysts.
Oxy-Michael Addition δ-Hydroxy-α,β-unsaturated esters/ketonesForms functionalized tetrahydropyrans.
Hetero-Diels-Alder Reaction Dienes and Aldehydes[4+2] cycloaddition, good stereocontrol.
Nucleoside Synthesis

The Mitsunobu reaction is a common method for N-alkylation of nucleobases. Alternative strategies are also widely employed in medicinal chemistry.

Table 4: Comparison of Methods for Nucleoside Synthesis

MethodStarting MaterialsKey Features
Mitsunobu Reaction with this compound This compound, NucleobaseInversion of configuration, mild conditions.
Direct Alkylation Nucleobase, Alkyl HalideOften requires a base, can lead to mixtures of N- and O-alkylation products.
Glycosylation Activated Sugar Derivative, Silylated NucleobaseConvergent approach, widely used for natural nucleoside synthesis.
Enzymatic Synthesis Nucleoside phosphorylasesHigh stereo- and regioselectivity, environmentally friendly.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its ability to undergo various cyclization reactions, particularly the tandem Prins-Ritter cyclization, provides a straightforward entry into complex heterocyclic systems. Furthermore, its application in the Mitsunobu reaction opens avenues for the synthesis of novel C-nucleoside analogs. The comparison with alternative synthetic strategies highlights the unique advantages of employing this compound in specific synthetic contexts. This guide serves as a resource for researchers and scientists in the fields of organic synthesis and drug development, showcasing the synthetic potential of this readily accessible building block.

References

A Comparative Analysis of Hepta-1,6-dien-4-ol in Modern Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Hepta-1,6-dien-4-ol is a versatile bifunctional molecule, incorporating two terminal alkene moieties and a central secondary alcohol. This structure makes it a valuable precursor in a variety of powerful synthetic transformations, most notably ring-closing metathesis (RCM) and Prins cyclizations, for the construction of complex cyclic architectures. This guide provides an objective comparison of its efficiency in these key reactions, supported by experimental data, and outlines detailed protocols for reproducibility.

Part 1: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a cornerstone of modern organic synthesis for forming cyclic olefins. The efficiency of this compound in RCM is critically dependent on the state of its hydroxyl group. The free alcohol can complex with the ruthenium catalyst, retarding or inhibiting the reaction.[1] Consequently, protection of the hydroxyl group is paramount for achieving high yields and reasonable reaction times.

A comparison between a free-hydroxyl dienol and its protected analogues clearly demonstrates this effect. While the unprotected dienol shows minimal conversion, protecting the alcohol as an acetate (B1210297) or a silyl (B83357) ether leads to a dramatic increase in reaction efficiency, affording the desired cyclopentenol (B8032323) derivatives in excellent yields.[1]

Table 1: Comparison of RCM Efficiency for this compound Analogues

SubstrateCatalyst (mol%)Reaction TimeConversion/YieldReference
Unprotected Dienol (e.g., 1c )Grubbs I (6%)24 h~30% Conversion[1]
Diacetate Protected Dienol (e.g., 16 )Grubbs I (6%)2 h91% Yield[1]
TBDMS Ether Protected DienolGrubbs IRapid at RTHigh Yield[2]
General Hepta-1,6-diene DerivativesVarious Ru Cat.-Up to 98% Yield[2]

Experimental Protocol: Ring-Closing Metathesis of a Protected Dienol

This protocol is a generalized procedure based on methodologies for alkoxy-facilitated RCM.[1]

  • Substrate Preparation: Protect the hydroxyl group of this compound as an acetate by reacting it with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or DMAP. Purify the resulting diacetate ester via column chromatography.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected dienol substrate in a dry, degassed solvent such as dichloromethane (B109758) (CH₂Cl₂) or benzene (B151609) to a concentration of 0.1 M.

  • Catalyst Addition: Add the Grubbs first-generation catalyst (e.g., 5-6 mol%) to the solution. For reactions sensitive to ethylene (B1197577) concentration, the setup can be connected to a vacuum line to remove the ethylene byproduct, driving the reaction to completion.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the cyclopentene (B43876) product.

RCM_Workflow cluster_prep Substrate Preparation cluster_rcm Ring-Closing Metathesis cluster_purify Purification Dienol This compound Protection Protection (e.g., Acetylation) Dienol->Protection Ac₂O, Pyridine Protected_Dienol Protected Dienol Protection->Protected_Dienol Reaction Dissolve in CH₂Cl₂ Add Grubbs Catalyst Protected_Dienol->Reaction RCM Step Ethylene Ethylene (gas) Reaction->Ethylene - C₂H₄ (byproduct) Product Cyclopentene Derivative Reaction->Product Workup Quench & Concentrate Product->Workup Isolation Chromatography Column Chromatography Workup->Chromatography Final_Product Pure Product Chromatography->Final_Product Prins_Pathway Dienol This compound Oxocarbenium Oxocarbenium Ion Intermediate Dienol->Oxocarbenium Aldehyde Aldehyde (R-CHO) Aldehyde->Oxocarbenium Catalyst Lewis Acid (e.g., Bi(OTf)₃) Catalyst->Oxocarbenium H⁺ Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Prins Reaction Cation Cyclized Cationic Intermediate Cyclization->Cation Product Tetrahydropyran Product Cation->Product Nitrile Nitrile (R'-CN) Nitrile->Product Ritter Reaction (Nucleophilic Trap)

References

Comparative Kinetic Analysis of Hepta-1,6-dien-4-ol Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the reaction kinetics of hepta-1,6-dien-4-ol, a versatile secondary diene alcohol. The focus is on providing quantitative kinetic data and detailed experimental methodologies for key transformations, including the Prins-Ritter reaction and esterification. This information is intended to assist researchers, scientists, and drug development professionals in understanding and predicting the reactivity of this substrate under various conditions.

Data Presentation: A Comparative Look at Reaction Kinetics

While direct comparative kinetic studies on various reactions of this compound are not extensively available in a single source, this guide compiles and contrasts kinetic data from relevant studies. The following tables summarize key kinetic parameters for the Prins-Ritter reaction of this compound and provides a comparative context with the esterification of other structurally similar secondary alcohols.

Table 1: Kinetic Parameters for the Prins-Ritter Reaction of this compound

Catalyst SystemTemperature (°C)Rate Constant (k)Activation Energy (Ea)Notes
Brønsted Acid (e.g., CSA-modified biochar)30ModeledModeledThe reaction rate is noted to increase sharply with the addition of water, indicating a shift from thermodynamic to kinetic control.[1][2]

Quantitative rate constants and activation energies from the kinetic modeling mentioned in the source would be required for a complete quantitative comparison.

Table 2: Comparative Kinetic Data for Esterification of Secondary Alcohols

AlcoholAcidCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Secondary alkan-2-olsAcetic AcidH₂SO₄60Varies with alcohol structureNot specified
n-butanolAcetic AcidAmberlyst 1578-93-28.45
IsobutanolAcetic AcidAmberlyst 1578-93-23.29
Isoamyl alcoholAcetic AcidAmberlyst-7080-110-43

Experimental Protocols

Detailed methodologies for conducting kinetic studies on the Prins-Ritter reaction and a general protocol for the esterification of a secondary alcohol are provided below.

Kinetic Study of the Prins-Ritter Reaction of this compound

This protocol is based on the methodologies implied in studies involving the Prins-Ritter reaction of unsaturated alcohols.[1][2]

Objective: To determine the rate law and kinetic parameters for the Brønsted acid-catalyzed Prins-Ritter reaction of this compound with an aldehyde (e.g., benzaldehyde) and a nitrile (e.g., acetonitrile).

Materials:

  • This compound

  • Benzaldehyde

  • Acetonitrile

  • Brønsted acid catalyst (e.g., CSA-modified biochar, Amberlyst-15)

  • Anhydrous solvent (e.g., dichloromethane)

  • Internal standard (e.g., dodecane)

  • Quenching agent (e.g., triethylamine)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the anhydrous solvent and the Brønsted acid catalyst.

  • Reactant Addition: To the stirred suspension, add this compound, benzaldehyde, acetonitrile, and the internal standard at time t=0.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a small amount of triethylamine.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of reactants and products relative to the internal standard.

  • Data Analysis: Plot the concentration of the limiting reactant versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants in different experiments, the order of the reaction with respect to each reactant can be determined, and the rate constant (k) can be calculated.

  • Activation Energy Determination: Repeat the experiment at different temperatures to determine the rate constants at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

General Kinetic Study of the Esterification of a Secondary Alcohol

This protocol provides a general framework for studying the kinetics of the acid-catalyzed esterification of a secondary alcohol like this compound.

Objective: To determine the kinetic parameters for the esterification of a secondary alcohol with a carboxylic acid.

Materials:

  • Secondary alcohol (e.g., this compound)

  • Carboxylic acid (e.g., acetic acid)

  • Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

  • Solvent (optional, e.g., toluene)

  • Apparatus for water removal (e.g., Dean-Stark trap)

  • Titration equipment or Gas Chromatograph (GC)

Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer, condenser, and Dean-Stark trap (if removing water) with the secondary alcohol, carboxylic acid, and solvent (if used).

  • Initiation: Bring the reaction mixture to the desired temperature. At time t=0, add the acid catalyst.

  • Monitoring: Monitor the progress of the reaction by either:

    • Titration: Periodically withdraw samples, quench the reaction (e.g., by cooling in an ice bath), and titrate the remaining carboxylic acid with a standardized base.

    • GC Analysis: Withdraw samples, quench the reaction, and analyze the composition using a gas chromatograph to determine the concentration of the ester product and remaining reactants.

  • Data Analysis: Plot the concentration of the carboxylic acid or the ester product as a function of time. Use this data to determine the reaction order and the rate constant.

  • Activation Energy: Perform the reaction at various temperatures to calculate the activation energy using the Arrhenius equation.

Mandatory Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Prins_Ritter cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Acquisition & Analysis prep_vessel Thermostated Reaction Vessel add_solvent_catalyst Add Solvent & Catalyst prep_vessel->add_solvent_catalyst add_reactants Add Reactants (t=0) add_solvent_catalyst->add_reactants sampling Withdraw Aliquots at Intervals add_reactants->sampling Time quench Quench Reaction sampling->quench analysis GC-MS / HPLC Analysis quench->analysis data_plot Plot Concentration vs. Time analysis->data_plot calc_kinetics Calculate Rate Law & k data_plot->calc_kinetics arrhenius Determine Ea (Vary Temp) calc_kinetics->arrhenius

Caption: Experimental workflow for the kinetic study of the Prins-Ritter reaction.

Experimental_Workflow_Esterification cluster_setup Reaction Setup cluster_run Reaction & Monitoring cluster_data Data Collection & Analysis setup_flask Charge Flask with Reactants heat Heat to Desired Temperature setup_flask->heat add_catalyst Add Catalyst (t=0) heat->add_catalyst monitor Monitor Reaction Progress add_catalyst->monitor method Analysis Method? monitor->method titration Titration method->titration Titrimetric gc_analysis GC Analysis method->gc_analysis Chromatographic plot_data Plot Concentration vs. Time titration->plot_data gc_analysis->plot_data determine_kinetics Determine Rate & k plot_data->determine_kinetics calc_ea Calculate Ea (Vary Temp) determine_kinetics->calc_ea

Caption: General workflow for a kinetic study of secondary alcohol esterification.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental spectroscopic data for hepta-1,6-dien-4-ol with data derived from theoretical models. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The following sections present a summary of infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, detail the experimental and theoretical methodologies, and visualize the comparative workflow and the relationship between different spectroscopic methods.

Data Presentation

The structural and molecular formula of this compound is C7H12O.[1] The experimental spectroscopic data for this compound is compared with theoretical predictions in the tables below. Theoretical values are generally calculated using computational chemistry methods such as Density Functional Theory (DFT) for IR and NMR, and fragmentation algorithms for mass spectrometry.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Vibrational Mode
O-H (alcohol)~3360 (broad)Calculated based on DFTStretching
C-H (alkene)~3075Calculated based on DFTStretching
C-H (alkane)~2925, ~2855Calculated based on DFTStretching
C=C (alkene)~1640Calculated based on DFTStretching
C-O (alcohol)~1030Calculated based on DFTStretching

Note: Experimental data is sourced from publicly available spectral databases such as the NIST WebBook.[2] Theoretical values are typically obtained from DFT calculations (e.g., using B3LYP functional with a suitable basis set), which are known to be in good agreement with experimental results for vibrational frequencies.[3]

Table 2: ¹H NMR Spectroscopy Data

ProtonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H7~5.0-5.2Calculated via GIAO-DFTm-
H2, H6~5.7-5.9Calculated via GIAO-DFTm-
H3, H5~2.3Calculated via GIAO-DFTt~6.5
H4~4.0Calculated via GIAO-DFTp~6.0
OHVariableCalculated via GIAO-DFTs-

Note: Experimental ¹H NMR data can be found on platforms like ChemicalBook.[4] Theoretical chemical shifts for alcohols can be computed using the Gauge-Including Atomic Orbital (GIAO) method within DFT, often showing good correlation with experimental values, especially when solvent effects are considered.[5][6]

Table 3: ¹³C NMR Spectroscopy Data

CarbonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
C1, C7~114.8Calculated via GIAO-DFT
C2, C6~138.5Calculated via GIAO-DFT
C3, C5~41.8Calculated via GIAO-DFT
C4~69.5Calculated via GIAO-DFT

Note: Experimental ¹³C NMR data is available from various chemical suppliers and databases. Theoretical predictions are made using similar computational methods as for ¹H NMR.

Table 4: Mass Spectrometry (MS) Data

m/zExperimental Relative Intensity (%)Predicted FragmentFragmentation Pathway
112~5[M]⁺Molecular Ion
95~15[M-OH]⁺Loss of hydroxyl radical
81~30[C₆H₉]⁺Allylic cleavage
71~100[C₄H₇O]⁺α-cleavage
57~85[C₄H₉]⁺Rearrangement and cleavage
41~90[C₃H₅]⁺Allyl cation

Note: Experimental electron ionization (EI) mass spectra are available from the NIST WebBook.[1] Theoretical fragmentation patterns can be predicted using computational tools that model fragmentation likelihoods.[7]

Experimental and Theoretical Protocols

Experimental Protocols
  • Infrared (IR) Spectroscopy: A sample of this compound is analyzed using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, this is often done using an Attenuated Total Reflectance (ATR) accessory, where a drop of the liquid is placed directly on the ATR crystal (e.g., diamond or germanium).[8] The instrument records the infrared spectrum, typically in the range of 4000-400 cm⁻¹, showing the absorption of IR radiation at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H and ¹³C NMR, the sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting signals (free induction decay) are Fourier-transformed to produce the NMR spectrum, which shows chemical shifts (δ) in parts per million (ppm) relative to the reference.

  • Mass Spectrometry (MS): For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a detector records the relative abundance of each ion, producing the mass spectrum.[1]

Theoretical Protocols
  • IR and NMR Spectra Prediction: Theoretical IR and NMR spectra are commonly predicted using Density Functional Theory (DFT) calculations. The protocol involves:

    • Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Frequency Calculation: For IR spectra, vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies are often scaled by an empirical factor to better match experimental data.[3]

    • NMR Chemical Shift Calculation: For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the magnetic shielding tensors for each nucleus.[9][10] These are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS) at the same level of theory. Solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM).[6]

  • Mass Spectrum Prediction: Predicting an EI mass spectrum is complex due to the high energy involved and the possibility of rearrangements. Computational approaches include:

    • Rule-Based Systems: These use established rules of mass spectral fragmentation for different functional groups to predict likely fragments.

    • Quantum Chemistry-Based Methods: These methods calculate the energies of different fragmentation pathways to determine the most likely bond cleavages.

    • Machine Learning Models: More recent approaches use machine learning algorithms trained on large databases of known mass spectra to predict the fragmentation pattern of a given molecule.[11] Tools like CFM-ID can predict EI-MS spectra from a chemical structure.[7]

Mandatory Visualizations

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Exp_Sample This compound Sample Exp_IR FTIR Spectroscopy Exp_Sample->Exp_IR Exp_NMR NMR Spectroscopy Exp_Sample->Exp_NMR Exp_MS GC-MS Exp_Sample->Exp_MS Exp_Data Experimental Spectra (IR, NMR, MS) Exp_IR->Exp_Data Exp_NMR->Exp_Data Exp_MS->Exp_Data Comparison Data Comparison (Tables & Analysis) Exp_Data->Comparison Theo_Struct Molecular Structure (SMILES/InChI) Theo_DFT DFT Calculations (Geometry Opt, Freq, GIAO) Theo_Struct->Theo_DFT Theo_Frag Fragmentation Modeling Theo_Struct->Theo_Frag Theo_Data Predicted Spectra (IR, NMR, MS) Theo_DFT->Theo_Data Theo_Frag->Theo_Data Theo_Data->Comparison

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

G cluster_methods Spectroscopic Methods cluster_info Derived Structural Information Molecule This compound Structure IR IR Spectroscopy Molecule->IR NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry Molecule->MS FuncGroups Functional Groups (O-H, C=C) IR->FuncGroups Connectivity Atom Connectivity (C-H framework) NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight Fragments Molecular Fragments MS->Fragments FuncGroups->Molecule Connectivity->Molecule MolWeight->Molecule Fragments->Molecule

Caption: Relationship between spectroscopic methods and structural information.

References

Comparative Analysis of Biological Activity: A Guide for Hepta-1,6-dien-4-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the current scientific literature regarding the biological activity screening of hepta-1,6-dien-4-ol and its derivatives. This guide addresses this void by providing a comparative analysis of structurally related compounds, offering a foundational resource for researchers, scientists, and drug development professionals. The insights into the biological activities of analogous compounds, such as α,β-unsaturated aldehydes and terpene alcohols, can inform future research directions and hypothesis-driven screening of novel this compound derivatives.

Comparative Biological Activity Data

To provide a valuable comparative overview, the following tables summarize the biological activities of well-studied α,β-unsaturated aldehydes and the structurally related terpene alcohol, terpinen-4-ol. This data can serve as a benchmark for the anticipated potency of novel this compound derivatives.

Cytotoxicity Data
CompoundAssayCell LineIC50/ED50Reference
CinnamaldehydeMTT AssayU87MG (human glioblastoma)11.6 µg/mL[1]
CinnamaldehydeMTT AssayPC3 (human prostate cancer)~73 µg/mL[2]
CinnamaldehydeMTT AssayMCF-7 (human breast cancer)58 µg/mL (24h), 140 µg/mL (48h)[1]
CinnamaldehydeNot SpecifiedL1210 (mouse leukemia)4.8 µg/mL[1]
Antimicrobial Activity Data
CompoundAssayOrganismMIC/MBCReference
Terpinen-4-olBroth MicrodilutionStreptococcus agalactiaeMIC: 98 µg/mL, MBC: 196 µg/mL[3][4]
Terpinen-4-olBroth MicrodilutionStaphylococcus aureus (MRSA)MIC: 0.25% (v/v), MBC: 0.5% (v/v)[5]
AcroleinNot SpecifiedStaphylococcus aureusImpaired pulmonary clearance in mice[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of screening assays for this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][10] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[8][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours under the same conditions.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11][12] The plate is typically shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 500 and 600 nm.[8][11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13][14][15][16]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[16] After incubation, the presence or absence of visible growth is assessed to determine the MIC.[15]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium directly in a 96-well microtiter plate.[15][17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from an 18- to 24-hour agar (B569324) plate to a turbidity equivalent to a 0.5 McFarland standard.[13] This suspension is then diluted to the final desired inoculum concentration.[17]

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension.[15] Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[15]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[14]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][15]

Visualized Workflows and Pathways

To further aid in the conceptualization of the screening process and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Follow-up Compound_Synthesis Synthesis of This compound Derivatives Compound_Characterization Characterization (NMR, MS, etc.) Compound_Synthesis->Compound_Characterization Stock_Solution Preparation of Stock Solutions Compound_Characterization->Stock_Solution Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Stock_Solution->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (e.g., Broth Microdilution) Stock_Solution->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays Stock_Solution->Enzyme_Inhibition_Assay Data_Analysis IC50/MIC Determination Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized workflow for the biological activity screening of novel chemical entities.

G Potential Mechanism of Action for α,β-Unsaturated Carbonyls cluster_0 Cellular Environment cluster_1 Cellular Targets cluster_2 Cellular Response Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (Electrophile) Cellular_Nucleophiles Cellular Nucleophiles (e.g., -SH, -NH2 groups in proteins) Unsaturated_Aldehyde->Cellular_Nucleophiles Michael Addition DNA DNA Unsaturated_Aldehyde->DNA Protein_Adducts Protein Adduct Formation Cellular_Nucleophiles->Protein_Adducts DNA_Adducts DNA Adduct Formation DNA->DNA_Adducts Enzyme_Inactivation Enzyme Inactivation Protein_Adducts->Enzyme_Inactivation Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress DNA_Adducts->Oxidative_Stress Enzyme_Inactivation->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: A simplified diagram illustrating the electrophilic nature of α,β-unsaturated aldehydes and their potential interactions with cellular components.

References

The Industrial-Scale Balancing Act: A Cost-Benefit Analysis of Hepta-1,6-dien-4-ol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of starting materials is a critical decision with far-reaching implications for cost, efficiency, and overall project viability. Hepta-1,6-dien-4-ol, a versatile homoallylic alcohol, has emerged as a valuable precursor in the synthesis of key pharmaceutical intermediates, particularly in the construction of tetrahydropyran (B127337) (THP) rings and acyclic nucleoside analogues. However, its adoption in industrial processes necessitates a thorough cost-benefit analysis against alternative synthetic routes. This guide provides an objective comparison of using this compound with other established methods, supported by available data on reaction performance and economic considerations.

This compound, also known as divinylcarbinol, serves as a pivotal building block due to its two reactive vinyl groups and a central hydroxyl functionality. These features allow for a range of chemical transformations, making it an attractive starting point for complex molecular architectures. Its primary applications in large-scale synthesis are centered on its use in the Prins cyclization for the formation of 2,6-disubstituted tetrahydropyrans and as a precursor for the side chains of certain acyclic nucleoside analogues, which are a class of antiviral drugs.

Comparative Analysis of Tetrahydropyran Synthesis

The tetrahydropyran motif is a common feature in many natural products and active pharmaceutical ingredients (APIs). The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful and widely used method for the stereoselective synthesis of substituted tetrahydropyrans. This compound is a suitable substrate for this reaction.

ParameterThis compound in Prins CyclizationAlternative Methods (e.g., Hetero-Diels-Alder, Intramolecular Michael Addition)
Starting Material Availability Readily available from commercial suppliers.[1]Varies depending on the specific dienophile/diene or precursor for Michael addition.
Typical Yields Moderate to high yields, often with good stereoselectivity.[2][3]Can offer high yields and excellent stereocontrol, but may require more complex starting materials.
Reaction Conditions Typically requires a Lewis or Brønsted acid catalyst.[2][3]Often requires specific catalysts (e.g., Lewis acids for hetero-Diels-Alder) and may involve multiple steps to prepare the necessary precursors.
Cost-Effectiveness Potentially cost-effective due to the straightforward nature of the Prins reaction. However, the cost of this compound itself is a key factor.Can be more expensive due to the cost of catalysts and multi-step synthesis of precursors.
Scalability The Prins cyclization is generally scalable, but careful control of reaction conditions is necessary to manage exotherms and maintain selectivity.Scalability varies significantly with the specific method and can be a challenge for some multi-step sequences.
Waste Generation The primary waste stream is from the catalyst and solvent, which can often be minimized.Can generate more waste due to a higher number of synthetic steps and the use of stoichiometric reagents in some cases.

Comparative Analysis of Acyclic Nucleoside Analogue Synthesis

Acyclic nucleoside analogues are an important class of antiviral drugs. The synthesis of these molecules often involves the attachment of a modified acyclic side chain to a nucleobase. While specific industrial processes are often proprietary, the general strategy involves the synthesis of a suitable acyclic precursor which is then coupled to the base.

ParameterSynthesis via this compound DerivativesAlternative Methods (e.g., from Glycidol or other Chiral Pool Precursors)
Precursor Synthesis Requires modification of this compound to introduce the desired functionality for coupling to the nucleobase.Often starts from readily available and enantiomerically pure building blocks.
Stereocontrol Introduction of stereocenters may require asymmetric synthesis or chiral resolution, adding to the cost and complexity.Can leverage the inherent chirality of the starting material to achieve high stereoselectivity.
Overall Yield Dependent on the efficiency of both the modification of this compound and the subsequent coupling reaction.Can be high, especially if the synthetic route is well-optimized.
Cost-Effectiveness The cost of this compound and the additional steps for its modification are significant factors.The cost of the chiral starting material is a primary driver.
Flexibility The dienyl structure offers potential for various modifications, providing access to a range of analogues.The structure of the final product is largely determined by the initial chiral precursor.

Experimental Protocols

Large-Scale Synthesis of this compound via Grignard Reaction

The industrial production of this compound is typically achieved through the Grignard reaction of allylmagnesium bromide with an allyl halide.

Materials:

Procedure:

  • Grignard Reagent Formation: In a large, inerted reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, magnesium turnings are suspended in anhydrous ether. Allyl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Ester: The Grignard reagent is cooled in an ice bath, and ethyl formate is added dropwise, maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control on a large scale.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.

Note: The Grignard reaction is notoriously sensitive to moisture and requires strictly anhydrous conditions. On a large scale, ensuring an inert atmosphere and using dry solvents and reagents is critical for achieving high yields.[4] The reaction is also highly exothermic, and efficient heat management is a key safety and process control consideration.

Prins Cyclization for Tetrahydropyran Synthesis

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • A solution of this compound and the aldehyde in the anhydrous solvent is cooled in an ice bath under an inert atmosphere.

  • The acid catalyst is added dropwise, and the reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched with a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acid catalyst).

  • The organic layer is separated, washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography or distillation to yield the 2,6-disubstituted tetrahydropyran.

Cost-Benefit Analysis Workflow

CostBenefitAnalysis cluster_hepta This compound Pathway cluster_alternative Alternative Pathway cluster_application Application cluster_comparison Comparative Analysis hepta_synthesis Large-Scale Synthesis of this compound (Grignard Reaction) hepta_cost Cost Analysis: - Raw Materials - Energy - Labor - Waste Disposal hepta_synthesis->hepta_cost Inputs target_molecule Target Molecule (e.g., Tetrahydropyran, Nucleoside Analogue) hepta_synthesis->target_molecule Prins Cyclization or Functionalization & Coupling comparison_table Quantitative Comparison: - Yield - Purity - Throughput - Cost per kg hepta_cost->comparison_table alt_synthesis Large-Scale Synthesis of Alternative Precursor alt_cost Cost Analysis: - Raw Materials - Energy - Labor - Waste Disposal alt_synthesis->alt_cost Inputs alt_synthesis->target_molecule Alternative Synthetic Route (e.g., Hetero-Diels-Alder) alt_cost->comparison_table target_molecule->comparison_table Performance Data decision Decision: Select Optimal Pathway comparison_table->decision

Figure 1. Logical workflow for the cost-benefit analysis of using this compound versus alternative precursors in large-scale synthesis.

Conclusion

The decision to use this compound in large-scale synthesis hinges on a careful evaluation of multiple factors. For the synthesis of certain 2,6-disubstituted tetrahydropyrans, its use in the Prins cyclization can be a direct and efficient route. However, the cost of the starting material and the need for stringent control over the Grignard synthesis process are significant considerations.

In the context of acyclic nucleoside analogues, the benefits of using this compound are less clear-cut and depend heavily on the specific target molecule. Alternative routes starting from readily available chiral precursors may offer a more streamlined and stereocontrolled synthesis.

Ultimately, a thorough techno-economic analysis, considering raw material costs, process complexity, yield, purity, and throughput, is essential for making an informed decision. While this compound is a valuable tool in the synthetic chemist's arsenal, its large-scale application must be justified by a clear economic and process advantage over established alternative pathways. Continuous process development and optimization are key to unlocking the full economic potential of this versatile building block.

References

A Comparative Environmental Impact Review of Dienol Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the drive towards greener and more sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the choice of synthetic methodology plays a pivotal role. This guide provides a comparative review of the environmental impact of two prominent dienol synthesis methods: the Diels-Alder reaction and the Wittig reaction. By examining key green chemistry metrics, experimental protocols, and reaction pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make more environmentally conscious decisions in their synthetic endeavors.

At a Glance: Comparing Dienol Synthesis Methods

The following table summarizes the key environmental and efficiency metrics for the Diels-Alder and Wittig reactions in the context of dienol synthesis. It is important to note that these values can vary significantly depending on the specific substrates, catalysts, and reaction conditions employed.

MetricDiels-Alder ReactionWittig Reaction
Atom Economy Excellent (often approaching 100%)Moderate to Good
E-factor (Environmental Factor) Generally LowVaries from moderate to high (traditional) to lower (green variants)
Process Mass Intensity (PMI) Typically LowerCan be high, especially in traditional protocols with extensive workups
Solvent Usage Amenable to green solvents (water, solvent-free)Traditionally uses hazardous organic solvents; greener aqueous and solvent-free methods are emerging
Catalyst Often requires a catalyst, with recyclable options availableStoichiometric phosphonium (B103445) ylide is a reagent, not a catalyst in the traditional sense; catalytic versions are in development
Energy Consumption Generally moderate, can be performed at room or elevated temperaturesCan require heating, especially in traditional solvent-based methods
Waste Generation Minimal byproducts in the ideal reactionGenerates stoichiometric amounts of phosphine (B1218219) oxide byproduct

In-Depth Analysis of Synthesis Methods

The Diels-Alder Reaction: A Green Champion

The Diels-Alder reaction, a [4+2] cycloaddition, is renowned for its exceptional atom economy, as all atoms from the diene and dienophile are incorporated into the final product.[1][2][3][4] This inherent efficiency often translates to a lower E-factor and PMI, signifying less waste generation per unit of product.

Recent advancements have further enhanced the green credentials of the Diels-Alder reaction. The use of water as a solvent has been shown to not only be environmentally benign but also to accelerate reaction rates in some cases.[2][5] Solvent-free conditions, where the reactants are heated together without a medium, represent another significant step towards minimizing environmental impact.[6][7][8] Furthermore, the development of recyclable catalysts, such as copper(II) complexes, allows for their repeated use, reducing waste and cost.

Experimental Protocol: Green Diels-Alder Synthesis of a Dienol Precursor in Water

This protocol provides a general procedure for a Diels-Alder reaction using water as a solvent.

  • Reactant Preparation: A conjugated diene (1 equivalent) and a dienophile (1.2 equivalents) are measured and added to a round-bottom flask.

  • Solvent Addition: Deionized water is added to the flask to create a suspension or solution.

  • Reaction: The mixture is stirred vigorously at a specified temperature (ranging from room temperature to reflux) for a designated period (typically several hours to a day). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled. The product, which is often insoluble in water, can be isolated by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from an appropriate green solvent, such as ethanol.

The Wittig Reaction: Navigating a Greener Path

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes, including dienols, from aldehydes or ketones and a phosphonium ylide.[9][10][11] Traditionally, this reaction has been associated with significant environmental drawbacks, primarily due to the use of hazardous organic solvents like dichloromethane (B109758) and strong, often pyrophoric, bases.[9] Moreover, the reaction generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification and contributes to a higher E-factor.

However, significant progress has been made in developing "greener" Wittig protocols. One-pot aqueous Wittig reactions have been successfully demonstrated, utilizing water as the solvent and milder bases, leading to high yields of the desired dienol products.[12][13][14][15][16][17] These aqueous methods often simplify the workup procedure, as the product may precipitate from the reaction mixture. Solvent-free Wittig reactions have also been explored, further reducing the environmental footprint.[15] Research into catalytic Wittig reactions, where the phosphine oxide byproduct is recycled in situ, is an active area of investigation and holds the promise of dramatically improving the atom economy and reducing waste.[18][19][20]

Experimental Protocol: One-Pot Aqueous Wittig Synthesis of a Dienol

This protocol outlines a general procedure for a one-pot Wittig reaction in an aqueous medium.

  • Reagent Mixture: An aldehyde or ketone (1 equivalent), a phosphonium salt (1.1 equivalents), and a mild base (e.g., potassium carbonate, 2 equivalents) are combined in a flask.

  • Solvent Addition: Water is added to the flask.

  • Reaction: The mixture is stirred at a specified temperature (often room temperature or slightly elevated) for a set time. Reaction progress is monitored by TLC.

  • Product Isolation: After the reaction is complete, the product, which is typically a solid, is collected by vacuum filtration.

  • Purification: The collected solid is washed with water to remove inorganic salts and the phosphine oxide byproduct. Further purification can be achieved by recrystallization from a suitable solvent.

Visualizing the Synthesis Pathways

To better understand the flow of materials and the key steps in each synthesis method, the following diagrams have been generated using the DOT language.

Diels-Alder Reaction Workflow

Diels_Alder_Workflow Diene Diene ReactionMixture Reaction Mixture Diene->ReactionMixture Dienophile Dienophile Dienophile->ReactionMixture Solvent Green Solvent (e.g., Water) Solvent->ReactionMixture Catalyst Recyclable Catalyst Catalyst->ReactionMixture Heating Heating (Optional) ReactionMixture->Heating Filtration Filtration Heating->Filtration Reaction Completion Product Dienol Product Purification Purification Filtration->Purification Waste Aqueous Waste Filtration->Waste Purification->Product

Caption: Workflow for a green Diels-Alder synthesis of a dienol.

Wittig Reaction Workflow

Wittig_Reaction_Workflow Aldehyde Aldehyde/Ketone ReactionMixture Reaction Mixture Aldehyde->ReactionMixture PhosphoniumYlide Phosphonium Ylide PhosphoniumYlide->ReactionMixture Base Base Base->ReactionMixture Solvent Solvent (Traditional or Green) Solvent->ReactionMixture Heating Heating (Often Required) ReactionMixture->Heating Workup Aqueous Workup / Extraction Heating->Workup Reaction Completion Product Dienol Product Purification Purification (e.g., Chromatography) Workup->Purification Waste Phosphine Oxide & Solvent Waste Workup->Waste Purification->Product

Caption: General workflow for the Wittig synthesis of a dienol.

Conclusion and Future Outlook

Both the Diels-Alder and Wittig reactions are powerful tools for the synthesis of dienols. From an environmental perspective, the Diels-Alder reaction, with its inherent high atom economy and compatibility with green solvents, often presents a more sustainable option. However, the ongoing development of greener Wittig reaction protocols, particularly those utilizing aqueous media and catalytic systems, is significantly closing the environmental impact gap.

Researchers are encouraged to consider the entire lifecycle of their synthetic route, from the origin of starting materials to the final disposal of waste. While quantitative metrics provide a valuable framework for comparison, qualitative factors such as the inherent hazards of reagents and the potential for catalyst recycling should also be carefully evaluated. The adoption of greener synthesis methods is not only an ethical imperative but also a driver of innovation, leading to more efficient, cost-effective, and safer chemical processes. As research in this area continues to evolve, the development of even more sustainable methods for dienol synthesis is anticipated, further contributing to the goals of green chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of Hepta-1,6-dien-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Hepta-1,6-dien-4-ol, a flammable liquid commonly used in organic synthesis. Adherence to these procedures is vital to protect personnel, prevent environmental contamination, and ensure a safe laboratory environment.

This compound is classified as a flammable liquid and must be treated as hazardous waste.[1][2] Improper disposal can lead to fire hazards, environmental damage, and potential legal liabilities under regulations such as the Resource Conservation and Recovery Act (RCRA). Therefore, a structured and informed approach to its disposal is mandatory.

Immediate Safety Precautions and Spill Management

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and decisive action is necessary to mitigate risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge is required.

Spill Cleanup Procedure:

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and unplug electrical equipment.

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill.[2][3] Do not use combustible materials like paper towels for initial containment.

  • Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[2]

  • Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Physical State Liquid
Density 0.864 g/mL at 25 °C
Boiling Point 151 °C
Flash Point 40 °C (104 °F) - Closed Cup
GHS Classification Flammable Liquid, Category 3

Step-by-Step Disposal Protocol for this compound

This protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Experimental Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[4][5]

    • Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[1][4]

    • Segregate halogenated and non-halogenated solvent waste.[6]

  • Container Selection and Labeling:

    • Use a chemically compatible container, such as a glass bottle or a polyethylene-lined steel can, designed for flammable liquid waste.[5] The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.[7]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.[4]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[4]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]

    • Provide a complete and accurate description of the waste, including its composition and volume.

  • Documentation:

    • Maintain a log of all hazardous waste generated, including the date, chemical name, quantity, and disposal date. This documentation is crucial for regulatory compliance.

Mandatory Visualization:

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: Collect in a dedicated, compatible container. ppe->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store Securely: - Cool, dry, ventilated area - Away from ignition sources - Secondary containment label_container->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs document Document Disposal: Maintain waste log contact_ehs->document end_node End: Proper Disposal Complete document->end_node

Caption: Disposal Workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research and development activities.

References

Essential Safety and Logistical Information for Handling Hepta-1,6-dien-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Hepta-1,6-dien-4-ol. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Assessment

This compound is classified as a flammable liquid and may cause irritation.[1] It is essential to handle this chemical with appropriate caution in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Handling (in a certified fume hood) Safety glasses with side shields or chemical splash goggles (conforming to EN 166(EU) or NIOSH (US)).[2]Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2]Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required.[2]Generally not required if work is performed in a properly functioning chemical fume hood.
Large-Scale Handling or Potential for Splashing Tightly fitting safety goggles with side-shields and a face shield.[2]Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[2]Fire/flame resistant and impervious clothing.[2]A full-face respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used if exposure limits are exceeded or irritation is experienced.
Accidental Release or Spill Tightly fitting safety goggles with side-shields and a face shield.[2]Chemical-resistant gloves.Fire/flame resistant and impervious clothing.[2]A full-face respirator with a suitable filter is necessary.
Operational Plan: Safe Handling Procedure
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Have all necessary PPE readily available and inspected for integrity.

    • Keep a spill kit suitable for flammable liquids nearby.

    • Ensure fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam is accessible.[2]

  • Handling :

    • Conduct all work with this compound within a chemical fume hood.

    • Avoid contact with skin and eyes.

    • Avoid inhalation of vapor or mist.

    • Keep away from heat, sparks, and open flames.[3]

    • Use non-sparking tools.

    • Take precautionary measures against static discharge.[3]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials and sources of ignition.

    • This compound is classified under Storage Class 3 for flammable liquids.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Chemical :

    • This compound can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Do not discharge into sewer systems.[2]

    • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials :

    • PPE : Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.

    • Labware (Glassware, Pipettes, etc.) :

      • Rinse with a suitable solvent (e.g., acetone) in a fume hood.

      • Collect the rinseate as hazardous waste.

      • Cleaned labware can then be disposed of or reused.

    • Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[2]

First Aid Measures
  • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

  • In Case of Skin Contact : Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[2]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.[2]

Visual Guides

The following diagrams illustrate the procedural workflow for safely handling this compound and the decision-making process for PPE disposal.

G cluster_handling Safe Handling Workflow prep 1. Preparation - Verify fume hood function - Inspect and don appropriate PPE - Prepare spill kit and fire extinguisher handle 2. Handling - Work within fume hood - Avoid contact and inhalation - Keep away from ignition sources prep->handle store 3. Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles handle->store

Caption: Workflow for Safe Handling of this compound.

G cluster_disposal PPE Disposal Decision Pathway is_contaminated Is PPE contaminated with This compound? hazardous_waste Dispose of as Hazardous Waste (Sealed and Labeled Container) is_contaminated->hazardous_waste Yes regular_trash Dispose of in Regular Trash is_contaminated->regular_trash No

Caption: PPE Disposal Decision Pathway.

References

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